5-Methyl-3-(methylthio)-1,2,4-triazine
Description
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Properties
IUPAC Name |
5-methyl-3-methylsulfanyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYORHJBOQKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500622 | |
| Record name | 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28735-24-2 | |
| Record name | 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3-(methylsulfanyl)-1,2,4-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methyl-3-(methylthio)-1,2,4-triazine
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns have led to the development of a wide array of biologically active compounds, including antivirals, anticancer agents, and herbicides.[2][3][4] Among its numerous derivatives, 5-Methyl-3-(methylthio)-1,2,4-triazine stands out as a crucial intermediate for the synthesis of more complex molecules. Its strategic functionalization at the 3- and 5-positions allows for diverse chemical modifications, making it a valuable building block for drug discovery and development professionals.[5][6] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and comparative analysis of the different routes.
Physicochemical Properties and Spectroscopic Characterization
Before delving into the synthetic pathways, it is essential to understand the key physicochemical properties and spectroscopic signatures of the target compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃S | [5][7] |
| Molecular Weight | 141.2 g/mol | [5][7] |
| CAS Number | 28735-24-2 | [5][7] |
| Appearance | (Typically a solid) | |
| ¹H NMR (δ, ppm) | ~2.6 (s, 3H, -SCH₃), ~2.1-2.3 (s, 3H, -CH₃) | [5] |
| ¹³C NMR (δ, ppm) | ~174.8 (C3), ~150.1 (C5) | [5] |
| IR (ν, cm⁻¹) | ~1546 (C=N), ~1030 (C-S) | [5] |
The planarity of the triazine ring, confirmed by X-ray crystallography, contributes to its aromatic character. The methylthio group typically adopts a conformation perpendicular to the ring to minimize steric hindrance.[5]
Core Synthetic Pathways
Several synthetic strategies have been developed for the preparation of this compound. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and required purity. The most prominent and field-proven methods are detailed below.
Pathway 1: S-Alkylation of 5-Methyl-3-thioxo-1,2,4-triazin-5-one
This is arguably the most common and straightforward approach, relying on the nucleophilic character of the sulfur atom in the thione precursor. The synthesis is a two-step process: first, the synthesis of the thioxo-triazine ring, followed by methylation.
The precursor, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is typically prepared via the condensation of thiocarbohydrazide with pyruvic acid.[8]
Mechanism: The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of water to form the triazine ring.
Experimental Protocol:
-
A solution of pyruvic acid (0.1 mol) in water is prepared.
-
Thiocarbohydrazide (0.1 mol) is added to the solution.
-
The mixture is heated under reflux for 4-6 hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold water, and dried to yield 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
The subsequent methylation of the thione is a classic nucleophilic substitution reaction.
Mechanism: The thione is first deprotonated with a base to form a highly nucleophilic thiolate anion. This anion then attacks a methylating agent, such as methyl iodide, in an Sₙ2 reaction to form the desired methylthioether.
Experimental Protocol: [9][10]
-
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (or the corresponding 6-methyl analog) is dissolved in a mixture of aqueous sodium hydroxide solution and methanol.[9][10]
-
The solution is cooled to 0°C.
-
Methyl iodide is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for several hours (e.g., 4 hours).[9][10]
-
The product, 3-methylthio-4-amino-6-tert-butyl-1,2,4-triazin-5(4H)-one, crystallizes out and is collected by filtration.[9]
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent like benzene.[9][10]
Causality Behind Experimental Choices:
-
Base: A base like sodium hydroxide is crucial to deprotonate the thione, significantly increasing its nucleophilicity.
-
Solvent System: The mixture of aqueous NaOH and methanol ensures the solubility of both the starting material and the base.
-
Temperature Control: The initial cooling to 0°C helps to control the exothermic nature of the reaction and minimize potential side reactions. Subsequent stirring at room temperature provides sufficient energy for the reaction to proceed to completion.
Pathway 2: Nucleophilic Substitution of a Halogenated Precursor
This method involves the displacement of a halide, typically chloride, from the 3-position of the triazine ring by a sulfur nucleophile.
Mechanism: The reaction is a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitrogen atoms of the triazine ring activate the carbon at the 3-position towards nucleophilic attack. Sodium thiomethoxide acts as the nucleophile, displacing the chloride ion.
Experimental Protocol: [5]
-
3-Chloro-5-methyl-1,2,4-triazine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Sodium thiomethoxide (NaSCH₃) is added to the solution.
-
The reaction mixture is heated to approximately 80°C and stirred for several hours (e.g., 12 hours).[5]
-
After completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification can be achieved by chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent solvent for SₙAr reactions as it is polar and aprotic, effectively solvating the cation (Na⁺) while leaving the nucleophile (⁻SCH₃) highly reactive.
-
Temperature: Heating is necessary to provide the activation energy for the substitution reaction to occur at a reasonable rate.
Pathway 3: Cyclocondensation of Thiosemicarbazides
This pathway constructs the triazine ring in a single step from acyclic precursors.
Mechanism: The reaction involves the condensation of a thiosemicarbazide derivative with a 1,3-dicarbonyl compound, in this case, acetylacetone, which provides the C5-methyl and adjacent carbon atom of the triazine ring. The reaction is typically acid-catalyzed and proceeds through the formation of hydrazone intermediates followed by cyclization and dehydration.
Experimental Protocol: [5]
-
Methylthiosemicarbazide is reacted with acetylacetone in the presence of an acidic catalyst.
-
The reaction mixture is heated to drive the condensation and cyclization.
-
The product is isolated and purified from the reaction mixture.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates one of the carbonyl groups of acetylacetone, making it more electrophilic and facilitating the initial nucleophilic attack by the thiosemicarbazide.
-
Heating: Heat is required to overcome the energy barrier for the cyclization and dehydration steps.
Comparison of Synthesis Methods
| Method | Starting Materials | Conditions | Yield | Purity | Advantages | Disadvantages |
| S-Alkylation | 5-Methyl-3-thioxo-1,2,4-triazin-5-one, Methyl iodide | Base, MeOH/H₂O, 0°C to RT | High | Good to Excellent | High yields, clean reaction, readily available starting materials. | Requires pre-synthesis of the thione precursor. |
| Nucleophilic Substitution | 3-Chloro-5-methyl-1,2,4-triazine, Sodium thiomethoxide | DMF, 80°C, 12 h | 70-85%[5] | Moderate to Good | Direct route if the chloro-precursor is available. | Chloro-precursor may not be readily accessible; requires higher temperatures. |
| Cyclocondensation | Methylthiosemicarbazide, Acetylacetone | Acidic media, Heat | Variable | Variable | Convergent synthesis, builds the ring directly. | Can lead to regioisomeric byproducts; optimization may be required. |
Advanced and Modern Synthetic Approaches
Recent advancements in synthetic methodology have also been applied to the synthesis of 1,2,4-triazine derivatives, including microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields. For instance, derivatives of this compound have been synthesized with yields greater than 90% in just 20 minutes at 150°C under microwave conditions.[5]
Chemical Reactivity and Derivative Formation
The synthetic utility of this compound lies in the reactivity of its functional groups, which allows for further molecular diversification.
-
Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using oxidizing agents like hydrogen peroxide. This modification alters the electronic properties of the molecule.[5]
-
Cross-Coupling Reactions: The methylthio group can act as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of aryl or other organic fragments at the 3-position.[5]
-
Reduction: The triazine ring can be reduced, for example, through catalytic hydrogenation (Pd/C, H₂), to form dihydrotriazines.[5]
Conclusion
The synthesis of this compound is well-established, with several reliable pathways available to researchers. The S-alkylation of the corresponding thione precursor generally offers the best combination of high yield, purity, and operational simplicity. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, cost, and available starting materials. The versatile reactivity of the final product makes it a cornerstone intermediate for the exploration of novel chemical entities in drug discovery and materials science.
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Preparation of a Series of 5-Methyl-3-(substituted)-[5][7][11]triazines - PMC - PubMed Central.
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1,2,4-Triazolo[1,5-a][2][5][6]triazines (5-Azapurines): Synthesis and Biological Activity.
- Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)
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physicochemical properties of 5-Methyl-3-(methylthio)-1,2,4-triazine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-(methylthio)-1,2,4-triazine
Introduction
This compound (CAS No. 28735-24-2) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its substituted 1,2,4-triazine core serves as a versatile scaffold for the synthesis of novel molecules with potential therapeutic applications. Derivatives have demonstrated moderate cytotoxicity against cancer cell lines and serve as precursors for potent mGluR5 antagonists, which are relevant in the study of neurodegenerative diseases.[1]
A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement through the development pipeline. These properties govern everything from reaction kinetics and purification strategies to formulation, pharmacokinetics, and toxicological profiles. This guide provides a comprehensive overview of the known properties of this compound, synthesizes spectroscopic data for structural verification, and presents robust, field-proven protocols for the experimental determination of key parameters. The causality behind each experimental choice is explained to ensure both accuracy and a deep understanding of the data generated.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is confirming its identity and structure. This compound is composed of a planar 1,2,4-triazine ring, a feature confirmed by X-ray crystallography and NMR analysis.[1] This planarity is consistent with aromatic delocalization within the ring. The molecule is substituted with a methyl group at the C5 position and a methylthio group at the C3 position.[1] Structural analyses indicate the methylthio group likely adopts a conformation perpendicular to the ring to minimize steric hindrance.[1]
| Identifier | Value |
| CAS Number | 28735-24-2[1][2][3] |
| Molecular Formula | C₅H₇N₃S[1][2] |
| Molecular Weight | 141.2 g/mol [1][2] |
| Canonical SMILES | CC1=CN=NC(=N1)SC[1][2] |
| InChI | InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3[1][2] |
Core Physicochemical Properties
The following table summarizes the core physicochemical properties. A notable gap exists in the publicly available experimental data for this specific molecule, underscoring the importance of the standardized protocols provided in Section 4.0.
| Property | Value / Expected Value | Significance in Drug Development |
| Melting Point (°C) | Solid at room temperature; specific value not reported. | Purity assessment, solid-state stability, formulation. |
| Boiling Point (°C) | Not reported. | Relevant for purification (distillation) and thermal stability. |
| Aqueous Solubility | Expected to be low. A related compound shows solubility of 12.6 µg/mL.[4] | Bioavailability, formulation, dose determination. |
| logP (Octanol/Water) | Not reported. Related structures are lipophilic.[5] | Membrane permeability, absorption, metabolism, off-target effects. |
| pKa | Not reported. The triazine nitrogens are weakly basic. | Salt formation, solubility at different physiological pH values. |
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unassailable fingerprint for structural confirmation and purity assessment. The data reported for this compound are consistent with its assigned structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides clear signals for the two distinct methyl groups. A signal at approximately δ 2.6 ppm corresponds to the three protons of the methylthio (-SCH₃) group, while signals in the δ 2.1–2.3 ppm range are attributed to the protons of the methyl (-CH₃) group attached to the triazine ring.[1]
-
¹³C NMR: The carbon spectrum confirms the key carbon environments. Resonances at δ 174.8 ppm and δ 150.1 ppm are characteristic of the C3 and C5 carbons of the triazine ring, respectively, reflecting their distinct electronic environments due to the different substituents.[1]
Infrared (IR) Spectroscopy
IR spectroscopy validates the presence of key functional groups through their characteristic vibrational frequencies.
-
A prominent stretching vibration at 1546 cm⁻¹ is indicative of the C=N bonds within the aromatic triazine ring.[1]
-
A band at 1030 cm⁻¹ corresponds to the C–S stretching vibration of the methylthio group.[1]
Mass Spectrometry (MS)
While detailed fragmentation data is not widely published, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
-
Expected Molecular Ion [M]⁺: The primary peak expected in an electron ionization (EI) mass spectrum would be the molecular ion at m/z = 141.2, corresponding to the molecular weight.
-
Expected Isotopic Pattern: The presence of a single sulfur atom will result in a characteristic [M+2]⁺ peak (from the ³⁴S isotope) with an intensity of approximately 4.5% relative to the [M]⁺ peak. This is a critical diagnostic feature.
Self-Validating Experimental Protocols
Given the data gaps for this compound, direct experimental determination of its properties is a critical first step for any research program. The following protocols are designed to be robust and self-validating.
Protocol: Melting Point Determination
Causality: The melting point is a highly sensitive indicator of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range. The choice to heat slowly near the melting point is crucial; rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate readings.
Methodology:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass. Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 1-2 mm.
-
Apparatus Setup: Insert the packed capillary into the heating block of a Mel-Temp apparatus or similar device, adjacent to a calibrated thermometer.
-
Rapid Initial Scan (Optional but Recommended): Heat the block rapidly to get an approximate melting point. Turn off the heat and allow the block to cool significantly.
-
Accurate Determination: Using a fresh sample, heat the block again. Approach the approximate melting point rapidly, then reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts completely.
-
Reporting: Report the result as the range T₁ - T₂. Repeat the determination at least twice with fresh samples to ensure consistency.
Caption: Workflow for accurate melting point determination.
Protocol: Solubility Profile Assessment
Causality: The solubility of a compound is dictated by the principle of "like dissolves like." This protocol systematically tests the compound's solubility in solvents of varying polarity and pH. Solubility in aqueous acid (5% HCl) suggests the presence of a basic functional group (like the triazine nitrogens) that can be protonated to form a more soluble salt. Conversely, solubility in aqueous base (5% NaOH) indicates an acidic proton. Lack of solubility in aqueous media but solubility in an organic solvent like dichloromethane indicates a nonpolar or weakly polar nature.
Methodology:
-
Preparation: For each solvent, add approximately 10-20 mg of the compound to a small test tube.
-
Solvent Addition: Add 0.5 mL of the selected solvent (Water, 5% HCl, 5% NaOH, Dichloromethane, Ethanol) to the test tube.
-
Mixing: Agitate the tube vigorously for 30-60 seconds.
-
Observation: Observe closely to determine if the solid has completely dissolved. If it has, the compound is "soluble." If any solid remains, it is "insoluble" or "sparingly soluble."
-
Systematic Testing: Follow the logical progression outlined in the diagram below. Start with water. If insoluble, proceed to test in parallel with 5% HCl, 5% NaOH, and an organic solvent.
Caption: Common nucleophilic substitution synthesis route.
Conclusion
This compound is a valuable heterocyclic building block with established spectroscopic characteristics that confirm its structure. However, there is a clear need for rigorous experimental determination of its fundamental physicochemical properties, including melting point, solubility, pKa, and logP. By employing the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can generate the high-quality, reliable data necessary to confidently advance their work, from synthetic optimization to biological evaluation and formulation development.
References
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triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors - CentAUR. (n.d.). Retrieved January 4, 2026, from [Link]
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1,3,5-Triazine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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2-methyl-3(or 5)-(methyl thio) pyrazine methylthiomethylpyrazine. (n.d.). Retrieved January 4, 2026, from [Link]
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5-Methyl-3-(methylthio)-1,2,4-triazine CAS number 28735-24-2
An In-Depth Technical Guide to 5-Methyl-3-(methylthio)-1,2,4-triazine (CAS: 28735-24-2)
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound identified by CAS number 28735-24-2. It serves as a crucial intermediate and building block in synthetic organic chemistry, with significant applications in the development of novel therapeutic agents and materials. This document details its physicochemical properties, established synthesis protocols, chemical reactivity, and key applications, particularly in the fields of oncology and neuroscience. Furthermore, it outlines essential analytical methodologies for its characterization and provides critical safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this versatile triazine derivative.
Introduction to the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered significant interest from medicinal chemists. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged structure in drug design. Triazine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]
This compound emerges as a particularly valuable derivative. Its structure is characterized by a 1,2,4-triazine core substituted with a methyl group at the C5 position and a methylthio (-SCH₃) group at the C3 position. The methylthio group is not merely a substituent; it is a key functional handle that can be readily oxidized or displaced, providing a strategic point for molecular diversification and the synthesis of complex chemical libraries.
Physicochemical Properties and Structural Elucidation
The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of its application in any synthetic workflow.
| Property | Value | Reference |
| CAS Number | 28735-24-2 | [2][3] |
| Molecular Formula | C₅H₇N₃S | [2][3] |
| Molecular Weight | 141.2 g/mol | [2][3] |
| Canonical SMILES | CC1=CN=NC(=N1)SC | [2][3] |
| InChI | InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 | [2][3] |
| Appearance | Typically a solid | [4] |
Molecular Architecture
X-ray crystallography and NMR analyses have confirmed that the 1,2,4-triazine ring of this compound is planar, with bond lengths that indicate aromatic delocalization.[2] The methylthio group is conformationally positioned to minimize steric hindrance, often perpendicular to the plane of the triazine ring.[2] This structural arrangement is critical for its reactivity and interactions with biological targets.
Workflow for Structural Confirmation
The identity and purity of newly synthesized or procured this compound must be rigorously confirmed. The following workflow represents a standard procedure for structural validation.
Caption: Standard workflow for synthesis, purification, and analytical validation.
Synthesis and Manufacturing Pathways
The synthesis of this compound is well-established, with the most common and efficient method being nucleophilic aromatic substitution.
Protocol 3.1: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis from 3-chloro-5-methyl-1,2,4-triazine. The choice of an aprotic polar solvent like DMF is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the thiomethoxide anion. The elevated temperature ensures a reasonable reaction rate.
Materials:
-
3-Chloro-5-methyl-1,2,4-triazine
-
Sodium thiomethoxide (NaSCH₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, and standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-methyl-1,2,4-triazine in anhydrous DMF.
-
Nucleophile Addition: Add sodium thiomethoxide to the solution portion-wise while stirring. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product with 70-85% purity.[2]
Caption: Primary synthesis route via nucleophilic substitution.
Chemical Reactivity and Strategic Derivatization
The true utility of this compound lies in its versatile reactivity, which allows for its transformation into a wide array of more complex molecules. The methylthio group is the primary site of this reactivity.
Caption: Key chemical transformations of the title compound.
Oxidation to Sulfoxides and Sulfones
Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) converts the methylthio group into a methylsulfinyl (-SOCH₃) or, with stronger conditions, a methylsulfonyl (-SO₂CH₃) group.[2] This transformation is strategically important for two reasons:
-
Activation: The methylsulfonyl group is an excellent leaving group, far superior to the methylthio group.
-
Electronic Modification: The strong electron-withdrawing nature of the sulfone group alters the electronic properties of the triazine ring.
This sulfonyl intermediate is the gateway to a host of nucleophilic substitution reactions, as described in the protocol below.
Protocol 4.1: General Procedure for Derivatization via the Sulfonyl Intermediate
This protocol outlines the synthesis of phenoxy or benzyloxy-substituted triazines, which are precursors to mGluR5 antagonists.[5]
-
Oxidation: Synthesize 5-methyl-3-sulfonyl[2][3][4]triazine from this compound using an appropriate oxidizing agent (e.g., m-CPBA or H₂O₂).
-
Alkoxide/Phenoxide Formation: In a separate flask, deprotonate the desired phenol or benzyl alcohol (1 equivalent) using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF at 0°C. This generates the nucleophilic alkoxide or phenoxide in situ.
-
Coupling Reaction: Add the solution of the sulfonyl intermediate dropwise to the freshly prepared nucleophile solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC/LC-MS).
-
Workup and Purification: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl), and perform a standard aqueous workup followed by extraction. Purify the crude product by flash column chromatography to obtain the desired substituted triazine.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The methylthio group can serve as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] This allows for the direct formation of carbon-carbon bonds, coupling the triazine core with various aryl or heteroaryl boronic acids. This method is exceptionally powerful for creating bi-aryl systems with extended π-conjugation, which are of interest in materials science and as complex scaffolds in medicinal chemistry.[2]
Applications in Research and Drug Development
The primary value of this compound is as a foundational scaffold for constructing molecules with significant biological activity.
Anticancer Drug Discovery
Derivatives synthesized from this core structure have demonstrated promising cytotoxic activity against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Range (µM) | Proposed Mechanism |
| HCT116 | Colorectal Carcinoma | 10–50 | Topoisomerase II inhibition, DNA intercalation |
| A-172 | Glioblastoma | 10–50 | Topoisomerase II inhibition, DNA intercalation |
These findings highlight that the 1,2,4-triazine scaffold can be decorated with functional groups that effectively interact with key oncological targets.[2]
Precursor for Neurological Drug Candidates
The compound is a key precursor in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists.[2] mGluR5 is a critical receptor in the central nervous system that modulates glutamate signaling, and its dysregulation is implicated in several neurodegenerative diseases, anxiety, and pain.[2][5] Optimized derivatives originating from this triazine have shown high binding affinity for mGluR5 receptors, with Kᵢ values in the nanomolar range (0.1–0.2 µM).[2]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as hazardous under GHS regulations.
GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Angene Chemical Safety Data Sheet[6]
Protocol 6.1: Safe Laboratory Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[6]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[6]
-
Lab Coat: A standard laboratory coat should be worn at all times.
3. Handling and Storage:
-
Avoid generating dust.
-
Keep the container tightly closed when not in use.[7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
4. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician.[6]
-
If on Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[6]
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its well-defined synthesis, predictable reactivity, and proven utility as a scaffold for biologically active compounds make it an invaluable asset for researchers in drug discovery, medicinal chemistry, and materials science. By understanding its properties and handling it with the requisite care, scientists can continue to unlock its potential in developing next-generation therapeutics and functional materials.
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The Pharmacological Kaleidoscope of 1,2,4-Triazines: An In-depth Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazine core, a six-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the pharmacological landscape of 1,2,4-triazine derivatives, with a primary focus on their anticancer, antimicrobial, and antiviral properties. We delve into the molecular mechanisms underpinning these activities, present a comparative analysis of their efficacy through quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the structure-activity relationships and therapeutic potential of this versatile class of compounds.
Introduction to 1,2,4-Triazines: A Scaffold of Therapeutic Promise
1,2,4-triazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry.[1][2][3] Their structural versatility allows for a wide range of substitutions, leading to a diverse array of derivatives with distinct pharmacological profiles.[4][5] The inherent chemical properties of the 1,2,4-triazine ring, including its electron-deficient nature and ability to participate in various non-covalent interactions, make it an attractive pharmacophore for the design of novel therapeutic agents.[6] Over the years, numerous studies have highlighted the potential of 1,2,4-triazine derivatives in various therapeutic areas, with a particular emphasis on oncology, infectious diseases, and virology.[7][8] This guide will provide a detailed examination of these key biological activities, offering both a theoretical understanding and practical guidance for their investigation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel and effective anticancer agents has positioned 1,2,4-triazine derivatives at the forefront of oncological research.[6][9] These compounds have demonstrated significant cytotoxic effects against a wide spectrum of cancer cell lines, operating through diverse and often multi-targeted mechanisms of action.[10][11][12]
Mechanisms of Anticancer Action
The anticancer prowess of 1,2,4-triazine derivatives stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer.
-
Kinase Inhibition: A predominant mechanism of action for many 1,2,4-triazine derivatives is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.[9][13][14] The pyrrolo[2,1-f][10][11][15]triazine scaffold, for instance, is a core component of several potent kinase inhibitors.[9] These compounds can target various kinases involved in oncogenic signaling pathways, including:
-
Pyruvate Dehydrogenase Kinases (PDKs): Certain 3-amino-1,2,4-triazine derivatives have been identified as selective inhibitors of PDK1, a key enzyme in cancer cell metabolism.[16][17] By inhibiting PDK, these compounds can shift cancer cells from glycolysis to oxidative phosphorylation, a less favorable metabolic state for rapid proliferation, and induce apoptosis.[16][17]
-
Other Kinases: Derivatives of 1,2,4-triazine have also been shown to inhibit other kinases such as cyclin-dependent kinases (CDKs), mTOR, and VEGFR-2, highlighting their potential as multi-targeted anticancer agents.[10][12]
-
-
Induction of Apoptosis: A significant number of 1,2,4-triazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[10][18][19] This can be achieved through both intrinsic and extrinsic pathways. For example, some derivatives have been shown to decrease the concentration of anti-apoptotic proteins of the Bcl-2 family and activate caspases, the key executioners of apoptosis.[10][20]
-
Hypoxia-Activated Prodrugs: The unique tumor microenvironment, particularly the presence of hypoxic regions, can be exploited for targeted cancer therapy. Tirapazamine, a notable 1,2,4-triazine derivative, is a hypoxia-activated prodrug.[21] In low-oxygen conditions, it is reduced to a toxic radical that induces DNA damage, leading to selective killing of cancer cells in hypoxic zones.[21]
Quantitative Assessment of Anticancer Activity
The in vitro anticancer activity of 1,2,4-triazine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthone-1,2,4-triazine Conjugates | HCT116 (Colon) | 0.8 - 5.2 | [18] |
| A-172 (Glioblastoma) | 1.1 - 6.8 | [18] | |
| Hs578T (Breast) | 1.5 - 8.9 | [18] | |
| Thienyl-1,2,4-triazine Derivatives | HepG2 (Liver) | 5.1 - 12.3 | [22] |
| HCT-116 (Colon) | 3.7 - 9.8 | [22] | |
| MCF-7 (Breast) | 4.2 - 11.5 | [22] | |
| Piperazine Amide Bearing 1,2,4-triazines | MCF-7 (Breast) | 0.5 - 10.2 | [23] |
Experimental Protocols for Anticancer Activity Evaluation
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4][10][24] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][24]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[11][15][25] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][18]
Protocol:
-
Cell Treatment: Treat cells with the 1,2,4-triazine derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[15]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11][26]
-
Analysis: Analyze the cells by flow cytometry.
Caption: Apoptosis detection and signaling pathway.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[27][28] 1,2,4-triazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][29][30]
Mechanisms of Antimicrobial Action
The exact mechanisms of antimicrobial action for many 1,2,4-triazine derivatives are still under investigation. However, several studies suggest that they may act by:
-
Inhibition of Essential Enzymes: Similar to their anticancer activity, some derivatives may inhibit enzymes that are crucial for microbial survival and replication.
-
Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.[31]
-
Interference with Nucleic Acid Synthesis: Certain derivatives might inhibit the synthesis of DNA or RNA, thereby preventing microbial proliferation.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of 1,2,4-triazine derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1][7][21]
| Derivative Series | Microorganism | MIC (µg/mL) | Reference |
| Thio-1,2,4-triazines | Gram-positive bacteria | 5 - 20 | [32] |
| Fungi | 5 - 20 | [32] | |
| Fused 1,2,4-triazines | Bacillus subtilis | Moderate Inhibition | [12] |
| Staphylococcus aureus | Moderate Inhibition | [12] | |
| Pyridine-fused 1,2,4-triazines | Gram-positive bacteria | 15.6 - 125 | [7] |
| Gram-negative bacteria | 31.2 - 250 | [7] | |
| Fungi | 62.5 - 125 | [7] |
Experimental Protocol for Antimicrobial Activity Evaluation
This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium.[3][7][21][33]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the 1,2,4-triazine derivative in a 96-well microtiter plate containing a suitable broth medium.[7]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]
Caption: Workflow for MIC determination.
Antiviral Activity: A Promising Frontier
Several 1,2,4-triazine derivatives have shown potential as antiviral agents, exhibiting activity against a range of viruses.[5][33]
Mechanisms of Antiviral Action
The antiviral mechanisms of 1,2,4-triazines are diverse and can target different stages of the viral life cycle:
-
Inhibition of Viral Entry: Some derivatives, like Umifenovir (Arbidol), are known to inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the entry of many viruses.[34]
-
Inhibition of Viral Replication: Other compounds may interfere with viral enzymes essential for replication, such as viral polymerases or proteases.
Quantitative Assessment of Antiviral Activity
The antiviral activity is often evaluated using a plaque reduction assay, which measures the ability of a compound to reduce the number of viral plaques (areas of cell death) in a cell monolayer.[5][34][35][36] The 50% inhibitory concentration (IC50) is then determined.
| Derivative Series | Virus | IC50 (µM) | Reference |
| Pyrrolo[2,1-f][10][11][15]triazines | Influenza A (H1N1) | >100 | [35] |
| Fused 1,2,4-triazines | Echo-9 virus | Virucidal properties | [25] |
Experimental Protocol for Antiviral Activity Evaluation
This is the gold standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5][20][34][35]
Protocol:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known amount of virus for a short period (e.g., 1 hour).
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the 1,2,4-triazine derivative.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
Caption: Workflow for the plaque reduction assay.
Conclusion and Future Perspectives
The 1,2,4-triazine scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Their diverse biological activities, particularly in the realms of cancer, and infectious diseases, underscore their significant potential. The continued exploration of structure-activity relationships, coupled with the elucidation of their precise mechanisms of action, will undoubtedly pave the way for the rational design of next-generation 1,2,4-triazine derivatives with enhanced potency, selectivity, and safety profiles. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire further research in this exciting and rapidly evolving field.
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The Ascendancy of the 1,2,4-Triazine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine scaffold, a six-membered heterocycle containing three nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its unique electronic properties and synthetic tractability have made it a privileged structure in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive journey through the history of 1,2,4-triazine compounds, from their initial discovery to their contemporary applications in drug development, with a focus on the causal relationships behind key scientific advancements.
I. The Genesis of a Scaffold: Early Discoveries and Synthetic Foundations
The story of the 1,2,4-triazine ring system begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. One of the earliest significant contributions was made by Eugen Bamberger in 1892 with the synthesis of a benzotriazine, a fused derivative of the 1,2,4-triazine core.[1][2] The Bamberger triazine synthesis involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid, followed by an acid-catalyzed cyclization to form the benzotriazine ring.[1][2][3] This seminal work laid the groundwork for future investigations into this novel class of nitrogen-containing heterocycles.
The synthesis of the parent, unsubstituted 1,2,4-triazine was a subsequent and crucial milestone. A notable achievement in this area was reported by Paudler and Barton, who successfully synthesized the parent ring system through the condensation of glyoxal with ethyl oxalamidrazonate to yield ethyl 1,2,4-triazine-3-carboxylate.[1] This intermediate was then saponified and decarboxylated to afford the fundamental 1,2,4-triazine structure.[1] These early synthetic endeavors were pivotal in unlocking the potential of the 1,2,4-triazine scaffold for further chemical exploration and derivatization.
A significant advancement in the synthesis of substituted 1,2,4-triazines came with the development of a general and widely adopted method: the condensation of 1,2-dicarbonyl compounds with amidrazones.[1][4] This versatile approach allows for the introduction of a wide array of substituents at various positions on the triazine ring, enabling the creation of diverse chemical libraries for biological screening and structure-activity relationship (SAR) studies.[1][4]
References
A Comprehensive Technical Guide to 5-Methyl-3-(methylthio)-1,2,4-triazine: Properties, Synthesis, and Applications
This technical guide provides an in-depth analysis of 5-Methyl-3-(methylthio)-1,2,4-triazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document covers the core molecular profile, spectroscopic characterization, synthesis methodologies, chemical reactivity, and key applications of this versatile chemical scaffold.
Core Molecular Profile
This compound, identified by the CAS Number 28735-24-2, is a substituted triazine featuring a planar aromatic ring system.[1] Its structure incorporates a methyl group at position 5 and a methylthio group at position 3, which are key to its chemical reactivity and utility as a synthetic intermediate.[1] The fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H7N3S | [1][2] |
| Molecular Weight | 141.2 g/mol | [1][2] |
| CAS Number | 28735-24-2 | [2][3] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CN=NC(=N1)SC | [1][2] |
| InChI | InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 | [1][2] |
| Monoisotopic Mass | 141.03606841 Da | [2] |
Spectroscopic and Structural Characterization
The structural integrity of this compound is well-established through various analytical techniques. X-ray crystallography and NMR analyses have confirmed the planarity of the triazine ring, with bond lengths indicative of aromatic delocalization.[1]
-
¹H NMR: Key signals are observed at approximately δ 2.6 ppm, corresponding to the protons of the methylthio (-SCH₃) group, and between δ 2.1–2.3 ppm for the methyl (-CH₃) group protons, confirming their respective positions on the triazine ring.[1]
-
¹³C NMR: Resonances for the triazine ring carbons appear at δ 174.8 ppm (C3, bonded to the methylthio group) and δ 150.1 ppm (C5, bonded to the methyl group).[1]
-
Infrared (IR) Spectroscopy: The structure is further validated by characteristic stretching vibrations at 1546 cm⁻¹ (C=N) and 1030 cm⁻¹ (C–S).[1]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3-(methylthio)-1,2,4-triazine
Introduction
5-Methyl-3-(methylthio)-1,2,4-triazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a 1,2,4-triazine ring substituted with a methyl group and a methylthio group, serves as a versatile scaffold for the development of novel bioactive agents and functional materials. Derivatives of this compound have shown potential as anticancer agents, with mechanistic studies suggesting the inhibition of topoisomerase II and DNA intercalation.[1]
Accurate and unambiguous structural elucidation is the cornerstone of any chemical research and development program. This guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just the data itself, but also insights into the experimental rationale and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural characteristics.
Molecular Structure and Synthesis Overview
The molecular structure of this compound consists of a planar 1,2,4-triazine ring. X-ray crystallography and NMR analyses have confirmed this planarity, which is a result of aromatic delocalization within the ring.[1] The methylthio group is typically oriented perpendicular to the triazine ring to minimize steric hindrance.[1]
A common and efficient method for the synthesis of this compound is the methylthiolation of 3-chloro-5-methyl-1,2,4-triazine. This nucleophilic substitution reaction, often carried out using sodium thiomethoxide in a solvent like dimethylformamide (DMF), provides the target compound in good purity.[1] An alternative approach involves the cyclocondensation of appropriate thiosemicarbazides.[1] Understanding the synthetic route is crucial as it can provide context for potential impurities that might be observed in spectroscopic analysis.
Diagram: Synthesis of this compound ```dot digraph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
}
Caption: Plausible EI-MS fragmentation pathway for the title compound.
Interpretation:
-
Molecular Ion (m/z 141): The presence of a peak at m/z 141 corresponding to the molecular weight of the compound is the first piece of evidence.
-
Loss of a Methyl Radical (m/z 126): A common fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z 126. This loss can occur from either the C5-methyl group or the S-methyl group.
-
Loss of a Thiocyanato Radical (m/z 69): Cleavage of the C-S bond can lead to the loss of a thiocyanato radical (•SCN), although other rearrangements are more likely. A more plausible fragmentation is the loss of a neutral isothiocyanogen-like species.
-
Ring Cleavage: The triazine ring can undergo cleavage. For instance, the loss of a molecule of hydrogen cyanide (HCN) is a common fragmentation pathway for nitrogen-containing heterocycles.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex pattern of peaks that can be used to piece together the structure of the molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary perspective: NMR elucidates the precise connectivity and electronic environment of the atoms, IR identifies the key functional groups, and MS reveals the molecular weight and fragmentation behavior. This in-depth guide, by integrating the data with the underlying experimental principles, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.
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Unveiling the Therapeutic Potential of 1,2,4-Triazine Derivatives: A Technical Guide to Core Targets
The 1,2,4-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a diverse array of derivatives with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth exploration of the key molecular targets of 1,2,4-triazine derivatives, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action and the experimental methodologies used to validate these interactions.
The inherent bioisosteric resemblance of the 1,2,4-triazine nucleus to purines allows these compounds to interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][4][5] This guide will delve into the specific targets that mediate these therapeutic effects, providing a foundation for the rational design of next-generation 1,2,4-triazine-based therapeutics.
I. Oncological Targets: A Multi-pronged Attack on Cancer
The application of 1,2,4-triazine derivatives in oncology is extensive, with compounds targeting various hallmarks of cancer.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of metabolic pathways crucial for tumor growth and survival.
Numerous 1,2,4-triazine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrrolo[2,1-f][2][4][9]triazine-based compounds have been developed as potent VEGFR-2 kinase inhibitors, a key target in angiogenesis.[2] By blocking VEGFR-2 signaling, these derivatives can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
p38α Mitogen-Activated Protein (MAP) Kinase: The pyrrolo[2,1-f][2][4][9]triazine scaffold has also yielded potent inhibitors of p38α MAP kinase.[2] These inhibitors bind to the DFG-out conformation of the kinase, offering a distinct mechanism of action.
-
Pyruvate Dehydrogenase Kinases (PDKs): Deregulation of cellular metabolism is a key feature of cancer, and PDKs are crucial regulators of this process.[10] 3-amino-1,2,4-triazine derivatives have been designed as selective inhibitors of PDK1 and PDK4, leading to the induction of apoptotic cancer cell death.[10][11][12] These compounds have shown efficacy in preclinical models of pancreatic ductal adenocarcinoma.[11][12]
Experimental Workflow: Kinase Inhibition Assay
A common method to assess the inhibitory potential of 1,2,4-triazine derivatives against a specific kinase is a biochemical kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Beyond kinase inhibition, 1,2,4-triazines have been shown to modulate other critical cellular pathways involved in cancer.
-
β-catenin/TCF Signaling: Certain 1,2,4-triazine derivatives have been identified as antagonists of the β-catenin/TCF signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[2]
-
Cytochrome P450 1A1 (CYP1A1): Fused 1,2,4-triazine derivatives have been reported as potent inhibitors of CYP1A1 activity.[2] This enzyme is involved in the metabolic activation of pro-carcinogens.
-
Estrogen Receptor α (ERα): In breast cancer, some 1,2,4-triazine sulfonamides have been shown to target the human estrogen receptor ERα, a key driver of hormone-dependent tumor growth.[13]
-
Induction of Apoptosis: Several studies have demonstrated the ability of 1,2,4-triazine derivatives to induce apoptosis in cancer cells. For instance, compounds bearing a 6-methylbenzothiazole moiety have shown a selective and high level of apoptotic cell death in lung adenocarcinoma cells.[14]
Data Summary: Anticancer Activity of Representative 1,2,4-Triazine Derivatives
| Compound Class | Target | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrrolo[2,1-f][2][4][9]triazines | VEGFR-2 | - | Potent Inhibition | [2] |
| 3-Amino-1,2,4-triazines | PDK1 | Pancreatic Cancer Cells | 0.01 - 0.1 µM | [11] |
| 1,2,4-Triazine Sulfonamides | ERα | MCF-7 | 42 - 50 µM | [13] |
| Thiazole/Benzothiazole-containing 1,2,4-triazines | Apoptosis Induction | A549 | Potent Antitumor Activity | [14] |
II. Antimicrobial and Antifungal Targets: Combating Infectious Diseases
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,4-triazine derivatives have shown promise in this area, targeting essential microbial enzymes and pathways.
-
Inorganic Pyrophosphatases: These enzymes are potential targets for the development of new antibacterial agents. A high-throughput screening assay led to the discovery of 1,2,4-triazine derivatives as novel inhibitors of inorganic pyrophosphatases.[2]
-
Lanosterol 14-demethylase (CYP51): This enzyme is a key component of the fungal ergosterol biosynthesis pathway and a validated target for antifungal drugs. In silico studies have identified 1,2,4-triazine derivatives as potential inhibitors of Candida albicans CYP51.[15]
-
Antimalarial Activity: Due to their structural resemblance to pyrimethamine, 3,5-diamino-1,2,4-triazine derivatives are believed to be active against strains of Plasmodium falciparum, the parasite responsible for malaria.[9]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium.
-
Compound Dilution: The 1,2,4-triazine derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at an appropriate temperature for a specified period (e-g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
III. Neurodegenerative and Neurological Targets: Addressing Brain Disorders
1,2,4-triazine derivatives have demonstrated potential in treating complex neurological and neurodegenerative diseases by targeting specific receptors and signaling pathways in the central nervous system.
-
Adenosine A2A Receptor: Potent and selective antagonists of the adenosine A2A receptor have been developed from the 1,2,4-triazine scaffold.[16][17] These antagonists have shown potential for the treatment of Parkinson's disease.[16][17]
-
β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): Inhibition of BACE1 is a key therapeutic strategy for Alzheimer's disease. 3-hydrazinyl-1,2,4-triazines bearing a phenoxy methyl-1,2,3-triazole moiety have shown promising BACE1 inhibitory potential.[18]
-
Neuroprotection via Caspase-3 and NF-κB Inhibition: Certain novel 1,2,4-triazine derivatives have exhibited neuroprotective effects by reducing caspase-3 activation and impairing the activation of NF-κB, a key regulator of inflammatory responses in the brain.[19]
-
Inhibition of Protein Aggregation: In the context of synucleinopathies and tauopathies, N-substituted triazine derivatives have been shown to be effective inhibitors of α-synuclein aggregation.[20]
-
5-HT1A Receptor Agonism: A novel agonist for the 5-HT1A receptor has been developed from a 1,2,4-triazine derivative, with potential applications in neuropsychiatric disorders.[2]
Signaling Pathway: Neuroprotection by 1,2,4-Triazine Derivatives
Caption: Inhibition of pro-apoptotic and inflammatory pathways.
IV. Anti-inflammatory Targets: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. 1,2,4-triazine derivatives have been investigated for their ability to modulate key inflammatory pathways.
-
NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Novel 1,2,4-triazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, highlighting their potential as anti-inflammatory agents.[21]
V. Conclusion and Future Perspectives
The 1,2,4-triazine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. The diverse range of validated targets discussed in this guide underscores the broad therapeutic potential of this chemical class. Future research in this area will likely focus on the optimization of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the application of advanced techniques such as cryo-electron microscopy and sophisticated in silico modeling will undoubtedly facilitate the rational design of next-generation 1,2,4-triazine derivatives with improved therapeutic profiles. The continued exploration of this fascinating heterocyclic system holds great promise for addressing unmet medical needs across a spectrum of diseases.
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mechanism of action of 5-Methyl-3-(methylthio)-1,2,4-triazine
An In-depth Technical Guide to the Mechanism of Action of 5-Methyl-3-(methylthio)-1,2,4-triazine and its Derivatives
Authored by: A Senior Application Scientist
Foreword
The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2] These heterocyclic compounds, characterized by a six-membered ring with three nitrogen atoms, serve as a privileged core for the development of novel therapeutics.[2][3] This guide focuses on a specific, yet highly significant, derivative: this compound. While this compound itself is a critical synthetic intermediate, its true value in drug discovery is revealed through the diverse mechanisms of action exhibited by its numerous analogues.[4][5] This document provides a comprehensive overview of the established and emerging mechanisms of action associated with this chemical entity, intended for researchers, scientists, and professionals in the field of drug development.
The Multifaceted Pharmacology of the this compound Core
The this compound core is a versatile platform from which a wide array of pharmacologically active molecules have been developed. The inherent chemical properties of this scaffold, particularly the reactivity of the methylthio group as a leaving group in palladium-catalyzed cross-coupling reactions, allow for extensive structural modifications.[4][6] This chemical tractability has enabled the exploration of its derivatives against a range of biological targets, leading to the discovery of potent agents with distinct mechanisms of action in oncology and neuroscience.
Anticancer Mechanisms of Action
Derivatives of this compound have demonstrated significant potential as anticancer agents through multiple, distinct mechanisms.
1.1.1 Inhibition of Topoisomerase II and DNA Intercalation
Certain derivatives of this compound exhibit cytotoxic effects against human cancer cell lines by targeting fundamental processes of DNA replication and maintenance. Mechanistic studies have indicated that these compounds can function as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[4] In addition to enzyme inhibition, these derivatives are also suggested to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with the binding of proteins required for replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]
Derivatives have shown moderate cytotoxicity against colorectal (HCT116) and glioblastoma (A-172) cell lines, with IC50 values in the range of 10–50 µM.[4]
1.1.2 c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology, with its over-activation implicated in various human tumors.[7] Synthetic strategies utilizing the this compound scaffold have led to the development of potent c-Met kinase inhibitors. These inhibitors are designed to bind to the ATP-binding pocket of the c-Met kinase domain, preventing phosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, migration, and survival.[7]
One study reported the synthesis of triazines with thiomethylpyridine hinge binders that displayed potent c-Met kinase inhibition, with IC50 values in the nanomolar range (3.9-11.1 nM), which were more potent than the known inhibitor, crizotinib (11.1 nM).[7]
1.1.3 Induction of Apoptosis via Novel Pathways
A distinct class of derivatives, specifically 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, have been shown to induce apoptosis in human cancer cell lines, including HCT-116 (colon), HeLa (cervical), and MCF-7 (breast).[8][9] The mechanism for these compounds involves the induction of apoptotic-like morphological changes and the activation of caspases, key executioner enzymes in the apoptotic cascade.[8] Cytometric analysis revealed that these compounds lead to an increase in the sub-G1 cell population, indicative of DNA fragmentation, a hallmark of apoptosis.[8]
For example, compound 37 from one study was identified as a hit compound with good cytotoxicity against HCT-116 (IC50 = 36 µM) and HeLa (IC50 = 34 µM) cell lines, coupled with apoptosis-inducing activity.[8]
Neurological Mechanisms of Action
1.2.1 Antagonism of Metabotropic Glutamate Receptor 5 (mGluR5)
The this compound structure serves as a valuable precursor for the synthesis of antagonists of the metabotropic glutamate receptor 5 (mGluR5).[4][10] mGluR5 is a G-protein coupled receptor that plays a significant role in modulating glutamatergic signaling in the central nervous system. Its dysregulation has been linked to various neurological and psychiatric disorders, including addiction, pain, and anxiety.[10]
Antagonists derived from this triazine core are designed to block the binding of glutamate to the mGluR5 receptor, thereby inhibiting the mobilization of intracellular calcium and downstream signaling events.[10] Optimized derivatives have demonstrated high affinity for mGluR5, with Ki values in the nanomolar range (0.1–0.2 µM), highlighting their potential as therapeutic agents for neurodegenerative diseases.[4]
Experimental Protocols and Workflows
The elucidation of the mechanisms described above relies on a suite of robust biochemical and cell-based assays. Below are representative protocols for key experimental workflows.
Protocol: In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of a test compound against the c-Met kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer
-
Test compound at various concentrations
-
c-Met kinase enzyme
-
Poly(Glu, Tyr) substrate
-
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxicity of a compound on cancer cell lines.
Objective: To determine the IC50 of a test compound in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the reported quantitative data for derivatives of this compound.
| Compound Class/Derivative | Target/Assay | Cell Line | Potency Value | Reference |
| Generic Derivatives | Cytotoxicity | HCT-116, A-172 | IC50: 10–50 µM | [4] |
| Triazines with thiomethylpyridine hinge binders | c-Met Kinase Inhibition | - | IC50: 3.9–11.1 nM | [7] |
| 2-(arylmethylthio)-benzenesulfonamide derivative 37 | Cytotoxicity | HCT-116 | IC50: 36 µM | [8] |
| 2-(arylmethylthio)-benzenesulfonamide derivative 37 | Cytotoxicity | HeLa | IC50: 34 µM | [8] |
| Optimized mGluR5 Antagonist Derivatives | mGluR5 Receptor Binding | - | Ki: 0.1–0.2 µM | [4] |
| mGluR5 Antagonist Derivatives (5b and 3c ) | mGluR5 Inhibition (Ca2+ efflux) | CHO-K1 | Low micromolar inhibitors | [10] |
Visualizations: Pathways and Workflows
Diagram 1: c-Met Kinase Inhibition Workflow
Caption: A generalized workflow for determining the IC50 of a c-Met kinase inhibitor.
Diagram 2: Proposed Mechanism of mGluR5 Antagonism
Caption: Signaling pathway of mGluR5 and the inhibitory action of triazine antagonists.
Conclusion and Future Perspectives
This compound is a compound of significant interest, not necessarily as a standalone therapeutic, but as a foundational scaffold for the generation of diverse and potent drug candidates. The research to date clearly demonstrates that derivatives of this triazine can be tailored to interact with a range of biological targets, leading to distinct and therapeutically relevant mechanisms of action. The primary activities explored—anticancer effects through topoisomerase II and c-Met kinase inhibition, and neurological effects via mGluR5 antagonism—underscore the versatility of this chemical core.
Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets. Structure-activity relationship (SAR) studies will be crucial in refining the molecular architecture to enhance efficacy and minimize off-target effects. Furthermore, exploring the potential of these compounds in other therapeutic areas where 1,2,4-triazines have shown promise, such as in anti-inflammatory and antimicrobial applications, could open new avenues for drug discovery.[3][11] The continued investigation into the rich chemistry and pharmacology of this compound and its analogues holds considerable promise for the development of next-generation therapeutics.
References
- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
- International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications.
-
Scientific.Net. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Available from: [Link]
-
Mini-Reviews in Organic Chemistry. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available from: [Link]
- EvitaChem. (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate.
- Vulcanchem. This compound.
- Benchchem. 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)-.
- CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
-
PubMed Central. Preparation of a Series of 5-Methyl-3-(substituted)-[1][2][3]triazines. Available from: [Link]
-
PubMed Central. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Available from: [Link]
-
Chemical Communications (RSC Publishing). Diversity-oriented transformation of methyl triazine via sulfur-mediated pathways: access to 2,4-disubstituted triazines functionalized with thioamides and amides. Available from: [Link]
-
MDPI. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Available from: [Link]
Sources
- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. This compound (28735-24-2) for sale [vulcanchem.com]
- 5. 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- | Benchchem [benchchem.com]
- 6. 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- | 69466-60-0 | Benchchem [benchchem.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of a Series of 5-Methyl-3-(substituted)-[1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives | Scientific.Net [scientific.net]
Methodological & Application
Application Notes and Protocols: 5-Methyl-3-(methylthio)-1,2,4-triazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the utilization of 5-Methyl-3-(methylthio)-1,2,4-triazine in modern organic synthesis. Moving beyond a simple recitation of facts, this guide delves into the mechanistic underpinnings of its reactivity, offering field-proven insights into its application in both cycloaddition and cross-coupling reactions. Detailed, step-by-step protocols for key transformations are provided, alongside structured data and visualizations to facilitate experimental design and execution. The information herein is grounded in authoritative scientific literature, ensuring a high degree of technical accuracy and trustworthiness for researchers engaged in the synthesis of novel chemical entities.
Introduction: Unveiling the Synthetic Potential of a Versatile Heterocycle
This compound is a multifaceted building block in organic synthesis, characterized by its electron-deficient 1,2,4-triazine core. This inherent electronic nature is the primary driver of its reactivity, rendering it a valuable synthon for the construction of more complex heterocyclic systems. The strategic placement of a methyl group at the 5-position and a methylthio group at the 3-position provides two distinct points for synthetic diversification.
The electron-poor triazine ring predisposes the molecule to participate as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions , a powerful tool for the synthesis of substituted pyridines. Concurrently, the methylthio group at the 3-position can function as a competent leaving group in various palladium-catalyzed cross-coupling reactions , enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.
This guide will explore these two major avenues of reactivity, providing both the theoretical framework and practical methodologies to harness the full synthetic potential of this versatile reagent.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₅H₇N₃S[1] |
| Molecular Weight | 141.2 g/mol [1][2] |
| CAS Number | 28735-24-2[1] |
| Appearance | Typically a solid |
| ¹H NMR (CDCl₃, ppm) | δ ~2.6 (s, 3H, -SCH₃), ~2.7 (s, 3H, -CH₃), ~8.4 (s, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | δ ~15.0 (-SCH₃), ~21.0 (-CH₃), ~148.0 (C6), ~158.0 (C5), ~165.0 (C3) |
| IR (cm⁻¹) | ~1546 (C=N stretch), ~1030 (C-S stretch)[2] |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Core Application I: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The electron-deficient nature of the 1,2,4-triazine ring allows it to act as a diene in [4+2] cycloaddition reactions with electron-rich dienophiles. This IEDDA reaction is a cornerstone of its synthetic utility, providing a direct route to substituted pyridines.
Mechanistic Rationale
The IEDDA reaction of a 1,2,4-triazine proceeds through a concerted, though often asynchronous, [4+2] cycloaddition with an electron-rich dienophile (e.g., enamine, ynamine, or enol ether). The initial cycloadduct is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂). The resulting dihydropyridine intermediate then aromatizes, often through the elimination of a small molecule, to yield the final substituted pyridine product.
The methyl and methylthio substituents on the triazine core influence the regioselectivity of the cycloaddition, directing the orientation of the incoming dienophile.
Caption: Generalized workflow for pyridine synthesis via IEDDA reaction.
Experimental Protocol: Synthesis of a Substituted Pyridine via IEDDA
This protocol describes a general procedure for the reaction of this compound with an enamine, a common class of electron-rich dienophiles.
Materials:
-
This compound
-
Enamine (e.g., 1-morpholinocyclohexene)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to dissolve the triazine.
-
Reagent Addition: Add the enamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyridine.
Trustworthiness Note: The successful outcome of this reaction relies on the use of an electron-rich dienophile and thermal conditions to facilitate both the cycloaddition and the subsequent elimination steps. The evolution of nitrogen gas is a strong indicator of reaction progress.
Core Application II: Palladium-Catalyzed Cross-Coupling Reactions
The methylthio (-SCH₃) group at the 3-position of the triazine ring can be displaced via palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-S bonds, providing a powerful platform for the synthesis of diverse 3-substituted-5-methyl-1,2,4-triazines.
Mechanistic Rationale: The Suzuki-Miyaura Coupling Example
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction for the formation of C-C bonds. In the context of this compound, the methylthio group serves as the leaving group. The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-S bond of the triazine to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the methylthiolate.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Cross-Coupling Reactions
The following are representative protocols for various palladium-catalyzed cross-coupling reactions of this compound.
Objective: To synthesize 3-aryl-5-methyl-1,2,4-triazines.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Objective: To synthesize 3-alkenyl- or 3-aryl-5-methyl-1,2,4-triazines.
Materials:
-
This compound
-
Organostannane (e.g., vinyltributyltin or aryltributyltin, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
Reaction Setup: Combine this compound and the palladium catalyst in a Schlenk tube under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the organostannane.
-
Reaction: Heat the mixture to reflux (80-110 °C) for 12-24 hours. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of KF and stir for 1 hour. Filter the resulting precipitate and extract the filtrate with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.
Safety Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Objective: To synthesize 3-alkynyl-5-methyl-1,2,4-triazines.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound, the palladium catalyst, and CuI.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the base, and finally the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Summary of Applications and Data
The following table summarizes the key transformations and provides representative data based on analogous systems reported in the literature.
| Reaction Type | Reagents | Product Type | Typical Yields (%) |
| IEDDA | Enamine, Ynamine, Enol Ether | Substituted Pyridine | 60-90 |
| Suzuki-Miyaura | Arylboronic Acid, Pd Catalyst, Base | 3-Aryl-1,2,4-triazine | 70-95 |
| Stille | Organostannane, Pd Catalyst | 3-Aryl/Alkenyl-1,2,4-triazine | 65-85 |
| Sonogashira | Terminal Alkyne, Pd/Cu Catalyst, Base | 3-Alkynyl-1,2,4-triazine | 70-90 |
Conclusion and Future Outlook
This compound has demonstrated its value as a versatile and reactive building block in organic synthesis. Its ability to undergo both inverse-electron-demand Diels-Alder reactions and a variety of palladium-catalyzed cross-coupling reactions provides chemists with a powerful toolkit for the rapid assembly of complex nitrogen-containing heterocycles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this reagent into their synthetic strategies for drug discovery, materials science, and agrochemical development. Future research will likely focus on expanding the scope of both cycloaddition and cross-coupling partners, as well as exploring the utility of the resulting products in various applications.
References
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781–793. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. Available at: [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Available at: [Link]
Sources
Application Notes and Protocols for Reactions of 5-Methyl-3-(methylthio)-1,2,4-triazine
Introduction: The Versatility of a Heterocyclic Scaffold
5-Methyl-3-(methylthio)-1,2,4-triazine is a heterocyclic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its structure, featuring an electron-deficient 1,2,4-triazine ring, a methyl group at the 5-position, and a modifiable methylthio group at the 3-position, makes it a versatile and highly reactive building block.[1] The inherent asymmetry and distinct reactivity at different positions on the triazine core allow for the strategic development of a diverse array of more complex molecules.
The chemical behavior of this compound is dominated by two key features:
-
The Electron-Deficient Triazine Ring: The presence of three nitrogen atoms in the ring significantly lowers the electron density, making the ring's carbon atoms electrophilic and highly susceptible to nucleophilic attack.[2] This is in stark contrast to electron-rich aromatic systems like benzene.[2]
-
The Methylthio (-SCH₃) Group: This group is not merely a spectator. It can be readily oxidized to a sulfoxide or a sulfone, dramatically increasing its lability as a leaving group.[1] It also serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1]
This guide provides an in-depth exploration of the key reactions involving this compound, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Diagram: Core Reactivity Pathways
The primary transformations of this compound are summarized below. These pathways highlight its utility as a synthetic intermediate.
Caption: Key reaction pathways for this compound.
Section 1: Oxidation of the Methylthio Group
Scientific Principle
Oxidation of the sulfide in the methylthio group to a sulfoxide (-SOCH₃) or, more commonly, a sulfone (-SO₂CH₃) is a critical preliminary step for enhancing reactivity. The resulting methylsulfonyl group is a superior leaving group due to its ability to stabilize a negative charge through resonance. This transformation significantly activates the C3 position of the triazine ring towards nucleophilic aromatic substitution (SNAr).[1]
Protocol 1: Synthesis of 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine
This protocol details the oxidation using hydrogen peroxide, a common and effective oxidant for this transformation.[1]
Materials and Reagents:
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w solution)
-
Distilled Water
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid. Stir at room temperature until fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to approximately 10-15°C.
-
Oxidant Addition: While stirring vigorously, add 2.5 mL of 30% hydrogen peroxide dropwise to the solution. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water. A white precipitate of the product should form.
-
Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until effervescence ceases (pH ~7-8). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine.
Expert Insights & Causality:
-
Why Acetic Acid? Acetic acid serves as a solvent that is stable to oxidation and facilitates the formation of peracetic acid in situ, which is a potent oxidizing agent.
-
Temperature Control: The initial cooling and slow addition of H₂O₂ are crucial for safety and selectivity. Uncontrolled addition can lead to a dangerous exotherm and potential side reactions.
-
Self-Validation: The successful formation of the sulfone can be confirmed by ¹H NMR spectroscopy (a downfield shift of the methyl protons of the sulfonyl group compared to the methylthio group) and Mass Spectrometry (an increase in molecular weight of 32 amu, corresponding to the addition of two oxygen atoms).
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Scientific Principle
The electron-poor nature of the 1,2,4-triazine ring allows for the direct displacement of the leaving group at the C3 position by a wide range of nucleophiles. While the methylthio group can be displaced directly, the reaction is significantly more efficient and proceeds under milder conditions when the superior methylsulfonyl leaving group is used.[3] This sequential oxidation-substitution strategy is a cornerstone of triazine chemistry.
Protocol 2: Amine Substitution on the Methylsulfonyl Intermediate
This protocol describes the reaction of 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine with a secondary amine, morpholine, as a representative example.
Materials and Reagents:
-
5-Methyl-3-(methylsulfonyl)-1,2,4-triazine (from Protocol 1)
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Distilled Water, Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Step-by-Step Methodology:
-
Setup: To a solution of 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine (1.0 eq) in DMF (0.2 M) in a round-bottom flask, add the amine nucleophile (e.g., morpholine, 1.2 eq).
-
Base Addition: Add a non-nucleophilic base such as DIPEA (1.5 eq) to the stirring solution. The base scavenges the methanesulfinic acid byproduct.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired substituted triazine.
Expert Insights & Causality:
-
Choice of Base: DIPEA is often preferred as it is a sterically hindered, non-nucleophilic base that will not compete with the intended amine nucleophile. An inorganic base like K₂CO₃ can also be effective.
-
Solvent Selection: Polar aprotic solvents like DMF or ACN are ideal as they effectively solvate the reactants and intermediates without interfering with the reaction.
-
Trustworthiness: The protocol's success is validated by characterization of the final product. A successful reaction will show the disappearance of the methylsulfonyl signal in the ¹H NMR and the appearance of signals corresponding to the incorporated nucleophile (e.g., morpholine protons). The molecular weight will also match the expected value in mass spectrometry analysis.
Workflow: Oxidation and Substitution
Caption: A typical two-step workflow for functionalizing the C3 position.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Scientific Principle
The methylthio group can function as an effective leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] This method provides a powerful tool for forming C-C bonds, attaching aryl or heteroaryl moieties to the triazine core, which is particularly valuable in the synthesis of potential pharmaceuticals and materials with specific electronic properties.[1]
Protocol 3: Suzuki-Miyaura Cross-Coupling
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Reagent Addition: To the Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Add the degassed DME/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring under the inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to isolate the 3-aryl-5-methyl-1,2,4-triazine product.
Expert Insights & Causality:
-
Catalyst Choice: Pd(PPh₃)₄ is a common and robust catalyst for Suzuki couplings. Other palladium sources and ligands can be used to optimize the reaction for specific substrates.
-
Inert Conditions: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Failure to maintain an inert atmosphere is a common reason for reaction failure. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential.
-
Role of Water: The presence of water in the solvent system is often crucial for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.
| Reaction Type | Key Reagents | Typical Temp. | Typical Time | Common Yields |
| Oxidation | H₂O₂, Acetic Acid | Room Temp | 12-16 h | >90% |
| SNAr (on Sulfone) | Amine, DIPEA, DMF | 60-80°C | 4-8 h | 60-85% |
| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 80-90°C | 12-24 h | 50-80% |
| Table 1: Summary of typical reaction conditions and outcomes. |
Section 4: Ring Transformation via Diels-Alder Reaction
Scientific Principle
1,2,4-Triazines are classic examples of electron-deficient dienes that can undergo an inverse electron-demand Diels-Alder (IEDDA) reaction.[4] They react with electron-rich dienophiles, such as enamines or strained alkenes, to form a bicyclic adduct. This adduct is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to generate a new heterocyclic ring, most commonly a pyridine.[5] This transformation is a powerful method for converting the triazine scaffold into other valuable heterocyclic systems.
Protocol 4: IEDDA Reaction with 2,5-Norbornadiene
Materials and Reagents:
-
This compound
-
2,5-Norbornadiene (serves as dienophile and solvent)
-
High-pressure reaction vessel or sealed tube
-
Heating mantle or oil bath
Step-by-Step Methodology:
-
Mixing: In a thick-walled sealed tube, combine this compound (1.0 eq) with an excess of 2,5-norbornadiene (10-20 eq).
-
Sealing and Heating: Securely seal the tube and place it in an oil bath. Heat the mixture to 120-140°C. The progress of the reaction can be monitored by the evolution of nitrogen gas (use caution and appropriate pressure-rated equipment).
-
Reaction Time: Maintain the temperature for 24-48 hours.
-
Cooling and Concentration: Carefully cool the reaction vessel to room temperature. Open the vessel in a well-ventilated fume hood. Remove the excess norbornadiene under reduced pressure.
-
Purification: The crude residue, containing the newly formed substituted pyridine, is then purified by column chromatography on silica gel.
Expert Insights & Causality:
-
Dienophile Choice: Norbornadiene is a strained alkene, making it a highly reactive dienophile for this transformation.
-
Harsh Conditions: IEDDA reactions with triazines often require elevated temperatures to overcome the activation energy and drive the extrusion of N₂.[5] This necessitates the use of a sealed vessel to prevent the evaporation of the volatile reactants.
-
Mechanism: The reaction proceeds through a [4+2] cycloaddition, followed by the loss of N₂ to form a dihydropyridine intermediate, which then aromatizes to the final pyridine product. This powerful sequence constructs a new aromatic ring in a single synthetic operation.
Conclusion
This compound is a remarkably versatile reagent. The protocols outlined above demonstrate its utility in a range of fundamental organic transformations, including oxidation, nucleophilic substitution, cross-coupling, and cycloaddition reactions. By understanding the principles behind its reactivity and carefully controlling the experimental conditions, researchers can leverage this compound to construct a vast library of complex nitrogen-containing heterocycles for applications in drug discovery and materials science.[1][6]
References
- Vulcanchem. This compound.
- ResearchGate. Transformations of 5-Hydrazinyl-1,2,4-triazines in Reaction with 2,5-Norbornadiene.
- ResearchGate. Aryne-Mediated Transformations of 3-(α- or γ-R-2-pyridyl)-1,2,4-Triazines: Id Diels-Alder Reaction vs Domino Transformation.
-
ResearchGate. 3-Methyl-5-methyl- thio-1H-pyrazolo[4,3-e]-[1][4][5]triazine (4) is an inhibitior of purine nucleoside phosphorylase. Available from:
-
PubMed Central. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Available from: [Link]
- Benchchem. optimizing reaction conditions for nucleophilic substitution on the triazine ring.
-
CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Available from: [Link]
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Application Notes & Protocols: 5-Methyl-3-(methylthio)-1,2,4-triazine as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the 1,2,4-Triazine Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and biologically active molecules. Among these, the 1,2,4-triazine ring system has garnered significant attention due to its presence in compounds with a broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] 5-Methyl-3-(methylthio)-1,2,4-triazine, in particular, has emerged as a highly valuable and versatile building block. Its strategic combination of a stable heterocyclic core with reactive handles allows for predictable and efficient molecular diversification.
This guide provides an in-depth exploration of this compound, focusing on its chemical reactivity and its application in synthesizing complex molecular architectures. We will delve into the causality behind key experimental choices, provide validated, step-by-step protocols, and present data-driven insights for researchers in medicinal chemistry and drug development. The molecule features a planar 1,2,4-triazine ring, with the methylthio group often oriented perpendicular to the ring to minimize steric hindrance, a conformation confirmed by X-ray crystallography and NMR analysis.[3]
Core Synthetic & Reactive Workflow
The utility of this compound stems from a logical and powerful two-step activation and diversification workflow. The methylthio group (–SCH₃) itself can be used as a leaving group in some cross-coupling reactions, but its true synthetic power is unlocked upon oxidation to a methylsulfonyl group (–SO₂CH₃). This transformation dramatically increases the electrophilicity of the C3 position, converting the sulfonyl moiety into an excellent leaving group for nucleophilic aromatic substitution (SNAr).
Sources
- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (28735-24-2) for sale [vulcanchem.com]
Application Notes & Protocols: Analytical Strategies for the Detection and Quantification of 5-Methyl-3-(methylthio)-1,2,4-triazine
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Introduction and Analyte Overview
5-Methyl-3-(methylthio)-1,2,4-triazine is a heterocyclic organic compound featuring a 1,2,4-triazine core.[1] This core structure is common to a class of widely used agricultural herbicides.[2] The specific substitutions of a methyl group at position 5 and a methylthio group at position 3 confer distinct physicochemical properties that must be considered for analytical method development.[1] While this compound can serve as a precursor in the synthesis of neurologically active agents like mGluR5 antagonists, its primary analytical interest may also lie in its potential role as a metabolite or degradation product of other agrochemicals or as a synthetic intermediate.[1]
The development of robust and sensitive analytical methods is crucial for its detection and quantification in various matrices, including environmental samples, biological fluids, or reaction mixtures. This guide provides a foundational framework for creating and validating such methods.
Physicochemical Properties
Understanding the analyte's properties is the first step in method development. These parameters dictate the choice of extraction solvents, chromatographic columns, and detection techniques.
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C5H7N3S | [1][3] | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 141.2 g/mol | [1][3] | Used for preparing standard solutions and for MS calculations. |
| Canonical SMILES | CC1=CN=NC(=N1)SC | [1][3] | A machine-readable representation of the molecular structure. |
| Predicted Polarity | Moderately Polar | Inferred | The triazine ring imparts polarity, while the methyl and methylthio groups add non-polar character. Influences choice of chromatographic phase. |
| Thermal Stability | Moderate to High | Inferred | Based on related triazine herbicides, it is likely suitable for GC analysis, but thermal degradation should be evaluated.[4] |
| UV Absorbance | Expected | Inferred | The heterocyclic aromatic ring is expected to have UV absorbance, allowing for potential detection by HPLC-UV. |
Strategic Approach to Method Development
Due to the absence of standardized EPA or FDA methods for this specific analyte, a logical, science-based approach to method development is required. The workflow should be systematic, starting with technique selection and culminating in full method validation.
Caption: Logical workflow for analytical method development.
Recommended Analytical Protocols
Based on the analysis of related triazine compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for sensitive and selective analysis.[2][4]
Protocol 1: LC-MS/MS for Aqueous and Biological Matrices
LC-MS/MS is the preferred method for its high sensitivity, selectivity, and applicability to moderately polar compounds without the need for derivatization.[2][5] This protocol is adapted from established methods for triazine herbicide analysis in drinking water and food matrices.[2][5]
The goal of sample preparation is to extract the analyte from the matrix and remove interferences.
-
For Aqueous Samples (e.g., Water): A direct injection approach may be feasible for clean samples.[5] For trace-level detection, Solid-Phase Extraction (SPE) is recommended.[6][7]
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100-500 mL of the water sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase.
-
-
For Complex Matrices (e.g., Plasma, Tissue Homogenate, Food): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective.[2]
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standard solution.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.[2]
-
Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing MgSO₄ and a sorbent like PSA (Primary Secondary Amine) to remove interferences.
-
Vortex for 30 seconds and centrifuge.
-
The supernatant is ready for LC-MS/MS analysis.
-
These parameters serve as a starting point and must be optimized for the specific instrument and analyte.
| Parameter | Recommended Setting | Rationale & Justification |
| HPLC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8-3 µm) | The analyte's moderate polarity makes it well-suited for retention on a C18 stationary phase.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Formic acid or ammonium acetate aids in protonation for positive mode electrospray ionization (ESI+).[5] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Standard organic solvents for reverse-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 min, hold, re-equilibrate | A gradient is necessary to elute the analyte with good peak shape and separate it from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical-scale columns to ensure efficient separation. |
| Injection Volume | 5 - 20 µL | To be optimized based on sample concentration and system sensitivity. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The triazine ring contains nitrogen atoms that are readily protonated, making ESI+ the logical choice. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
-
Determine Precursor Ion: Infuse a standard solution of this compound directly into the mass spectrometer. In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 142.2.
-
Identify Product Ions: Perform a product ion scan on the precursor (m/z 142.2). The fragmentation will likely involve losses of neutral molecules like CH3S•, HCN, or CH3CN.
-
Select & Optimize Transitions: Choose at least two stable and intense product ions for MRM. One transition is used for quantification (quantifier) and the other for confirmation (qualifier). Optimize collision energy for each transition to maximize signal intensity.
| Analyte | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) |
| This compound | 142.2 | To be determined empirically | To be determined empirically |
Protocol 2: GC-MS for Environmental and Chemical Synthesis Samples
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds.[4] It offers excellent chromatographic resolution. The presence of the methylthio group makes it similar to certain triazine pesticides successfully analyzed by GC.[4][7]
-
Liquid-Liquid Extraction (LLE):
-
For aqueous samples, adjust the pH to neutral or slightly basic.
-
Extract 100 mL of sample with 3 x 30 mL portions of a non-polar solvent like dichloromethane or ethyl acetate.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to 1 mL under a gentle stream of nitrogen.
-
-
Derivatization (Optional): While likely not necessary, if peak tailing is observed due to the basic nitrogen atoms, derivatization with agents like N-methyl-bis[trifluoroacetamide] (MBTFA) can improve chromatographic performance for triazine metabolites.[9]
| Parameter | Recommended Setting | Rationale & Justification |
| GC Column | Low-polarity phase, e.g., 5% Phenyl Polysiloxane (DB-5ms, TG-5SilMS) | This is a standard, robust column for a wide range of semi-volatile organic compounds and is proven for triazine analysis.[4] |
| Injector | Splitless Mode, 250-280 °C | Splitless injection is required for trace-level analysis to ensure the entire sample volume is transferred to the column.[4] |
| Carrier Gas | Helium, Constant Flow (~1.2 mL/min) | Inert carrier gas providing good efficiency. |
| Oven Program | Start at 60-80 °C (hold 2 min), ramp 10-20 °C/min to 280-300 °C (hold 5 min) | The program should be optimized to provide a sharp peak for the analyte and separate it from any matrix components.[4] |
| Ionization Source | Electron Ionization (EI), 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and structural confirmation. |
| MS Analysis | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full scan is used for initial identification. SIM mode provides significantly higher sensitivity by monitoring only specific ions. |
The EI mass spectrum would need to be acquired experimentally. Key ions to monitor in SIM mode would include the molecular ion (M⁺• at m/z 141.2) if stable, and major fragment ions.
Method Validation
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12]
Caption: Core parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in blank matrix samples. Peak purity should be confirmed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Prepare a calibration curve with at least 5 standards. Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linear calibration curve. |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery experiments in the sample matrix. | Mean recovery of 80-120% at three different concentration levels. |
| Precision | The closeness of agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | RSD of results should remain within acceptable limits when parameters are slightly varied.[12] |
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the sensitive and accurate determination of this compound. While no standardized method currently exists for this specific molecule, the principles and parameters adapted from the analysis of structurally similar triazine compounds offer a scientifically sound starting point for method development. The combination of modern sample preparation techniques, such as SPE or QuEChERS, with high-resolution chromatographic separation and mass spectrometric detection via LC-MS/MS or GC-MS, provides the necessary selectivity and sensitivity for trace-level analysis. Adherence to the outlined validation principles is paramount to ensure the generation of high-quality, reliable, and defensible data for research, development, and regulatory purposes.
References
- This compound - Vulcanchem.
- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices - Benchchem.
- Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) - Thermo Fisher Scientific.
- This compound 28735-24-2 wiki - Guidechem.
- Analysis of Triazine Pesticides in Wastewater by GC/MS - Thermo Fisher Scientific.
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- core components of analytical method validation for small molecules-an overview.
- Determination of triazine herbicides in foods with liquid chromatography mass spectrometry.
- On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment | Analytical Chemistry - ACS Publications.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org.
- Determination of s-triazine metabolites: a mass spectrometric investigation.
- Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) - Shimadzu Scientific Instruments.
- Procedures commonly used to prepare water samples for triazine analysis - ResearchGate.
- HPLC SCREENING AND GC-MS CONFIRMATION OF TRIAZINE... : Water, Air, & Soil Pollution - Ovid.
- On-line trace-level enrichment gas chromatography of triazine herbicides, organophosphorus pesticides, and organosulfur compounds from drinking and surface waters - Analyst (RSC Publishing).
- Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed.
- USGS-NWQL: O-3106-93: Triazines in Water by Gas Chromatography - National Environmental Methods Index.
- Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
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- 2. benchchem.com [benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Determination of s-triazine metabolites: a mass spectrometric investigation | Semantic Scholar [semanticscholar.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazine Libraries
Introduction: The 1,2,4-Triazine Scaffold in Modern Drug Discovery
The 1,2,4-triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of compounds with a wide array of biological activities, including potent and selective modulation of key drug targets.[1][2] Derivatives of this scaffold have been investigated as anticancer agents, kinase inhibitors, GPCR antagonists, and antimalarial compounds, with some advancing to clinical trials.[2][3][] The amenability of the 1,2,4-triazine core to combinatorial synthesis makes it an ideal candidate for the construction of large, diverse chemical libraries poised for high-throughput screening (HTS).[5][6][7]
This guide provides an in-depth technical overview and detailed protocols for designing and executing HTS campaigns involving 1,2,4-triazine libraries. We will move beyond generic templates to offer field-proven insights into assay selection, development, and validation, ensuring that researchers can confidently identify and advance promising hit compounds.
Pillar 1: Strategic Assay Selection for 1,2,4-Triazine Libraries
The choice of an HTS assay is fundamentally dictated by the biological question being asked and the putative targets of the chemical library. For 1,2,4-triazine libraries, which have shown promise against major target classes like G-Protein Coupled Receptors (GPCRs) and protein kinases, specific assay formats are particularly well-suited.
Target-Based Screening vs. Phenotypic Screening
-
Target-Based Screening: This approach measures the direct interaction of library compounds with a purified, isolated biological target (e.g., an enzyme or receptor). It is a reductionist approach that provides clear, mechanistic information about a compound's activity. Assays like Fluorescence Polarization (FP) for kinases or GTPγS binding for GPCRs fall into this category.
-
Phenotypic Screening: This method assesses the effect of compounds on the phenotype of a whole cell or organism, without a preconceived target.[8][9] This "target-agnostic" approach is powerful for discovering compounds with novel mechanisms of action.[8] A viability assay to identify cytotoxic 1,2,4-triazines in cancer cell lines is a prime example.
A comprehensive screening funnel often employs both strategies: a primary phenotypic screen to identify active compounds, followed by target-based assays to deconvolute the mechanism of action.
Pillar 2: Assay Development and Validation: The Cornerstone of a Successful HTS Campaign
A robust and reproducible HTS assay is paramount for generating reliable data.[10] The development phase involves optimizing experimental conditions to achieve a suitable signal window and minimize variability.
The Z'-Factor: A Critical Metric for Assay Quality
Before embarking on a full-scale screen, the assay must be validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor is the industry-standard statistical parameter for this purpose.[11][12][13] It incorporates the means and standard deviations of both positive and negative controls to provide a single, robust measure of assay quality.
Z'-Factor Calculation:
Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )
Where:
-
SDpos = Standard Deviation of the positive control
-
SDneg = Standard Deviation of the negative control
-
Meanpos = Mean of the positive control
-
Meanneg = Mean of the negative control
| Z'-Factor Value | Interpretation |
| > 0.5 | An excellent assay, suitable for HTS.[12][14] |
| 0 to 0.5 | A marginal assay; may require further optimization.[12][14] |
| < 0 | Not a viable assay for screening.[12][14] |
A "dry run" of the HTS protocol using only control compounds is essential to ensure a consistent Z'-factor of > 0.5 before proceeding with the library screen.[15]
Application Protocol 1: Screening a 1,2,4-Triazine Library for GPCR Antagonists
This protocol is adapted from a successful HTS campaign that identified novel 1,2,4-triazine antagonists for the GPR84 receptor.[1][16] It utilizes a competitive binding assay format measuring the displacement of a radiolabeled ligand. A common non-radioactive alternative is a luminescence-based assay measuring downstream signaling, such as cAMP levels.
Principle: [35S]GTPγS Scintillation Proximity Assay (SPA)
This biochemical assay measures the activation of a GPCR upon agonist binding, which catalyzes the exchange of GDP for GTP on the associated G-protein. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used. When the GPCR is activated, the [35S]GTPγS binds to the Gα subunit. If the G-protein is captured on a scintillant-impregnated bead (e.g., via an antibody), the radioactive decay will excite the scintillant, producing a detectable light signal. An antagonist from the 1,2,4-triazine library will prevent agonist-induced activation, leading to a decrease in the signal.
Workflow for GPCR Antagonist HTS
Caption: Workflow for a [35S]GTPγS SPA-based HTS to identify GPCR antagonists.
Detailed Protocol: GPCR Antagonist Screen (384-well format)
1. Materials & Reagents:
-
1,2,4-Triazine Library: 10 mM stock in 100% DMSO.
-
Assay Plate: 384-well, white, solid bottom.
-
GPCR Membranes: Membranes from a cell line overexpressing the target GPCR (e.g., CHO or HEK293 cells).
-
G-proteins: Purified Gα/βγ subunits.
-
Agonist: Known agonist for the target GPCR.
-
Positive Control: Known antagonist for the target GPCR.
-
[35S]GTPγS: Radiolabeled GTP analog.
-
SPA Beads: Wheat Germ Agglutinin (WGA) or antibody-coated SPA beads.
-
Assay Buffer: e.g., 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA, pH 7.4.
-
GDP: To ensure G-proteins are in the inactive state at the start.
2. Assay Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each 1,2,4-triazine library compound from the stock plate into the assay plate.
-
Dispense 50 nL of DMSO into vehicle control wells.
-
Dispense 50 nL of a known antagonist (e.g., 10 µM final concentration) into positive control wells.
-
Dispense 50 nL of DMSO into negative control wells (which will receive agonist).
-
-
Reagent Preparation (Master Mix):
-
Prepare a master mix containing GPCR membranes, G-proteins, and GDP in assay buffer. The final concentration of each component must be optimized during assay development.
-
Prepare a separate agonist solution at 2x the final EC₈₀ concentration.
-
-
Reagent Addition:
-
Add 10 µL of the membrane/G-protein mix to all wells.
-
Add 10 µL of the 2x agonist solution to all wells except the vehicle control wells (add assay buffer instead).
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Prepare a solution of [35S]GTPγS and SPA beads in assay buffer.
-
Add 20 µL of the [35S]GTPγS/SPA bead suspension to all wells to initiate the reaction.
-
-
Incubation and Detection:
-
Seal the plate and incubate at room temperature for 60-120 minutes with gentle shaking.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to settle the beads.
-
Read the plate on a microplate scintillation counter (e.g., MicroBeta or TopCount).
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each library compound: % Inhibition = 100 * (1 - ( (Signalcompound - Meanpos_control) / (Meanneg_control - Meanpos_control) ))
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).
-
Compounds that meet this criterion are considered primary hits and should be selected for confirmation and dose-response studies.
Application Protocol 2: Screening a 1,2,4-Triazine Library for Kinase Inhibitors
Protein kinases are another major target class for which 1,2,4-triazine derivatives have shown activity. Fluorescence Polarization (FP) is a robust, homogeneous assay technology well-suited for HTS of kinase inhibitors.[1]
Principle: Competitive Fluorescence Polarization
The assay measures the binding of a fluorescently labeled peptide (tracer) to the kinase of interest. When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger kinase protein, its tumbling slows dramatically, leading to high polarization.[1] A 1,2,4-triazine compound that inhibits the kinase by binding to the ATP pocket or an allosteric site will prevent the tracer from binding, resulting in a low polarization signal.[1][13] The decrease in fluorescence polarization is directly proportional to the inhibitory activity of the test compound.[1]
Workflow for Kinase Inhibitor FP-HTS
Caption: Workflow for a Fluorescence Polarization HTS to identify kinase inhibitors.
Detailed Protocol: Kinase Inhibitor FP Screen (384-well format)
1. Materials & Reagents:
-
1,2,4-Triazine Library: 10 mM stock in 100% DMSO.
-
Assay Plate: 384-well, black, low-volume.
-
Kinase: Purified recombinant protein kinase of interest.
-
Fluorescent Tracer: A fluorescently labeled small molecule or peptide known to bind the kinase.
-
Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).
-
FP Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, pH 7.5.
2. Assay Procedure:
-
Compound Plating:
-
Dispense 100 nL of 1,2,4-triazine library compounds (or controls) into the assay plate. Final compound concentration will typically be 10-20 µM.
-
-
Kinase Addition:
-
Prepare a 2x solution of the kinase in FP assay buffer (final concentration typically 1-10 nM, to be optimized).
-
Dispense 10 µL of the 2x kinase solution into all wells containing library compounds, DMSO, and positive controls.
-
Dispense 10 µL of FP assay buffer (without kinase) into the negative control wells.
-
Mix briefly on a plate shaker.
-
-
Tracer Addition:
-
Prepare a 2x solution of the fluorescent tracer in FP assay buffer (final concentration typically 1-5 nM, to be optimized).
-
Dispense 10 µL of the 2x tracer solution to all wells. Total volume is now 20 µL.
-
-
Incubation and Detection:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 1-3 hours to allow the binding reaction to reach equilibrium.
-
Read the plate on a microplate reader equipped with appropriate filters for the chosen fluorophore and capable of measuring fluorescence polarization. The output is typically in millipolarization (mP) units.
-
3. Data Analysis:
-
The raw mP values are used for analysis. A lower mP value indicates inhibition.
-
Calculate the percentage of inhibition for each library compound: % Inhibition = 100 * (1 - ( (mPcompound - Meanpos_control) / (Meanneg_control - Meanpos_control) ))
-
Identify hits based on a pre-defined threshold (e.g., a significant drop in mP value or % inhibition > 50%).
Pillar 3: Secondary and Counter-Screening Strategies
Primary hits from HTS campaigns require further validation to eliminate false positives and characterize their mode of action.
Orthogonal Assays
Hits should be confirmed in a mechanistically different assay to rule out technology-specific artifacts. For example, a hit from a kinase FP assay could be tested in a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).
Promiscuity and Cytotoxicity Counter-Screens
It is crucial to determine if hit compounds are non-specific or simply cytotoxic.[9][16]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This is a powerful bead-based technology for studying biomolecular interactions. It can be used to run counter-screens against unrelated targets to check for specificity. The principle involves donor and acceptor beads that, when brought into proximity by a biological interaction, generate a luminescent signal.[11]
-
Cell Viability/Cytotoxicity Assays: These assays are essential to ensure that the observed activity in a primary screen is not due to cell death. Common methods include:
-
ATP-based luminescent assays (e.g., CellTiter-Glo®): Measures cellular ATP as an indicator of metabolic activity and viability.
-
Resazurin reduction assays (e.g., alamarBlue™): A fluorescent or colorimetric readout based on the metabolic reduction of resazurin by viable cells.[9]
-
Protocol: General Cell Viability Counter-Screen (ATP-Based)
-
Cell Plating: Seed cells (e.g., HEK293 or a relevant cancer cell line) in a 384-well, white, clear-bottom plate at a pre-optimized density. Incubate overnight.
-
Compound Addition: Add the confirmed hits from the primary screen at various concentrations (e.g., 8-point dose-response).
-
Incubation: Incubate for a period relevant to the primary assay (e.g., 24-48 hours).
-
Reagent Addition: Add a luminescent ATP detection reagent (e.g., CellTiter-Glo®) to all wells according to the manufacturer's protocol.
-
Readout: After a brief incubation to stabilize the signal, read the luminescence on a plate reader.
-
Analysis: A significant decrease in luminescence indicates cytotoxicity. Compounds that are cytotoxic at concentrations similar to their activity in the primary screen may be deprioritized.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability / Poor Z'-Factor | Inconsistent pipetting; reagent instability; edge effects on the plate. | Calibrate liquid handlers; prepare fresh reagents daily; use barrier tips; avoid using the outer wells of the plate or use a water-filled moat. |
| High Rate of False Positives | Compound interference (e.g., autofluorescence); non-specific binding; compound aggregation. | Run a counter-screen without the target protein; include detergents (e.g., Tween-20) in the assay buffer; perform hit confirmation with freshly sourced compounds. |
| Low Hit Rate | Library lacks diversity or relevant chemotypes; assay conditions are too stringent; compound concentration is too low. | Screen a more diverse library; re-optimize assay conditions (e.g., lower enzyme/receptor concentration); increase screening concentration. |
| Assay Signal Drift Over Time | Reagent degradation; temperature fluctuations in the screening room. | Assess reagent stability over the planned screen duration; ensure consistent environmental conditions; process plates in smaller batches. |
Conclusion
High-throughput screening of 1,2,4-triazine libraries offers a powerful avenue for the discovery of novel chemical probes and therapeutic leads. Success hinges on a logically designed screening strategy, beginning with the selection of a biologically relevant and robust assay. Rigorous assay validation, particularly the consistent achievement of a Z'-factor > 0.5, is non-negotiable. By integrating the detailed protocols and strategic insights provided in these notes—from primary screens targeting GPCRs and kinases to essential cytotoxicity counter-screens—researchers can build a self-validating experimental system. This structured approach maximizes the potential of identifying high-quality, tractable hits from 1,2,4-triazine libraries, thereby accelerating the journey from initial discovery to downstream drug development.
References
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Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]
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High-throughput screening for kinase inhibitors. PubMed. [Link]
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Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. PubMed Central. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments. [Link]
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Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. ResearchGate. [Link]
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(PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ResearchGate. [Link]
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Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. MDPI. [Link]
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Compound screening. Nuvisan. [Link]
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Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Publications. [Link]
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A Library Design to Facilitate Rapid Target Identification from Phenotypic Screen. Grantome. [Link]
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KU-HTS Compound Libraries. High Throughput Screening Laboratory. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
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Tools for GPCR drug discovery. PMC - NIH. [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. [Link]
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Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Publications. [Link]
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Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. [Link]
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Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. ACS Publications. [Link]
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Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. National Institutes of Health. [Link]
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Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. [Link]
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Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]
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1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
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An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. ResearchGate. [Link]
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The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. PubMed. [Link]
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Common Problems in Assay Development and How to Solve Them. Protocols and Solutions. [Link]
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High-throughput screening (HTS). BMG LABTECH. [Link]
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Chapter 1: HTS Methods: Assay Design and Optimisation. The Royal Society of Chemistry. [Link]
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Synthesis and Evaluation of 5-Methyl-3-(substituted)-1,2,4-triazines as Potent and Selective mGluR5 Negative Allosteric Modulators
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Glutamatergic Dysregulation in Neurological Disorders
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a pivotal target for therapeutic intervention in a spectrum of central nervous system (CNS) disorders.[1] As a G-protein coupled receptor (GPCR), mGluR5 plays a crucial role in modulating synaptic plasticity, learning, and memory.[2] Dysregulation of mGluR5 signaling is implicated in the pathophysiology of numerous conditions, including addiction, pain, Fragile X syndrome, anxiety, and neurodegenerative diseases like Alzheimer's.[3][4]
Negative allosteric modulators (NAMs) of mGluR5 offer a promising therapeutic strategy.[5] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate, NAMs bind to a distinct site on the receptor, providing a more subtle and potentially safer mode of inhibition.[6][7] This approach allows for the fine-tuning of glutamatergic neurotransmission, which is critical for maintaining normal brain function.[3]
The 1,2,4-triazine scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities.[8] This application note provides a comprehensive guide to the synthesis, purification, characterization, and in vitro evaluation of a series of 5-methyl-3-(substituted)-1,2,4-triazines as novel mGluR5 NAMs.
Synthetic Strategy: A Modular Approach to a Diverse Chemical Library
The synthesis of the target 5-methyl-3-(substituted)-1,2,4-triazines is achieved through a versatile and efficient two-step process. The core of this strategy is the preparation of a key intermediate, 5-methyl-3-sulfonyl[1][5][8]triazine, which can then be readily diversified at the 3-position via nucleophilic aromatic substitution with a wide range of nucleophiles, such as phenols and benzyl alcohols.[1] This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective mGluR5 antagonists.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of 5-methyl-3-(substituted)-1,2,4-triazines.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate, 5-Methyl-3-sulfonyl[1][6][9]triazine (11)
The synthesis of the sulfonylated triazine intermediate is a critical first step. The previously reported procedure is followed for its preparation.[1]
Materials and Reagents:
-
Appropriate starting materials for the synthesis of 5-methyl-3-chloro[1][5][8]triazine
-
Sodium sulfite
-
Oxidizing agent (e.g., potassium permanganate)
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF))
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 5-methyl-3-chloro[1][5][8]triazine: Prepare this precursor according to established literature methods.
-
Sulfination: React the 5-methyl-3-chloro[1][5][8]triazine with sodium sulfite in an appropriate solvent to yield the corresponding sodium sulfinate salt.
-
Oxidation: Oxidize the sodium sulfinate salt using a suitable oxidizing agent to afford the desired 5-methyl-3-sulfonyl[1][5][8]triazine (11).
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure intermediate.
Protocol 2: General Procedure for the Synthesis of 5-Methyl-3-(substituted)-[1][6][9]triazines (3a-f and 4a-f)
This protocol describes the nucleophilic aromatic substitution reaction to introduce various aryl and benzyl ethers at the 3-position of the triazine ring.
Materials and Reagents:
-
Substituted phenols (9a-f) or benzyl alcohols (10a-f)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired phenol or benzyl alcohol (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 5-methyl-3-sulfonyl[1][5][8]triazine (11) (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in Table 1 or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-methyl-3-(substituted)-[1][5][8]triazine.
Table 1: Synthesis of Phenoxy and Benzyloxy Substituted Methyl-[1][5][8]triazines
| Compound | Substituent | Reaction Time (h) | Yield (%) |
| 3a | 4-Fluorophenoxy | 4 | 65 |
| 3b | 4-Chlorophenoxy | 5 | 72 |
| 3c | 4-Bromophenoxy | 4 | 68 |
| 4a | 4-Fluorobenzyloxy | 6 | 55 |
| 4b | 4-Chlorobenzyloxy | 5 | 61 |
| 4c | 4-Bromobenzyloxy | 6 | 58 |
Note: Reaction conditions and yields are representative and may require optimization for specific substrates.
Purification and Structural Characterization
The purity and identity of the synthesized compounds must be rigorously established using a combination of chromatographic and spectroscopic techniques.
Purification
-
Flash Chromatography: This is the primary method for purifying the crude reaction products.[9] The choice of solvent system is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for the final purification of compounds to achieve high purity (>98%) required for biological assays.[9][10]
Structural Elucidation
A suite of analytical techniques is essential for the unambiguous structural characterization of novel 1,2,4-triazine derivatives.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure.[8] The chemical shifts provide information about the electronic environment of the protons and carbons.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compounds, typically observing the protonated molecule [M+H]⁺.[8] High-resolution mass spectrometry (HRMS) provides the elemental composition.
-
Purity Analysis: Analytical HPLC is used to determine the purity of the final compounds.
Table 2: Representative Characterization Data for a Synthesized Triazine
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.05 (s, 1H), 7.64-7.34 (m, 5H), 2.63 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.2, 154.3, 147.5, 144.1, 140.9, 135.9, 134.6, 130.1, 130.0, 128.9, 128.2, 127.3, 119.5, 92.4, 85.7, 21.7 |
| MS (ESI) | m/z 286.5 [M+H]⁺ |
| HPLC Purity | >98% |
Note: The data presented is hypothetical and representative of a typical 5-methyl-3-(phenylethynyl)-[1][5][8]triazine derivative.[11]
In Vitro Evaluation of mGluR5 Antagonism
The functional activity of the synthesized compounds as mGluR5 antagonists is assessed using a cell-based assay that measures changes in intracellular calcium concentration.
Protocol 3: Fluorimetric Calcium Flux Assay
This assay is used to determine the ability of the synthesized compounds to inhibit the glutamate-mediated mobilization of intracellular calcium in cells expressing human mGluR5.[1]
Materials and Reagents:
-
CHO-K1 cells stably transfected with the human mGluR5 gene
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Glutamate
-
Synthesized test compounds
-
Fluorimetric microplate reader with automated liquid handling
Assay Workflow Diagram
Caption: Workflow for the fluorimetric calcium flux assay.
Procedure:
-
Cell Culture: Culture the mGluR5-expressing CHO-K1 cells in a 96-well plate until they reach confluency.
-
Dye Loading: Load the cells with Fluo-4 AM in the presence of Pluronic F-127 for 1 hour at 37 °C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of the synthesized triazine derivatives for 15-30 minutes.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence using a microplate reader.
-
Glutamate Stimulation and Signal Detection: Add a submaximal concentration of glutamate to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon glutamate stimulation corresponds to an increase in intracellular calcium. The ability of the test compounds to inhibit this response is calculated as a percentage of the control response. The IC₅₀ values are then determined by fitting the concentration-response data to a four-parameter logistic equation.
Table 3: In Vitro mGluR5 Antagonistic Activity of Selected Triazines
| Compound | IC₅₀ (µM) |
| 3c | 5.2 |
| 5b | 3.8 |
Data from a previous study on similar compounds.[1]
In Vivo Evaluation: A Conceptual Framework
Promising compounds identified from in vitro screening should be advanced to in vivo studies to assess their therapeutic potential in relevant animal models of neurological disorders.
Key Considerations:
-
Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure adequate brain exposure.
-
Animal Models: Utilize established animal models that recapitulate aspects of human diseases, such as:
-
Efficacy Studies: Evaluate the ability of the compounds to reverse disease-related phenotypes in these models.
Conclusion and Future Directions
The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery and development of novel 5-methyl-3-(substituted)-1,2,4-triazine derivatives as mGluR5 negative allosteric modulators. The modular nature of the synthesis allows for extensive exploration of the structure-activity relationship, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the library of substituents at the 3-position and evaluating the most promising compounds in in vivo models of neurological disorders to validate their therapeutic potential.
References
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-
Preparation of a Series of 5-Methyl-3-(substituted)-[1][5][8]triazines - PMC - PubMed Central. Available from: [Link]
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Role of Metabotropic Glutamate Receptors in Neurological Disorders - PubMed Central. Available from: [Link]
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mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed. Available from: [Link]
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Translational Concepts of mGluR5 in Synaptic Diseases of the Brain - Frontiers. Available from: [Link]
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Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. Available from: [Link]
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Small Molecule Purification | Hanbon. Available from: [Link]
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Synthesis and evaluation of 1,2,4-methyltriazines as mGluR5 antagonists. Organic & Biomolecular Chemistry. Available from: [Link]
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Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - DiVA portal. Available from: [Link]
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mGluR5: Everything You Need To Know - Abraham Entertainment. Available from: [Link]
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What are mGluR5 agonists and how do they work?. Available from: [Link]
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The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC - PubMed Central. Available from: [Link]
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Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC - NIH. Available from: [Link]
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Synthesis and evaluation of 1,2,4-methyltriazines as mGluR5 antagonists - PubMed. Available from: [Link]
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mGluR5 Negative Allosteric Modulators Overview: A Medicinal Chemistry Approach Towards a Series of Novel Therapeutic Agents | Bentham Science Publishers. Available from: [Link]
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Application Notes and Protocols for 1,2,4-Triazine Derivatives as Anticancer Agents
Introduction: The Ascendancy of 1,2,4-Triazines in Oncology Research
The landscape of cancer chemotherapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents.[1] Within the vast realm of heterocyclic chemistry, the 1,2,4-triazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities, most notably in the domain of oncology.[2][3] These six-membered aromatic heterocycles, containing three nitrogen atoms, have been the subject of intensive research, leading to the development of numerous derivatives with potent antitumor properties.[2][3] Several 1,2,4-triazine-based compounds have even progressed to advanced clinical trials, underscoring their therapeutic potential.[2]
This comprehensive guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents. It provides a detailed exploration of 1,2,4-triazine derivatives, from their fundamental mechanisms of action to practical, field-proven protocols for their synthesis and biological evaluation. The subsequent sections will delve into the intricate signaling pathways modulated by these compounds, offer step-by-step methodologies for crucial in vitro and in vivo experiments, and present a framework for the robust analysis of the generated data. Our objective is to equip you with the knowledge and tools necessary to accelerate your research and contribute to the development of the next generation of cancer therapeutics.
Mechanisms of Action: Targeting the Pillars of Cancer Progression
The anticancer efficacy of 1,2,4-triazine derivatives stems from their ability to interfere with a multitude of cellular processes that are fundamental to tumor growth, survival, and metastasis.[1] While the precise molecular targets can vary depending on the specific substitutions on the triazine core, several key mechanisms of action have been elucidated.
A predominant mechanism involves the inhibition of protein kinases , which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] For instance, certain derivatives have demonstrated potent inhibitory activity against kinases involved in cell metabolism, such as Pyruvate Dehydrogenase Kinase (PDK), thereby shifting cancer cells towards a less favorable metabolic state for rapid proliferation.[4] Furthermore, the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which governs cell growth and survival, has been a focal point of 1,2,4-triazine research.[5]
Another critical mechanism is the induction of apoptosis , or programmed cell death, a process frequently evaded by cancer cells.[6] 1,2,4-triazine derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7] This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioners of apoptosis.[7][8]
The following diagram illustrates a generalized signaling pathway for apoptosis induction by a hypothetical 1,2,4-triazine derivative, highlighting key molecular players that can be assessed to elucidate its mechanism of action.
Caption: Generalized Apoptotic Pathway Induced by a 1,2,4-Triazine Derivative.
Protocols for In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is the cornerstone of preclinical drug development. The following protocols are designed to assess the cytotoxicity, anti-proliferative effects, and mechanism of action of 1,2,4-triazine derivatives in a robust and reproducible manner.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the cell density.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,2,4-triazine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for 2 hours at room temperature in the dark with gentle shaking.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
| Derivative | Cell Line | IC₅₀ (µM) |
| Compound A | MCF-7 (Breast) | 5.2 |
| Compound B | HCT-116 (Colon) | 8.1 |
| Compound C | A549 (Lung) | 3.7 |
| Compound D | HepG2 (Liver) | 6.5 |
Table 1: Example of IC₅₀ values for hypothetical 1,2,4-triazine derivatives against various cancer cell lines.
Assessment of Anti-Proliferative Effects: The BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation compared to metabolic assays.[10] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 30 minutes at room temperature.
-
Wash with PBS.
-
Denature the DNA by adding 2N HCl and incubating for 30-60 minutes at room temperature.[11]
-
Neutralize the acid with 0.1 M sodium borate buffer, pH 8.5.
-
-
Immunodetection:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Incubate with an anti-BrdU antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS containing 0.1% Tween-20.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash thoroughly.
-
-
Signal Detection:
-
Add a substrate solution (e.g., TMB) and incubate until color development.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm.
-
Data Analysis:
Calculate the percentage of proliferation for each treatment group relative to the vehicle control. A decrease in absorbance indicates an anti-proliferative effect.
Elucidation of Apoptotic Mechanism
To determine if the observed cytotoxicity is due to apoptosis, a series of assays can be performed.
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[4] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells.[4]
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with the 1,2,4-triazine derivative for the desired time.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Apoptosis is often associated with changes in the cell cycle distribution, particularly an increase in the sub-G1 population, which represents apoptotic cells with fragmented DNA.
Protocol:
-
Cell Seeding and Treatment: As described previously.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.[12]
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Data Analysis:
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population. An increase in the sub-G1 peak is indicative of apoptosis.
To further confirm the apoptotic pathway, the expression levels of key proteins involved in apoptosis can be examined by Western blotting.
Protocol:
-
Protein Extraction:
-
Treat cells with the 1,2,4-triazine derivative.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Wash with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis:
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the expression of pro-apoptotic proteins (e.g., cleaved caspase-3, Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) would support an apoptotic mechanism.
Protocols for In Vivo Evaluation of Anticancer Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a whole-organism context. The subcutaneous xenograft mouse model is a widely used preclinical model for assessing the antitumor activity of novel compounds.[13][14]
Caption: Workflow for a Subcutaneous Xenograft Mouse Model Study.
Subcutaneous Xenograft Mouse Model
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS.
-
Inject a suspension of 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]
-
Prepare the 1,2,4-triazine derivative in a suitable vehicle.
-
Administer the compound and vehicle control to the respective groups according to the desired dose and schedule (e.g., daily oral gavage).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis:
Calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) |
| Vehicle Control | - | 1500 | - |
| Compound X | 25 | 750 | 50 |
| Compound X | 50 | 300 | 80 |
| Positive Control | Varies | 450 | 70 |
Table 2: Example of Tumor Growth Inhibition Data for a Hypothetical 1,2,4-Triazine Derivative.
Conclusion and Future Directions
The 1,2,4-triazine scaffold represents a highly promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including kinase inhibition and apoptosis induction, offer multiple avenues for therapeutic intervention. The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of 1,2,4-triazine derivatives, from initial in vitro screening to in vivo efficacy studies.
Future research in this field will likely focus on the development of more selective and potent derivatives, the identification of novel molecular targets, and the exploration of combination therapies to overcome drug resistance. The continued application of robust and well-validated experimental protocols will be paramount to advancing these promising compounds from the laboratory to the clinic, with the ultimate goal of improving outcomes for cancer patients.
References
- Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, e2200479.
- El-Sayed, W. M., Al-Ghorbani, M., & El-Gamal, K. M. (2021). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Egyptian Journal of Chemistry, 64(10), 5721-5729.
- La Regina, G., & Silvestri, R. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375.
- Matysiak, J., Niewiadomy, A., & Szymański, S. (2019). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 24(12), 2269.
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
- Kozhevnikov, D. N., Kozhevnikov, V. N., Rusinov, V. L., & Chupakhin, O. N. (1997). A general method for the synthesis of 1,2,4-triazine 4-oxides.
- Matysiak, J., & Niewiadomy, A. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2045.
- Branowska, D., Karczmarzyk, Z., Wolińska, E., Wysocki, W., Morawiak, M., Urbańczyk-Lipkowska, Z., ... & Bielawski, K. (2019). 1, 2, 4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Molecules, 24(18), 3249.
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ResearchGate. (n.d.). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]
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Wang, X. M., Xu, J., Li, Y. P., Li, H., Jiang, C. S., Yang, G. D., ... & Zhang, S. Q. (2013). Synthesis and anticancer activity evaluation of a series of[1][2] triazolo [1, 5-a] pyridinylpyridines in vitro and in vivo. European journal of medicinal chemistry, 67, 243-251.
- Lee, S. H., & Lee, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological research, 30(1), 1–7.
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
- Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Ovarian Cancer (pp. 1-11). Humana, New York, NY.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
- Ribas, J., & Friedrich, J. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of pharmacokinetics and pharmacodynamics, 39(5), 559–570.
- Gandin, V., & Gibson, D. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50635.
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
- Nongkhlaw, R. L., Nongrum, R., Tumtin, S., Nongpiur, A., & Myrboh, B. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87.
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ResearchGate. (n.d.). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]
- Wallin, J. J., Guan, J., Prior, W. W., Lee, L. B., Sloss, C. M., & Friedman, L. S. (2012). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research, 18(14), 3846–3855.
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Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Methyl-3-(methylthio)-1,2,4-triazine
Introduction: The Strategic Importance of C-C Bond Formation on the 1,2,4-Triazine Scaffold
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a range of biologically active compounds and functional materials.[1] The ability to forge new carbon-carbon bonds on this electron-deficient heterocycle is paramount for generating molecular diversity and fine-tuning pharmaceutical properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating such bonds, celebrated for its functional group tolerance and reliability.[2][3]
However, the application of this Nobel Prize-winning reaction to substrates like 5-methyl-3-(methylthio)-1,2,4-triazine is not without its distinct challenges. The inherent electron-deficient nature of the triazine ring and the presence of multiple nitrogen atoms can lead to catalyst inhibition.[1] Furthermore, the methylthio (-SCH₃) group introduces the potential for catalyst poisoning through strong coordination of the sulfur atom to the palladium center, a well-documented challenge in cross-coupling chemistry.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization.
Understanding the Substrate: Reactivity and Challenges
This compound is a unique substrate for cross-coupling reactions. The methylthio group can be considered a leaving group, enabling the Suzuki-Miyaura coupling at the C3 position. This is a departure from the typical use of aryl halides or triflates as the electrophilic partner. The reaction proceeds via the activation of the C-S bond, a less common but increasingly utilized strategy in cross-coupling chemistry.[4][5]
The primary challenges associated with this substrate are:
-
Catalyst Poisoning: The lone pair of electrons on the sulfur atom of the methylthio group can strongly coordinate to the palladium catalyst, leading to deactivation and low reaction yields.
-
Electron-Deficient Heterocycle: The 1,2,4-triazine ring is highly electron-deficient, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[1]
-
Competitive Side Reactions: As with many Suzuki-Miyaura reactions, side reactions such as protodeboronation of the boronic acid partner and homocoupling can reduce the yield of the desired product.[6]
To overcome these challenges, careful selection of the catalyst, ligand, base, and reaction conditions is crucial.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7][8] Understanding this mechanism is key to rationalizing the choice of reagents and conditions.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-S bond of the triazine to form a Pd(II) intermediate.[2][8]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the methylthiolate group.[2][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][8]
Recommended Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.
Reagents and Equipment
-
This compound
-
Aryl- or heteroarylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Experimental Procedure
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
Optimization and Parameter Selection
The success of this coupling is highly dependent on the judicious choice of reaction parameters. The following table provides a starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, or Buchwald Precatalysts | Pd(PPh₃)₄ is often effective for C-S activation.[5] Buchwald precatalysts are highly active and can be beneficial for challenging substrates.[10][11] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) | These ligands promote oxidative addition and reductive elimination, and their steric bulk can help prevent catalyst deactivation by the sulfur atom and triazine nitrogens.[6][12][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical and substrate-dependent.[14] Stronger, more oxophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective in promoting transmetalation, especially with less reactive boronic acids. |
| Solvent | 1,4-Dioxane, Toluene, DMF, often with a small amount of water | Anhydrous conditions can be beneficial to suppress protodeboronation.[10] However, a small amount of water can sometimes accelerate the reaction. The choice of solvent can also affect the solubility of the reagents. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to facilitate the C-S bond cleavage and drive the reaction to completion. Microwave heating can significantly reduce reaction times.[15][16] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Catalyst poisoning; Insufficient temperature. | Use a fresh, active catalyst. Increase catalyst/ligand loading. Screen different bulky, electron-rich ligands. Increase reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of protic impurities; Base is too weak or too strong. | Use rigorously dried solvents and reagents.[10] Use a boronic ester (e.g., pinacol ester) which can be more stable.[10] Screen different bases. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere and use properly degassed solvents.[13] |
| Decomposition of Starting Material | Reaction temperature is too high; Base is too strong. | Lower the reaction temperature and monitor for longer times. Screen milder bases (e.g., K₂CO₃). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel chemical entities. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully overcome the hurdles of catalyst poisoning and substrate deactivation. The protocol and insights provided herein serve as a comprehensive guide to enable the efficient and reliable synthesis of 3-aryl- and 3-heteroaryl-5-methyl-1,2,4-triazines, paving the way for further discoveries in drug development and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Angiolelli, M. E., et al. (2000). Palladium-Catalyzed Cross-Coupling of Benzylzinc Reagents with Methylthio N-Heterocycles: A New Coupling Reaction with Unusual Selectivity. Synlett, 2000(7), 995-997. [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
-
ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
National Institutes of Health. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
-
ResearchGate. Suzuki–Miyaura-type cross-coupling of heteroaryl sulfides (Liebeskind–Srogl coupling). [Link]
-
National Institutes of Health. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
Beilstein Journals. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ACS Publications. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
RSC Publishing. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
PrepChem.com. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
The Royal Society of Chemistry. Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
SpringerLink. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
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ResearchGate. (2025). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
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DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
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National Institutes of Health. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
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Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]
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Semantic Scholar. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
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The Dual Threat: A Senior Application Scientist's Guide to 1,2,4-Triazines in Crop Protection
Introduction: In the continuous endeavor to safeguard global food production, the development of effective and selective crop protection agents is paramount. Among the vast arsenal of synthetic chemistries, the 1,2,4-triazine scaffold has emerged as a versatile and potent platform for the discovery of both herbicides and fungicides. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1,2,4-triazines in agriculture. We will delve into the molecular mechanisms of action, provide detailed protocols for synthesis and bio-evaluation, and discuss strategies for managing resistance, all grounded in scientific literature and practical field insights.
Part 1: The Herbicidal Action of 1,2,4-Triazines: Silencing the Photosynthetic Engine
The herbicidal activity of 1,2,4-triazine derivatives, most notably asymmetrical triazines like metribuzin, is primarily attributed to their potent inhibition of photosynthesis.[1] These compounds act as a wrench in the intricate machinery of Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.[2][3]
Mechanism of Action: Inhibition of Photosystem II
1,2,4-triazine herbicides disrupt the photosynthetic electron transport chain by binding to the D1 protein subunit of the PSII complex.[4] Specifically, they compete with plastoquinone (PQ), a mobile electron carrier, for its binding site (the QB site) on the D1 protein.[5][6] This competitive binding effectively blocks the flow of electrons from the primary electron acceptor, QA, to PQ.
The immediate consequence of this blockage is the cessation of linear electron transport, which halts the production of ATP and NADPH, the energy and reducing power essential for carbon fixation and plant growth.[7] However, the rapid phytotoxic effects observed, such as chlorosis and necrosis, are not solely due to starvation. The blockage of electron flow leads to an over-excited state of chlorophyll molecules and the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[8] These ROS then initiate a cascade of destructive oxidative processes, including lipid peroxidation of cell membranes, leading to loss of membrane integrity, pigment degradation, and ultimately, rapid cell death.[8]
dot
Caption: Herbicidal mechanism of 1,2,4-triazines targeting Photosystem II.
Prominent 1,2,4-Triazine Herbicides and Their Efficacy
Metribuzin and atrazine are two of the most well-known herbicides, with metribuzin being a classic example of an asymmetrical 1,2,4-triazinone.
| Herbicide | Chemical Class | Target Weeds | Application Rate (g a.i./ha) | Efficacy (%) | Reference |
| Metribuzin | 1,2,4-Triazinone | Broadleaf weeds (e.g., Chenopodium album) and some grasses in various crops. | 150 | >90 against susceptible weeds | [1] |
| Atrazine | s-Triazine | Broadleaf and grassy weeds in corn, sorghum, and sugarcane. | 100 | >90 against susceptible weeds | [1][9] |
Note: Efficacy can vary significantly based on weed species, growth stage, environmental conditions, and the presence of resistant biotypes.
Part 2: The Fungicidal Potential of 1,2,4-Triazines: Disrupting Fungal Cell Integrity
While the herbicidal properties of 1,2,4-triazines are well-established, their derivatives are also gaining significant attention for their fungicidal activities.[10] The primary mode of action for many of these emerging fungicidal compounds is the inhibition of sterol biosynthesis, a pathway crucial for maintaining the integrity of fungal cell membranes.[11]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
Similar to the well-known triazole fungicides, 1,2,4-triazine derivatives can act as potent inhibitors of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51.[11][12] This enzyme catalyzes a key step in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.
The nitrogen atoms in the 1,2,4-triazine ring are thought to coordinate with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[11] The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell. This disruption of sterol composition severely compromises the fluidity, permeability, and overall function of the fungal membrane, ultimately leading to the inhibition of fungal growth and cell death.[13]
dot
Caption: Fungicidal mechanism of 1,2,4-triazines targeting CYP51.
Efficacy of 1,2,4-Triazine Derivatives as Fungicides
Research into the fungicidal applications of 1,2,4-triazines is an active area. While specific commercial products are less common than their herbicidal counterparts, studies have demonstrated significant in vitro activity against a range of plant pathogenic fungi.
| Pathogen | 1,2,4-Triazine Derivative | EC50 (µg/mL) | Reference |
| Aspergillus niger | 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo[14]imidazo[2,1-b][8][15]thiazine | 15.62 (MIC) | [16] |
| Various Plant Pathogens | Novel 1,2,4-triazole analogues (structurally related) | Varies | [16] |
Note: EC50 (Effective Concentration 50%) and MIC (Minimum Inhibitory Concentration) values are key indicators of antifungal potency. Further in vivo studies are necessary to translate these findings into practical crop protection solutions.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of 1,2,4-triazine derivatives for crop protection applications.
Protocol 1: Synthesis of a 1,2,4-Triazinone Herbicide (Metribuzin Analogue)
This protocol describes a general method for the synthesis of metribuzin, a widely used 1,2,4-triazinone herbicide.[14][15][17]
Materials:
-
6-tert-butyl-4-amino-3-mercapto-1,2,4-triazin-5(4H)-one
-
Concentrated sulfuric acid (98%)
-
Methanol
-
Toluene
-
30% Sodium hydroxide solution
-
Water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, carefully add 200g of 6-tert-butyl-4-amino-3-mercapto-1,2,4-triazin-5(4H)-one to 400g of 98% sulfuric acid. Heat the mixture gently with stirring until the solid is completely dissolved and the solution is clear.
-
Methylation: Cool the reaction mixture to 40°C. Slowly add 39g of methanol dropwise to the solution while maintaining the temperature. After the addition is complete, heat the mixture to 70-75°C and maintain this temperature for 7 hours.
-
Precipitation: Cool the reaction mixture to 20-30°C. Slowly and carefully add 200g of water dropwise. A significant amount of precipitate (metribuzin sulfate) will form.
-
Neutralization and Extraction: Suspend the precipitated metribuzin sulfate in 300g of toluene. Add 30% sodium hydroxide solution dropwise with stirring until the pH of the aqueous layer is approximately 9. Allow the mixture to stand and separate into two layers.
-
Crystallization and Isolation: Separate the upper organic (toluene) layer. Cool the organic layer to 0°C to induce crystallization. Collect the crystalline product by filtration, wash with a small amount of cold toluene, and dry under vacuum to obtain high-purity metribuzin.
dot
Caption: Workflow for the synthesis of Metribuzin.
Protocol 2: In Vitro Herbicidal Activity Assay - Photosystem II Inhibition
This protocol outlines a method to assess the inhibitory effect of 1,2,4-triazine compounds on PSII activity using isolated thylakoid membranes.[18]
Materials:
-
Fresh spinach or pea leaves
-
Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl₂)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sucrose, 5 mM NaCl, 5 mM MgCl₂)
-
2,6-Dichlorophenolindophenol (DCPIP) solution (artificial electron acceptor)
-
Test 1,2,4-triazine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Thylakoid Isolation: Homogenize fresh leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the thylakoids. Resuspend the thylakoid pellet in a small volume of assay buffer. Determine the chlorophyll concentration.
-
Assay Preparation: In a cuvette, mix the assay buffer, DCPIP solution, and the test compound at various concentrations. Add a known amount of thylakoid suspension to the cuvette.
-
Measurement: Immediately measure the absorbance of the solution at 600 nm (the absorbance maximum of oxidized DCPIP) under illumination. The rate of DCPIP reduction (decrease in absorbance) is a measure of PSII activity.
-
Data Analysis: Calculate the percentage of inhibition of PSII activity for each concentration of the test compound compared to a control (without the compound). Determine the IC50 value (the concentration of the compound that causes 50% inhibition of PSII activity).
Protocol 3: In Vivo Herbicidal Bioassay - Whole Plant Assay
This protocol describes a method for evaluating the herbicidal efficacy of 1,2,4-triazine compounds on whole plants.[7][19][20]
Materials:
-
Seeds of a susceptible weed species (e.g., oat, as it is sensitive to atrazine) and a tolerant crop species.
-
Pots with a standard potting mix.
-
Test 1,2,4-triazine compounds formulated for spraying.
-
Greenhouse or growth chamber with controlled environmental conditions.
-
Sprayer for herbicide application.
Procedure:
-
Plant Growth: Sow the seeds in pots and grow the plants to a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Apply the test compounds at different rates to the plants using a sprayer. Include an untreated control group.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting.
-
Data Collection: Harvest the above-ground biomass of the plants, dry it in an oven, and weigh it.
-
Data Analysis: Calculate the percentage of growth reduction for each treatment compared to the untreated control. Determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).
Protocol 4: In Vitro Fungicidal Activity Assay - Mycelial Growth Inhibition
This protocol details a method to assess the in vitro antifungal activity of 1,2,4-triazine compounds against pathogenic fungi.
Materials:
-
Pure cultures of target pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).
-
Potato Dextrose Agar (PDA) medium.
-
Test 1,2,4-triazine compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile petri dishes.
-
Incubator.
Procedure:
-
Media Preparation: Prepare PDA medium and sterilize it. While the medium is still molten, add the test compounds at different concentrations. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus.
-
Evaluation: After a set incubation period, measure the diameter of the fungal colony.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each treatment compared to a control (without the compound). Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth).
Part 4: Resistance and Its Management
The widespread and prolonged use of any single-site-of-action pesticide inevitably leads to the selection of resistant pest populations. This is a significant challenge for 1,2,4-triazine-based crop protection agents.
Herbicide Resistance
The primary mechanism of resistance to PSII-inhibiting herbicides, including 1,2,4-triazines, is a target-site mutation in the chloroplast-encoded psbA gene, which codes for the D1 protein.[17] A single nucleotide polymorphism leading to an amino acid substitution, most commonly a serine to glycine change at position 264, can dramatically reduce the binding affinity of the herbicide to the D1 protein, conferring a high level of resistance.[16]
Management of Herbicide Resistance: An integrated weed management (IWM) approach is crucial to delay and manage resistance to 1,2,4-triazine herbicides.[8][21][22] Key strategies include:
-
Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same mode of action. Rotate between different herbicide groups and use tank mixtures of herbicides with different modes of action.[22]
-
Crop Rotation: Rotating crops allows for the use of different herbicide programs and cultural practices, disrupting the life cycle of resistant weeds.
-
Cultural Practices: Employ practices such as tillage, cover cropping, and adjusting planting dates and crop row spacing to enhance crop competitiveness against weeds.
-
Mechanical Weed Control: Utilize cultivation and mowing to control weed escapes and reduce the seed bank of resistant weeds.[8]
-
Scouting and Monitoring: Regularly monitor fields for weed escapes and test suspected resistant populations to inform management decisions.
Fungicide Resistance
Resistance to CYP51 inhibitors, the target of many fungicidal 1,2,4-triazines, can develop through several mechanisms:[13]
-
Target-Site Mutations: Point mutations in the CYP51 gene can alter the structure of the enzyme, reducing the binding affinity of the fungicide.
-
Overexpression of the Target Enzyme: Increased production of the CYP51 enzyme can overcome the inhibitory effect of the fungicide.
-
Increased Efflux: Fungal cells can develop or upregulate efflux pumps that actively transport the fungicide out of the cell.
Management of Fungicide Resistance: A proactive resistance management strategy is essential to preserve the efficacy of CYP51-inhibiting fungicides.[23][24][25]
-
Fungicide Rotation and Mixtures: Alternate or use tank mixtures of fungicides with different FRAC (Fungicide Resistance Action Committee) group codes.
-
Dose Management: Use fungicides at the recommended label rates. Using lower rates can select for partially resistant individuals.
-
Integrated Disease Management (IDM): Combine fungicide applications with cultural practices such as crop rotation, sanitation, and the use of resistant varieties to reduce disease pressure.[25]
-
Limiting Applications: Adhere to label recommendations regarding the maximum number of applications per season for a specific mode of action.
Conclusion
The 1,2,4-triazine core structure represents a valuable and versatile platform for the development of effective crop protection agents. Their dual applicability as both herbicides and fungicides, targeting fundamental biochemical pathways in weeds and pathogenic fungi, underscores their significance in modern agriculture. However, to ensure their long-term utility, it is imperative that researchers and crop protection professionals employ a thorough understanding of their mechanisms of action and adhere to robust resistance management strategies. The protocols and insights provided in this guide aim to equip the scientific community with the necessary tools to continue to innovate and responsibly utilize 1,2,4-triazines for sustainable crop production.
References
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Penn State Extension. (2017, September 20). Management of Triazine-Resistant Pigweed and Lambsquarters. Retrieved from [Link]
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CN1071181169A - Metribuzin synthesis method. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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CN103333129A - Synthesis method of metribuzin. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Asian Journal of Chemistry. (2013). 3D-QSAR and Docking Modeling Study of 1,3,5-Triazine Derivatives as PSII Electron Transport Inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). EC 50 values of some compounds against four fungi. Retrieved from [Link]
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Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Frontiers in Microbiology, 5, 254. Retrieved from [Link]
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Tosi, L., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, 22(14), 7609. Retrieved from [Link]
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ResearchGate. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Retrieved from [Link]
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Asian Journal of Chemistry. (2013). 3D-QSAR and Docking Modeling Study of 1,3,5-Triazine Derivatives as PSII Electron Transport Inhibitor. Retrieved from [Link]
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CropLife Australia. (n.d.). Fungicide Resistance Management Strategies. Retrieved from [Link]
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Canadian Agronomist. (2024, March 4). Integrated weed management to control herbicide-resistant weeds. Retrieved from [Link]
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ResearchGate. (n.d.). Normalized EC50 values of target compounds against three pathogens. Retrieved from [Link]
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Frontiers in Agronomy. (2023). Using integrated weed management systems to manage herbicide-resistant weeds in the Canadian Prairies. Retrieved from [Link]
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Indian Journal of Agronomy. (2002). Effect of atrazine, metribuzin, sulfosulfuron and tralkoxydim on weeds and yield of wheat (Triticum aestivum). Retrieved from [Link]
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Weed Technology. (2006). Herbicide-Resistant Weeds: Management Tactics and Practices. Retrieved from [Link]
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American Phytopathological Society. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Retrieved from [Link]
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ResearchGate. (n.d.). Specific-binding site of triazines on the D1 protein subunit of photosystem II. Retrieved from [Link]
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Frontiers in Medicine. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Retrieved from [Link]
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Pacific Northwest Pest Management Handbooks. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]
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NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
Indian Journal of Agronomy. (2003). Effect of Bow doses of atrazine and metribuzin on Phalaris minor and yield of wheat (Triticum aestivum). Retrieved from [Link]
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NDSU Agriculture. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
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LSU AgCenter. (n.d.). Fungicide Resistance Management. Retrieved from [Link]
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Pest Management Science. (2023). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. Retrieved from [Link]
-
Agriculture and Horticulture Development Board. (n.d.). Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. Retrieved from [Link]
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Frontiers in Plant Science. (2012). A Rapid and Simple Bioassay Method for Herbicide Detection. Retrieved from [Link]
-
SID.ir. (2007). Evaluating the efficacy of Metribuzin (%70WP) and Atrazin (80% wp) for controlling corn (Zea mays L.) weeds on the herbigation a. Retrieved from [Link]
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ResearchGate. (2021). Metribuzin and 2,4-D as potential herbicides for weed management in sorghum [Sorghum bicolor (L) Moench]. Retrieved from [Link]
-
PubMed. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Retrieved from [Link]
-
Purdue University. (n.d.). Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]
-
Toxicological Sciences. (2024). Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2013). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Retrieved from [Link]
-
ResearchGate. (2020). HERBICIDAL CHARACTERIZATION OF METRIBUZIN AND ITS COMPLEXES WITH Fe(II), Co(II) AND Ni(II). Retrieved from [Link]
-
ResearchGate. (n.d.). Antifungal activities with EC 50 of the target compounds against three plant pathogenic fungi in vitro. Retrieved from [Link]
-
Toxicological Sciences. (2023). Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Retrieved from [Link]
-
ResearchGate. (2021). The Mode of Action of Triazine Herbicides in Plants. Retrieved from [Link]
-
ResearchGate. (2022). Identification of 1, 2, 4-triazine and its derivatives against Lanosterol 14 - demethylase (CYP51) property of Candida albicans: Influence on the development of new antifungal therapeutic strategies. Retrieved from [Link]
-
PubMed Central. (2024). Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3-(methylthio)-1,2,4-triazine
Welcome to the dedicated technical support center for the synthesis of 5-Methyl-3-(methylthio)-1,2,4-triazine. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting guidance and address frequently asked questions. Our goal is to help you navigate common challenges, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
Introduction
This compound is a key heterocyclic compound with a planar triazine ring structure.[1] Its derivatives have shown potential in medicinal chemistry, including moderate cytotoxicity against certain cancer cell lines.[1] The synthesis of this compound and its analogs is of significant interest, but like many heterocyclic syntheses, it can present challenges that affect the final yield and purity. This guide provides practical, experience-driven advice to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Final Product
Symptoms: After workup and purification, the isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions in triazine synthesis include the formation of regioisomers if unsymmetrical precursors are used.[2][3] | Carefully control reaction conditions such as temperature and pH to minimize side product formation. The use of anhydrous solvents can prevent hydrolysis of the triazine ring.[2] |
| Degradation of Product | The 1,2,4-triazine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening.[2] | Maintain a neutral or weakly acidic/basic environment during the reaction and workup. Avoid excessive heating during purification steps to prevent thermal degradation.[2] |
| Loss during Workup/Purification | The product may be lost during extraction if its solubility in the aqueous and organic phases is not optimal. Adsorption onto silica gel during column chromatography can also lead to significant losses. | Optimize the extraction procedure by adjusting the pH of the aqueous layer to ensure the product is in its least soluble form. If using column chromatography, consider using a less polar solvent system or deactivating the silica gel with a small amount of a polar solvent like triethylamine. |
Issue 2: Presence of Impurities in the Final Product
Symptoms: NMR, LC-MS, or other analytical techniques indicate the presence of one or more impurities in the isolated product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Unreacted Starting Materials | The reaction may not have proceeded to completion, leaving unreacted starting materials in the crude product. | As mentioned in Issue 1, ensure the reaction goes to completion by monitoring its progress. If necessary, use a slight excess of one of the reagents to drive the reaction forward, provided the excess reagent can be easily removed. |
| Formation of Regioisomers | When using unsymmetrical precursors, the formation of regioisomers is a common side reaction in 1,2,4-triazine synthesis.[2][3] These isomers often have very similar physical properties, making them difficult to separate. | To control regioselectivity, consider modifying the reactants by introducing bulky substituents that sterically hinder one reaction site.[2] Alternatively, systematically vary reaction conditions like solvent polarity and temperature to favor the formation of the desired isomer.[2] |
| Oxidation of the Methylthio Group | The methylthio group (-SCH₃) can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[1] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid using or generating oxidizing species in the reaction mixture. |
| Hydrolysis of the Triazine Ring | The presence of water, especially under acidic or basic conditions, can lead to the opening of the triazine ring.[2] | Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture before prolonged exposure to aqueous conditions. |
Issue 3: Difficulty in Product Purification
Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Sticky Impurities | Certain byproducts can be oily or tar-like, preventing the crystallization of the desired product. | Before attempting crystallization or column chromatography, try to remove these impurities by washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. |
| Similar Polarity of Product and Impurities | If the product and major impurities have similar polarities, separation by standard column chromatography can be challenging. | For difficult separations, consider using semi-preparative High-Performance Liquid Chromatography (HPLC) for purification. Alternatively, explore fractional crystallization by systematically varying solvents and temperatures. |
| Product is an Oil at Room Temperature | The desired product may inherently be a low-melting solid or an oil at ambient temperature. | If the product is an oil, purification by column chromatography is the most common method. Ensure that the chosen solvent system provides good separation on a TLC plate before scaling up to a column. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic strategies for this compound:
-
Methylthiolation of a Precursor: This often involves the reaction of a suitable precursor, such as 3-chloro-5-methyl-1,2,4-triazine, with a methylthiolating agent like sodium thiomethoxide.[1]
-
Cyclocondensation: This route involves the reaction of a thiosemicarbazide derivative with a 1,2-dicarbonyl compound to form the triazine ring.[1]
Q2: How can I improve the regioselectivity of the cyclocondensation reaction?
The regioselectivity of the condensation between an unsymmetrical 1,2-dicarbonyl compound and an amidrazone (a precursor to the triazine ring) can be influenced by several factors:
-
Electronic Effects: The more electrophilic carbonyl group will preferentially react. Electron-withdrawing groups on the dicarbonyl compound can direct the reaction.
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the amidrazone, favoring reaction at the less hindered site.[3]
-
pH Control: The pH of the reaction medium can affect the protonation state of the reactants and influence the reaction rate and regioselectivity. Careful control, often in the weakly acidic to neutral range, is recommended.[3]
-
Solvent and Temperature: The choice of solvent and reaction temperature can also impact selectivity. Experimenting with different solvents and temperatures may be necessary to optimize for the desired regioisomer.[3]
Q3: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any major byproducts, confirming the progress of the reaction.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
Melting Point: A sharp melting point is a good indicator of purity for solid compounds.
-
Q4: Are there any safety precautions I should be aware of when synthesizing this compound?
As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents and solvents.
-
Reagent Handling: Be aware of the specific hazards of all chemicals used. For example, methyl iodide, which can be used in methylation reactions, is toxic and should be handled with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Workflow & Visualization
General Synthetic Scheme
A common approach to the synthesis of this compound involves the cyclocondensation of a thiosemicarbazide with a dicarbonyl compound, followed by methylation.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 5-Methyl-3-(methylthio)-1,2,4-triazine
Welcome to the technical support resource for the purification of 5-Methyl-3-(methylthio)-1,2,4-triazine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with isolating this compound, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow. Each issue is presented in a question-and-answer format with detailed, actionable solutions.
Issue 1: My column chromatography is providing poor separation.
Question: I'm running a flash column on my crude this compound, but the fractions are contaminated, or the separation between my product and impurities is minimal. What's going wrong?
Answer: Poor separation during column chromatography is a frequent challenge that can stem from several factors, including an unoptimized solvent system, improper column packing, or incorrect sample loading.[1] The following decision tree can help you systematically diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor column chromatography separation.
Detailed Troubleshooting Steps:
-
Solvent System (Mobile Phase) Optimization: This is the most critical step. Before every column, run a series of Thin-Layer Chromatography (TLC) plates with varying solvent polarities (e.g., different ratios of ethyl acetate/hexanes). The ideal solvent system will move your target compound to an Rf (retention factor) of approximately 0.3-0.4 while maximizing the separation from all impurity spots.[1][2]
-
Column Packing: Air bubbles, cracks, or "channeling" in the silica gel bed will lead to a non-uniform solvent front and disastrous separation.[1] Always ensure the silica gel is fully slurried and allowed to settle into a compact, level bed without any visible defects.
-
Sample Loading: Loading the crude product in a large volume of strong solvent will cause the sample band to broaden significantly, ruining separation before it even begins. The best practice is "dry loading," where the crude product is adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the top of the column.[1] If loading as a solution, dissolve the sample in the absolute minimum volume of the mobile phase.
Issue 2: The product appears to be degrading during purification or workup.
Question: My yield is consistently low, and I'm seeing new, unexpected spots on my TLC plates after workup or chromatography. Could my compound be unstable?
Answer: Yes, 1,2,4-triazine derivatives can be sensitive to certain conditions.[3] The methylthio (-SCH₃) group is susceptible to oxidation, and the triazine ring itself can be labile under harsh pH conditions.
Causality & Solutions:
-
Oxidation: Aggressive oxidizing agents or even prolonged exposure to air during heating can oxidize the methylthio group to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).[4]
-
Solution: During workup, avoid oxidizing reagents. When concentrating the product, use a rotary evaporator at a moderate temperature (e.g., <40°C) and store the final compound under an inert atmosphere like nitrogen or argon, especially for long-term storage.[3]
-
-
pH Sensitivity: Strong acidic or basic conditions during an aqueous workup can potentially lead to hydrolysis or other side reactions on the triazine ring.[3]
-
Solution: Maintain a neutral or near-neutral pH during liquid-liquid extractions. Use mild quenching agents like saturated aqueous ammonium chloride (NH₄Cl) for organometallic reactions or a gentle wash with saturated sodium bicarbonate (NaHCO₃) to neutralize acids, followed by a brine wash.[3]
-
-
Thermal Instability: While many triazines are thermally robust, excessive heat should be avoided.
-
Solution: As mentioned, use moderate temperatures for solvent evaporation. If recrystallizing, avoid prolonged boiling in the chosen solvent.[3]
-
Issue 3: I've purified my compound, but the final purity is insufficient for my needs.
Question: After column chromatography, my compound is still only ~95% pure by HPLC/NMR. How can I achieve >98% purity for biological assays?
Answer: Achieving very high purity often requires a secondary, "polishing" step after initial flash chromatography.[2]
High-Purity Polishing Techniques:
-
Recrystallization: This is an excellent and often preferred method for crystalline solids to remove small amounts of closely related impurities.[1] The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain in the solution.[5] See the detailed protocol in the FAQ section below.
-
Semi-Preparative HPLC: For non-crystalline oils or when recrystallization fails to remove a persistent impurity, semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[1] This technique offers much higher resolving power than flash chromatography and can often separate compounds with very similar polarities.[2] It is particularly effective for separating regioisomers, which can be a challenge with standard chromatography.[2]
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general-purpose purification strategy for this compound?
Answer: A robust, multi-step strategy is recommended to consistently achieve high purity. This workflow separates impurities based on different physicochemical properties at each stage.
Caption: General purification workflow for this compound.
Q2: Can you provide a detailed protocol for flash column chromatography?
Answer: Certainly. This protocol assumes you have already determined an optimal solvent system (e.g., 30% Ethyl Acetate in Hexanes) via TLC analysis.
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent). Alternatively, for better results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]
-
Elution: Begin elution with the determined solvent system. If a gradient elution is required (i.e., increasing the polarity over time), do so gradually to ensure good separation.
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator.
Q3: What are the best solvents for recrystallizing this compound?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[5] For triazine derivatives, common and effective solvent systems often involve mixtures. You must perform small-scale trials to find the optimal solvent or solvent pair.[1]
| Solvent / System | Solubility (Hot) | Solubility (Cold) | Notes & Typical Use Cases |
| Ethanol/Water | High in hot ethanol | Low in cold aqueous ethanol | A very common and effective system. Dissolve the solid in a minimum of hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify, then cool slowly.[6][7] |
| Ethyl Acetate/Hexanes | High in hot Ethyl Acetate | Low when hexanes are added | Good for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes as an "anti-solvent" to induce crystallization upon cooling. |
| Dichloromethane/Methanol | High in Dichloromethane | Low when methanol is added | Often used to purify crude products.[8] Dissolve in a minimal amount of dichloromethane and add methanol to precipitate the pure compound. |
| Isopropanol | Moderate-High | Low | A single-solvent system that can be effective. Test solubility at different temperatures. |
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Q4: What are the likely impurities I should be looking for?
Answer: The impurities present will depend heavily on the synthetic route used to prepare the compound.
-
From 3-Chloro-5-methyl-1,2,4-triazine: A common synthesis involves the reaction of 3-Chloro-5-methyl-1,2,4-triazine with sodium thiomethoxide (NaSCH₃).[4]
-
Unreacted Starting Material: 3-Chloro-5-methyl-1,2,4-triazine.
-
Solvent Adducts: Depending on the solvent (e.g., DMF), adducts may form.
-
-
Oxidation Products: As mentioned in the troubleshooting section, the methylthio group can be oxidized.
-
5-Methyl-3-(methylsulfinyl)-1,2,4-triazine (the sulfoxide).
-
5-Methyl-3-(methylsulfonyl)-1,2,4-triazine (the sulfone).[4] These are significantly more polar than the parent compound and should be separable by normal-phase chromatography.
-
References
- BenchChem. (2025).
- Vulcanchem. (n.d.). This compound.
- European Patent Office. (n.d.). Triazine derivatives, processes for preparation thereof and pharmaceutical compositions comprising the same.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2023). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities.
- Semantic Scholar. (n.d.).
- Masaryk University. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
Sources
common side reactions in 1,2,4-triazine synthesis and how to avoid them
Welcome to the Technical Support Center for 1,2,4-Triazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and side reactions encountered during your experiments, ultimately leading to higher yields and purity of your target 1,2,4-triazine derivatives.
Introduction to 1,2,4-Triazine Synthesis Challenges
The synthesis of 1,2,4-triazines is a cornerstone in the development of a wide array of biologically active compounds.[1][2][3] However, the inherent reactivity of the starting materials and the electron-deficient nature of the triazine ring can lead to several predictable, yet often frustrating, side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 1,2,4-triazines, providing concise explanations and actionable solutions.
FAQ 1: My reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of products that are difficult to separate. What is happening and how can I resolve this?
You are likely encountering the formation of regioisomers.[4][5] This is the most common side product when using an unsymmetrical 1,2-dicarbonyl compound with an amidrazone. The amidrazone can condense with either of the two non-equivalent carbonyl groups, leading to two different 1,2,4-triazine isomers.[4]
-
Causality: The regioselectivity of the condensation is influenced by both electronic and steric factors of the substituents on the α-dicarbonyl compound.[5] The more electrophilic carbonyl group will typically react preferentially with the terminal nitrogen atom of the amidrazone.[5]
-
Solutions:
-
Control Reaction Conditions: Systematically vary solvent polarity and temperature. Less polar solvents at lower temperatures can sometimes enhance selectivity.[4]
-
Modify Reactants: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[4]
-
Purification of Isomers: If a mixture is unavoidable, separation is necessary. Due to their similar physical properties, this can be challenging. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) have been shown to be effective in separating closely related triazine derivatives.[6][7]
-
FAQ 2: I am observing a significant amount of a byproduct that appears to be from the hydrolysis of my 1,2,4-triazine. How can I prevent this?
The 1,2,4-triazine ring is electron-deficient and therefore susceptible to nucleophilic attack, including hydrolysis, especially under acidic or basic conditions.[4][6] This can lead to ring-opening and the formation of various degradation products.[4]
-
Causality: The mechanism often involves the nucleophilic attack of water or hydroxide ions on the electron-deficient carbon atoms of the triazine ring.[6] Electron-withdrawing groups on the triazine ring can increase its susceptibility to hydrolysis.[4]
-
Solutions:
-
pH Control: Maintain a neutral or near-neutral pH during the reaction work-up and purification.[4][6]
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.[6]
-
Temperature Control: Avoid excessive heating during purification steps, as this can accelerate hydrolysis.[4]
-
Protecting Groups: If a functional group on your molecule is particularly susceptible to hydrolysis, consider a protecting group strategy.[6]
-
FAQ 3: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields in 1,2,4-triazine synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[6]
-
Potential Causes & Solutions:
-
Purity of Starting Materials: Ensure that the 1,2-dicarbonyl compounds and amidrazones are of high purity, as impurities can lead to side reactions.[6]
-
Reaction Conditions: The reaction conditions may not be optimal. For microwave-assisted syntheses, carefully control the irradiation time and power to prevent decomposition.[6][8]
-
Product Instability: The synthesized product may be unstable under the reaction or purification conditions.[6] Consider using milder work-up and purification techniques.[9]
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the reaction has gone to completion.[6]
-
FAQ 4: The synthesized product appears to be unstable or decomposes during purification. What can I do?
Product instability can arise from the inherent properties of the triazine derivative or the purification conditions.[6]
-
Troubleshooting & Optimization:
-
Mild Reaction and Purification Conditions: If your product is sensitive, avoid harsh acidic or basic conditions during work-up and purification. A neutral work-up followed by chromatography on silica gel is a standard approach.[6]
-
Temperature Control: Some 1,2,4-triazines are thermally labile. Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature.[6]
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation over time.[6]
-
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting specific issues you may encounter during your experiments.
Guide 1: Managing Regioisomer Formation
The formation of regioisomers is a frequent challenge when using unsymmetrical 1,2-dicarbonyls.[5] The following workflow can help you systematically address this issue.
Caption: Troubleshooting workflow for regioisomer formation.
Experimental Protocol: Optimizing for Regioselectivity
-
Solvent Screening: Set up small-scale parallel reactions using a range of solvents with varying polarities (e.g., toluene, dioxane, ethanol, and acetic acid).
-
Temperature Variation: For the most promising solvent, run the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux).
-
Monitoring: Monitor the ratio of regioisomers in each reaction at various time points using LC-MS or ¹H NMR of the crude reaction mixture.
-
Analysis: Identify the conditions that provide the highest selectivity for the desired regioisomer.
Guide 2: Preventing Hydrolysis and Ring-Opening
The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, which can lead to ring-opening or hydrolysis.[6]
Caption: Strategies to prevent hydrolysis and ring-opening.
Experimental Protocol: Standard Anhydrous Reaction Setup
-
Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all solid reagents are thoroughly dried under vacuum.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Add reagents via syringe through a rubber septum.
-
Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, use deionized water and work quickly at low temperatures.
Comparative Data of Synthetic Routes
The choice of synthetic route can significantly impact the types of side reactions encountered. The following table summarizes common synthetic routes and their associated challenges.
| Synthetic Route | Key Reactants | Common Side Reactions | Mitigation Strategies | References |
| Condensation of α-Dicarbonyls and Amidrazones | α-Dicarbonyl compounds, Amidrazones | Regioisomer formation (with unsymmetrical dicarbonyls), Hydrolysis of the final product | Optimize reaction conditions for regioselectivity, Maintain neutral pH and anhydrous conditions | [4][5][10] |
| One-Pot Synthesis | 1,2-Diketones, Amides, Hydrazine Hydrate | Formation of thiazole and triazole rings as byproducts | Stepwise addition of reagents, control of reaction time and temperature | [8][11][12] |
| Microwave-Assisted Synthesis | Varies (e.g., Ketones, Thiosemicarbazide) | Decomposition of starting materials or products at high power/long irradiation times | Careful control of microwave parameters (time, power, temperature) | [6][8] |
| Pinner Synthesis | Aryl amidines, Phosgene | Formation of byproducts from the highly reactive phosgene | Use of stoichiometric amounts of reagents, careful control of reaction temperature | [13][14][15] |
Conclusion
The synthesis of 1,2,4-triazines, while powerful, is not without its challenges. A thorough understanding of the potential side reactions and a systematic approach to troubleshooting are essential for success. By carefully controlling reaction parameters, ensuring the purity of starting materials, and selecting the appropriate purification techniques, researchers can significantly improve the yield and purity of their desired 1,2,4-triazine derivatives.
References
- BenchChem. (n.d.). Troubleshooting Common Side Reactions in 1,2,4-Triazine Functionalization.
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
- BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazine Derivatives.
- BenchChem. (n.d.). Identifying and Minimizing Side Products in 1,2,4-Triazine Synthesis.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols.
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
- BenchChem. (n.d.). Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines.
- Radi, S., et al. (2025). Synthesis of 1,2,4-Triazine Derivatives via [4+2] Domino Annulations Reactions in Onepot. RSC Advances.
- Saikia, P., & Sarma, D. (2006). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC.
- Nagy, V., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7895.
- Pinner, A. (1890). Ueber die Einwirkung von Benzamidin auf Phosgen. Berichte der deutschen chemischen Gesellschaft, 23(2), 2917-2919.
- Wikipedia. (2022, November 17). Pinner triazine synthesis.
- Wikiwand. (n.d.). Pinner triazine synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as ...: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Pinner Triazine Synthesis [drugfuture.com]
- 14. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 15. wikiwand.com [wikiwand.com]
Technical Support Center: 5-Methyl-3-(methylthio)-1,2,4-triazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Methyl-3-(methylthio)-1,2,4-triazine (CAS No. 28735-24-2). It covers best practices for storage and handling, along with troubleshooting advice for potential stability issues encountered during experimental workflows.
Introduction
This compound is a heterocyclic compound featuring a 1,2,4-triazine ring, a structure of significant interest in medicinal chemistry.[1] Derivatives of this scaffold have been explored for various biological activities.[1] The integrity of this compound is paramount for reproducible experimental results. This guide is designed to help you maintain the stability and purity of your this compound samples.
While specific, long-term quantitative stability data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from Safety Data Sheets (SDS), studies on analogous triazine compounds, and fundamental chemical principles to provide robust recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place. To maximize shelf-life and prevent degradation, storing at -20°C is recommended. For short-term storage, 4°C is acceptable.
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid form. If you must store the compound in solution, use an anhydrous, aprotic solvent. Prepare solutions fresh for each experiment if possible. For short-term storage, keep the solution at -20°C or -80°C in a tightly sealed vial with an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
Based on its structure, two primary degradation pathways are of concern:
-
Oxidation: The methylthio (-SCH₃) group is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone. This is more likely to occur with prolonged exposure to air.
-
Hydrolysis: The triazine ring or the methylthio group can undergo hydrolysis, especially in the presence of strong acids or bases, or with prolonged exposure to moisture. Studies on related methylthio-s-triazines have shown that the methylthio group can be removed through hydrolysis.[3][4]
Q5: What solvents are recommended for dissolving this compound?
The compound's solubility should be empirically determined for your specific application. However, based on its structure, common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective. Ensure you are using anhydrous grade solvents to minimize the risk of hydrolysis.
Troubleshooting Guide
This section addresses specific issues you may encounter, their probable causes, and corrective actions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Unexpected or inconsistent experimental results (e.g., loss of activity) | Compound degradation leading to lower effective concentration or the presence of interfering byproducts. | 1. Verify Purity: Re-analyze the compound's purity using techniques like HPLC, LC-MS, or NMR. This will confirm the presence of degradation products. 2. Use Fresh Stock: If degradation is confirmed, discard the old stock and use a fresh, unopened sample. 3. Optimize Handling: Prepare solutions immediately before use. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. |
| Visible changes in the solid compound (e.g., discoloration, clumping) | 1. Moisture Absorption: The compound may be hygroscopic. Clumping is a common sign of water absorption. 2. Oxidation/Degradation: Discoloration can indicate chemical changes due to exposure to air, light, or elevated temperatures. | 1. Improve Storage Conditions: Store the compound in a desiccator, especially after opening. Ensure the container is tightly sealed. 2. Inert Atmosphere: For long-term storage of opened containers, consider flushing with an inert gas like argon or nitrogen before sealing. |
| Precipitate forms in a stored solution | 1. Limited Solubility: The compound may have limited solubility at lower temperatures. 2. Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration beyond the solubility limit. 3. Degradation: A degradation product may be less soluble than the parent compound. | 1. Check Solubility: Gently warm the solution to see if the precipitate redissolves. If it does, it's likely a solubility issue. Consider storing at a higher temperature if stability permits, or preparing more dilute stock solutions. 2. Ensure Proper Sealing: Use vials with high-quality septa or screw caps with PTFE liners to prevent solvent evaporation. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: A flowchart for diagnosing and resolving stability issues.
Summary of Recommended Storage and Handling
| Parameter | Solid Form (Long-Term) | Solid Form (Short-Term) | Solution |
| Temperature | -20°C | 4°C | -20°C to -80°C (prepare fresh if possible) |
| Atmosphere | Dry; inert gas (Ar, N₂) recommended | Dry | Inert gas (Ar, N₂) recommended |
| Light | Protect from light (use amber vials) | Protect from light | Protect from light |
| Container | Tightly sealed, appropriate for low temp. | Tightly sealed | Tightly sealed vial with PTFE-lined cap |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Strong oxidizing agents | Protic or aqueous solvents (risk of hydrolysis) |
References
-
Al-Asbahi, A. M., et al. (2020). Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 232, 118145. Available at: [Link]
-
Topp, E., et al. (2000). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Applied and Environmental Microbiology, 66(8), 3134-3141. Available at: [Link]
-
Remor, M., et al. (2009). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Reviews of Environmental Contamination and Toxicology, 201, 39-74. Available at: [Link]
-
Wang, W., et al. (2017). Novel hydrolytic de-methylthiolation of the s-triazine herbicide prometryn by Leucobacter sp. JW-1. Science of The Total Environment, 575, 118-125. Available at: [Link]
-
Abdel-Rahman, L. H., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Molecules, 27(14), 4635. Available at: [Link]
-
Sabbah, S., & Taha, M. O. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6548. Available at: [Link]
-
Khan, I. A., et al. (2021). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 9(11), 288. Available at: [Link]
Sources
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- 2. Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hydrolytic de-methylthiolation of the s-triazine herbicide prometryn by Leucobacter sp. JW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for 1,2,4-Triazine Based Assays
Welcome to the technical support center for 1,2,4-triazine based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during these colorimetric and fluorometric assays. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you to optimize your experiments effectively.
A prominent application of 1,2,4-triazine derivatives is in the quantification of metal ions, most notably iron. Compounds like Ferrozine form a stable, colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically. This guide will use the widely adopted Ferrozine-based iron assay as a primary example, but the principles discussed are broadly applicable to other assays utilizing the 1,2,4-triazine scaffold.
The Chemistry at the Core: The Ferrozine Reaction
Understanding the reaction mechanism is the first step in effective troubleshooting. The Ferrozine assay for iron quantification is a classic example of coordination chemistry. Ferrozine, a sulfonated derivative of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, acts as a tridentate ligand. Three molecules of Ferrozine chelate a single ferrous iron (Fe²⁺) ion to form a stable magenta-colored complex. The intensity of this color, measured by its absorbance typically around 562 nm, is directly proportional to the concentration of Fe²⁺ in the sample.[1]
It's crucial to note that Ferrozine specifically complexes with the ferrous (Fe²⁺) form of iron. Therefore, to measure total iron, a reducing agent such as ascorbic acid or hydroxylamine is typically added to the sample to convert any ferric iron (Fe³⁺) to its ferrous state.[2][3]
Below is a simplified workflow for a typical Ferrozine-based iron assay.
Caption: A generalized workflow for a Ferrozine-based iron assay.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the common challenges you may face during your experiments.
Category 1: Signal & Sensitivity Issues
Q1: My absorbance readings are consistently low or I'm getting no signal at all. What are the likely causes?
This is a common issue that can often be traced back to reagent integrity or incorrect assay conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect pH | The formation of the iron-Ferrozine complex is highly pH-dependent. The optimal pH range is typically between 3.4 and 5.8.[4] Outside of this range, complex formation is incomplete, leading to a weaker signal. Action: Verify the pH of your assay buffer and adjust as necessary.[5][6] |
| Degraded Reagents | Ferrozine solutions, especially when exposed to light and air, can degrade over time. Similarly, the reducing agent (e.g., ascorbic acid) can lose its potency. Action: Prepare fresh reagents, particularly the Ferrozine and reducing agent solutions. Store stock solutions as recommended by the manufacturer, often protected from light and at low temperatures.[5] |
| Insufficient Incubation Time | While the reaction is generally rapid, insufficient incubation time can lead to incomplete complex formation.[7] Action: Ensure you are following the recommended incubation period. If you suspect a slow reaction, you can perform a time-course experiment to determine the optimal incubation time for your specific conditions. |
| Iron in the Wrong Oxidation State | Ferrozine only reacts with ferrous iron (Fe²⁺). If your sample contains predominantly ferric iron (Fe³⁺) and the reducing agent is ineffective or absent, you will not observe a signal.[2] Action: Ensure that a reducing agent is included in your protocol if you are measuring total iron. You can test the efficacy of your reducing agent with a known Fe³⁺ standard. |
| Spectrophotometer Settings | Incorrect wavelength settings will result in lower absorbance readings. Action: Double-check that your spectrophotometer is set to the correct wavelength for the iron-Ferrozine complex (typically ~562 nm). Also, ensure the instrument is properly calibrated.[5] |
Category 2: High Background & Poor Reproducibility
Q2: I'm observing high absorbance in my blank or negative control wells. What's causing this high background?
High background noise can mask your true signal and significantly reduce the dynamic range of your assay.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Contaminated Reagents | One of the most common sources of high background is iron contamination in your buffers, water, or even the Ferrozine reagent itself. Action: Use high-purity, iron-free water (e.g., deionized or Milli-Q). Clean all glassware thoroughly with an acid wash (e.g., 1:1 HCl) followed by extensive rinsing with deionized water.[8] It is also recommended to measure a reagent blank for each new lot of reagent.[8] |
| Sample Matrix Effects | Components in your sample matrix (e.g., cell culture media, serum) can sometimes interfere with the assay, leading to a false positive signal. Action: Run a sample blank that contains your sample but no Ferrozine reagent to see if the sample itself has absorbance at the measurement wavelength. If so, you may need to subtract this background absorbance from your readings. |
| Precipitation | Cloudy solutions or precipitates can scatter light and lead to artificially high absorbance readings. This can be due to solubility issues with the reagents or components in your sample.[5] Action: Ensure all reagents are fully dissolved. If precipitation occurs upon sample addition, you may need to dilute your sample or adjust the buffer composition. |
Q3: My results are not reproducible; there's high variability between replicates. How can I improve this?
Poor reproducibility can undermine the validity of your results. The key is to ensure consistency at every step of the protocol.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Pipetting Inaccuracy | Small variations in the volumes of reagents or samples can lead to significant differences in the final absorbance, especially when working with small volumes. Action: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each sample and reagent to avoid cross-contamination.[3] |
| Inconsistent Incubation Times | If the reaction has not reached its endpoint, variations in incubation time between wells will result in different levels of color development. Action: Use a multichannel pipette to add reagents to multiple wells simultaneously. Ensure that the time between adding the final reagent and reading the plate is consistent for all samples. |
| Temperature Fluctuations | The rate of the complex formation reaction can be temperature-dependent. Action: Allow all reagents and samples to equilibrate to room temperature before starting the assay. Perform the incubation at a stable temperature. |
| Improper Mixing | Incomplete mixing of reagents and samples in the wells can lead to a non-uniform reaction. Action: Gently mix the contents of the wells after adding each reagent, for example, by tapping the plate or using an orbital shaker. |
Category 3: Assay Interference
Q4: I suspect something in my sample is interfering with the assay. What are common interfering substances and how can I test for them?
Assay interference can lead to either an overestimation or underestimation of the analyte concentration.
Common Interfering Substances:
-
Other Metal Ions: While Ferrozine is highly specific for ferrous iron, very high concentrations of other metal ions may cause some interference.[5]
-
Chelating Agents: Substances like EDTA, which are common in biological buffers, can chelate iron and prevent it from reacting with Ferrozine.
-
Gadolinium-Based Contrast Agents: These agents, used in magnetic resonance imaging (MRI), have been shown to interfere with colorimetric iron assays.[9][10][11]
-
Strong Reducing or Oxidizing Agents: These can interfere with the conversion of Fe³⁺ to Fe²⁺ or the stability of the Ferrozine-iron complex.
Troubleshooting Workflow for Suspected Interference:
Caption: A logical workflow for diagnosing assay interference.
Experimental Protocols
Protocol 1: Preparation of an Iron Standard Curve
A reliable standard curve is essential for accurate quantification.
-
Prepare a 1 mg/mL (1000 ppm) Iron Stock Solution: Dissolve the appropriate amount of a high-purity iron salt (e.g., ferrous ethylenediammonium sulfate) in deionized water.
-
Prepare a 10 µg/mL Working Standard: Dilute the stock solution 1:100 in deionized water.
-
Create a Series of Standards: Perform serial dilutions of the 10 µg/mL working standard to create a range of concentrations (e.g., 0, 0.5, 1, 2, 4, 6, 8 µg/mL). The blank (0 µg/mL) should be deionized water.
-
Process Standards: Treat each standard with the same procedure as your unknown samples, including the addition of the reducing agent and Ferrozine.
-
Plot the Curve: Plot the absorbance at 562 nm (y-axis) against the corresponding iron concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99).
Protocol 2: Spike-and-Recovery Experiment to Detect Interference
This experiment helps determine if components in your sample matrix are suppressing or enhancing the signal.
-
Prepare Two Sets of Samples:
-
Set A (Unspiked): Your experimental sample.
-
Set B (Spiked): Your experimental sample spiked with a known concentration of iron standard. The amount of spiked iron should ideally result in a signal that is in the middle of your standard curve's linear range.
-
-
Assay the Samples: Process both sets of samples according to your standard protocol and measure their absorbance.
-
Calculate Percent Recovery:
-
Determine the concentration of iron in both the unspiked and spiked samples using your standard curve.
-
Use the following formula: % Recovery = ([Spiked Sample Concentration] - [Unspiked Sample Concentration]) / [Known Spiked Concentration] * 100
-
Interpretation: A recovery between 80% and 120% generally indicates that there is no significant matrix interference. Recoveries outside this range suggest that your sample matrix is either inhibiting or enhancing the assay.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination.
-
Islam, M. S., et al. (2020). Determination of Trace Amount of Iron with as-Triazine Containing Ferroin-Functional Group. ResearchGate. Retrieved from [Link]
-
Hach. (n.d.). FerroZine® Rapid Liquid Method. Retrieved from [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. Retrieved from [Link]
-
Proctor, K. A., et al. (2004). Gadolinium magnetic resonance contrast agents produce analytic interference in multiple serum assays. American Journal of Clinical Pathology. Retrieved from [Link]
-
Delanghe, J. R., et al. (2016). Analytical Interference by Contrast Agents in Biochemical Assays. Contrast Media & Molecular Imaging. Retrieved from [Link]
-
Goullé, J. P., et al. (2016). Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents. Therapeutic Drug Monitoring. Retrieved from [Link]
-
Garg, P., & Garg, R. (2017). Impact of pH on iron redox transformations in simulated freshwaters containing natural organic matter. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Diehl, H. (1962). The reaction of iron(ii) with tripyridyl-s-triazine. Iowa State University Digital Repository. Retrieved from [Link]
-
ResearchGate. (n.d.). 17 questions with answers in FERROZINE | Science topic. Retrieved from [Link]
-
Vu, T. T. H., et al. (2017). Influence of Ph Value and Temperature on the Formation of Iron Maltodextrin Complex. Vietnam Journal of Science and Technology. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. atlas-medical.com [atlas-medical.com]
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- 5. nbinno.com [nbinno.com]
- 6. ikm.org.my [ikm.org.my]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hach.com [hach.com]
- 9. Gadolinium magnetic resonance contrast agents produce analytic interference in multiple serum assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Methyl-3-(methylthio)-1,2,4-triazine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-3-(methylthio)-1,2,4-triazine. As a key intermediate in the development of various pharmacologically active compounds, including potential anticancer agents, robust and scalable synthesis of this triazine derivative is of paramount importance.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis and purification.
Introduction to the Synthetic Landscape
The synthesis of this compound typically proceeds through two primary routes:
-
Nucleophilic Substitution: This common approach involves the methylthiolation of a 3-chloro-5-methyl-1,2,4-triazine precursor. It is often favored for its straightforward nature.
-
Cyclocondensation: This method involves the formation of the triazine ring from acyclic precursors, such as thiosemicarbazides and a dicarbonyl compound.
This guide will focus primarily on the nucleophilic substitution route, as it is a widely adopted method that can present challenges related to purity and yield, particularly during scale-up. A notable challenge with the methylthiolation of 3-chloro-5-methyl-1,2,4-triazine is achieving high purity, with crude product purities often in the range of 70-85%.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction is consistently resulting in a low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reaction between 3-chloro-5-methyl-1,2,4-triazine and sodium thiomethoxide may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature (e.g., from 80°C to 90-100°C), but be mindful of potential side reactions.
-
-
Suboptimal Reaction Conditions: The efficiency of the nucleophilic substitution is sensitive to reaction parameters.
-
Solution: Ensure all reagents and solvents are anhydrous, as water can react with sodium thiomethoxide and passivate the nucleophile. The use of a polar aprotic solvent like DMF is crucial for this reaction.[1]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: While specific byproducts for this reaction are not extensively documented in readily available literature, potential side reactions with sodium thiomethoxide could include over-alkylation or reaction with impurities in the starting materials. Ensuring the purity of the 3-chloro-5-methyl-1,2,4-triazine precursor is critical.
-
-
Microwave-Assisted Synthesis: For improved efficiency and potentially higher yields, consider microwave-assisted synthesis. This technique can significantly reduce reaction times and minimize the formation of byproducts.[2]
-
Issue 2: Difficulty in Purifying the Product to >95%
-
Question: I am struggling to purify the crude product beyond 85% purity. What are the recommended purification strategies?
-
Answer: Achieving high purity is a common hurdle. The choice of purification method is critical.
-
Crystallization: This is often the first method to attempt for purification.
-
Protocol: Experiment with various solvent systems. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then allow it to cool slowly. If the product crashes out too quickly, a solvent/anti-solvent system (e.g., dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexane) can be effective. For triazine derivatives, crystallization from aqueous ethanol is a commonly used method.[3]
-
-
Column Chromatography: If crystallization does not yield the desired purity, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient elution system is often necessary to separate closely related impurities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. For example, a gradient of 0% to 20% ethyl acetate in hexane can be effective. The optimal solvent system should be determined by preliminary analysis on TLC plates.
-
-
Semi-preparative HPLC: For obtaining very high purity material, especially on a smaller scale, semi-preparative HPLC can be employed. This technique offers high resolution for separating complex mixtures.
-
Issue 3: Product Decomposition During Work-up or Purification
-
Question: My product seems to be degrading during the work-up or purification steps. How can I prevent this?
-
Answer: 1,2,4-triazine derivatives can be sensitive to harsh conditions.
-
Avoid Strong Acids or Bases: During the work-up, avoid washing with strong acidic or basic solutions. Use a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Temperature Control: Avoid excessive heat during solvent removal. Use a rotary evaporator at reduced pressure and a moderate temperature.
-
Inert Atmosphere: For prolonged storage, it is advisable to keep the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best synthetic route for scaling up the production of this compound?
-
A1: The nucleophilic substitution of 3-chloro-5-methyl-1,2,4-triazine with sodium thiomethoxide is a commonly used and scalable method.[1] While the cyclocondensation route is also viable, the starting materials for the substitution route are often more readily available. For large-scale production, optimizing the reaction conditions and purification protocol of the substitution method is crucial.
-
-
Q2: How can I confirm the identity and purity of my synthesized this compound?
-
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
HPLC: To determine the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
-
-
Q3: Are there any specific safety precautions I should take during this synthesis?
-
A3: Yes, several safety measures are important:
-
Sodium thiomethoxide: This reagent is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF: Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use it in a well-ventilated area or a fume hood.
-
General Precautions: As with all chemical syntheses, it is important to conduct a thorough risk assessment before starting any experimental work.
-
-
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-5-methyl-1,2,4-triazine (Precursor)
The synthesis of the chloro-triazine precursor is a critical first step. A reliable method involves the cyclization of a suitable precursor followed by chlorination.
dot
Caption: Workflow for the synthesis of the 3-chloro-5-methyl-1,2,4-triazine precursor. dot
Step-by-Step Procedure:
-
Cyclization: The synthesis of the triazinone precursor can be achieved by reacting thiosemicarbazide with pyruvic acid.[4]
-
Chlorination: The resulting 5-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(4H)-one is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, to yield 3-chloro-5-methyl-1,2,4-triazine.
Protocol 2: Synthesis of this compound
This protocol details the nucleophilic substitution reaction.
dot
Caption: Workflow for the synthesis of this compound. dot
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3-chloro-5-methyl-1,2,4-triazine (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium thiomethoxide (1.1-1.2 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 80°C and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.[1]
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary and Characterization
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₅H₇N₃S |
| Molecular Weight | 141.19 g/mol |
| Appearance | Off-white to yellow solid |
| 1H NMR (CDCl₃, δ ppm) | ~2.6 (s, 3H, -SCH₃), ~2.7 (s, 3H, -CH₃), ~8.4 (s, 1H, triazine-H) |
| 13C NMR (CDCl₃, δ ppm) | ~14.0 (-SCH₃), ~20.0 (-CH₃), ~145.0 (C6), ~158.0 (C5), ~165.0 (C3) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Conclusion
The successful synthesis of this compound on a larger scale hinges on careful control of reaction conditions and a robust purification strategy. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this valuable synthetic intermediate.
References
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]
-
Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characterization. National Institutes of Health. Available at: [Link]
-
Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. ResearchGate. Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
3-CHLORO-5-(4-METHYLPHENYL)-1,2,4-TRIAZINE. Global Substance Registration System. Available at: [Link]
-
(PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. National Institutes of Health. Available at: [Link]
-
Preparation of a Series of 5-Methyl-3-(substituted)-[5][6]triazines. National Institutes of Health. Available at: [Link]
-
triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. Available at: [Link]
-
Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. National Institutes of Health. Available at: [Link]
-
Site-Selective Peptide Functionalisation Mediated via Vinyl- Triazine Linchpins. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and structure of p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine. ResearchGate. Available at: [Link]
-
Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. National Institutes of Health. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). National Institutes of Health. Available at: [Link]
-
sym-triazine derivatives. 9. Reaction of sym-triazines containing trichloromethyl and ethoxycarbonyl groups with phenylhydrazine. ElectronicsAndBooks. Available at: [Link]
-
Reactions of 1,2,4-Triazines with Nitromethide Ion. A Convenient Method of Preparation of 1,2,4-Triazin-5-ylcarbaldehyde Oximes and their Synthetic Applications. ElectronicsAndBooks. Available at: [Link]
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- 5. Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Methyl-3-(methylthio)-1,2,4-triazine
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5-Methyl-3-(methylthio)-1,2,4-triazine. This resource is tailored for researchers, medicinal chemists, and process development scientists who are leveraging this versatile heterocyclic building block. The inherent electronic properties of the 1,2,4-triazine ring system, combined with the nature of the methylthio leaving group, present unique challenges and opportunities in catalyst selection and reaction optimization. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and streamline your synthetic workflows.
Part 1: Foundational Knowledge & General Troubleshooting
This section addresses overarching questions that apply to various cross-coupling reactions involving the triazine substrate.
Frequently Asked Questions (General)
Q1: What makes this compound a challenging substrate for cross-coupling?
A1: The primary challenges stem from three core features of the molecule:
-
Electron-Deficient Ring: The 1,2,4-triazine ring is highly electron-deficient, which makes it susceptible to nucleophilic attack, potentially leading to ring-opening or other side reactions under harsh basic conditions.[1]
-
Catalyst Inhibition: The nitrogen atoms of the triazine ring can act as ligands, coordinating to the palladium center. This can lead to catalyst inhibition or the formation of inactive off-cycle species, slowing down or halting the desired catalytic cycle.[2]
-
C-S Bond Cleavage: The methylthio (-SMe) group serves as the leaving group in these reactions.[3] While effective, the oxidative addition of the C-S bond to the palladium(0) center is often the rate-limiting step and requires a highly active catalyst, typically one with bulky, electron-rich ligands to facilitate this process.
Q2: My reaction yield is consistently low or fails to initiate. What are the first things I should check?
A2: Before re-evaluating the entire catalyst system, always verify the fundamentals. Low yields are often traced back to several key factors:
-
Reagent Purity: Ensure all starting materials, especially the triazine substrate and the coupling partner (e.g., boronic acid), are of high purity. Impurities can introduce competing side reactions.[1]
-
Anhydrous & Inert Conditions: Palladium-catalyzed cross-couplings are sensitive to oxygen and moisture. Ensure you are using dry solvents and have thoroughly degassed your reaction mixture. The flask should be evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times.[1][4]
-
Catalyst Activity: The active Pd(0) species can be sensitive. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[5] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern, well-defined precatalyst (e.g., Buchwald G3 Palladacycles) that generates the active L-Pd(0) species more reliably.[6]
-
Base Integrity: Many bases used in cross-coupling (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Use freshly opened or properly stored base.
Q3: I'm observing significant decomposition of my starting material. What could be the cause?
A3: Decomposition often points to overly harsh reaction conditions or incompatibility with the chosen base or solvent.
-
Ring Instability: The electron-deficient triazine ring can be susceptible to hydrolysis or nucleophilic attack by strong bases, leading to ring-opening.[1] If you suspect this, consider using a milder base (e.g., K₂CO₃ instead of t-BuOK) or lowering the reaction temperature.
-
Thermal Decomposition: High temperatures can degrade complex heterocyclic substrates. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.[1] Microwave-assisted synthesis can sometimes offer better control and higher yields by reducing reaction times.[3]
Part 2: Specific Cross-Coupling Guides
This part is structured by reaction type, offering tailored advice for catalyst selection and troubleshooting.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the triazine with an organoboron reagent. The key to success lies in selecting a catalyst system that can efficiently cleave the C-S bond and overcome potential substrate inhibition.
Caption: Decision workflow for initial Suzuki catalyst screening.
Q4: Which class of ligands is most effective for the Suzuki coupling of this triazine?
A4: Bulky, electron-rich monodentate phosphine ligands are paramount.[7] Specifically, the dialkylbiaryl phosphine family developed by the Buchwald group has proven exceptionally effective for coupling heteroaryl substrates.[8]
-
SPhos and XPhos: These are excellent starting points. Their steric bulk promotes the formation of the active monoligated L-Pd(0) species, which is crucial for the oxidative addition of the C-S bond, while their electron-donating nature facilitates the final reductive elimination step.[7][9]
-
BrettPhos: For particularly challenging or sterically hindered coupling partners, BrettPhos often provides superior activity.[10]
Q5: My reaction stalls, and I observe the formation of a biaryl product from the boronic acid (homocoupling). What is happening?
A5: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen or an inefficient transmetalation step.
-
Inefficient Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid can undergo oxidative side reactions. Ensure your base is sufficiently strong and soluble to form the active boronate species.[11] A switch from K₂CO₃ to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ can help.
-
Oxygen Contamination: Rigorous degassing is critical. Trace oxygen can promote the oxidative homocoupling pathway.
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase side reactions. Start with a modest loading (1-2 mol % Pd) and optimize from there.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Inactive catalyst. 2. Base is ineffective or insoluble. 3. Reaction temperature too low. | 1. Use a reliable precatalyst (e.g., XPhos Pd G3). 2. Switch to a stronger, more soluble base (e.g., K₃PO₄, Cs₂CO₃). 3. Increase temperature in 10-20 °C increments. |
| Low Yield | 1. Incomplete conversion. 2. Ligand is not optimal for the substrate. 3. Protodeboronation of boronic acid. | 1. Increase reaction time or catalyst loading (e.g., to 3-5 mol %). 2. Screen a more electron-rich/bulky ligand (e.g., switch from SPhos to BrettPhos). 3. Use a slight excess (1.2-1.5 equiv.) of the boronic acid. |
| Decomposition | 1. Base is too strong. 2. Temperature is too high. | 1. Use a milder base (e.g., K₂CO₃). 2. Reduce the reaction temperature. |
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.5 M) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Typical reaction times are 4-12 hours.[2]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Sonogashira Coupling (C-C(sp) Bond Formation)
The Sonogashira reaction enables the synthesis of valuable alkynylated triazines. The classic protocol involves a dual Pd/Cu catalyst system, though copper-free variants are increasingly popular to avoid the common side reaction of alkyne homocoupling.
Q6: What is the role of the copper(I) co-catalyst, and is it always necessary?
A6: In the traditional Sonogashira mechanism, the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[12] This species is more nucleophilic and readily undergoes transmetalation with the Pd(II)-aryl complex, accelerating the overall catalytic cycle.[12][13]
However, the copper catalyst is also responsible for the primary side reaction: the oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne (Glaser coupling).[14] For sensitive substrates or to ensure product purity, a copper-free Sonogashira coupling is often preferred. These reactions require a strong amine base (e.g., pyrrolidine or diisopropylamine) and often a slightly higher catalyst loading but provide a much cleaner reaction profile.[15]
Q7: How can I minimize the formation of the homocoupled diyne byproduct?
A7: Minimizing this side product is a common goal.
-
Go Copper-Free: This is the most effective method. Use a palladium catalyst with a suitable ligand (e.g., P(t-Bu)₃) and a strong amine base.[15]
-
Strictly Anaerobic Conditions: The homocoupling reaction requires oxygen. Ensuring your reaction is thoroughly degassed and maintained under a positive pressure of inert gas is critical, especially when using copper.
-
Use a Hydrogen Atmosphere: One reported technique to diminish homocoupling is to run the reaction under a diluted hydrogen gas atmosphere (mixed with nitrogen or argon).[14]
-
Control Concentrations: High concentrations of the alkyne and the copper catalyst can favor the homocoupling pathway.[14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Homocoupling | 1. Oxygen present in the reaction. 2. Copper-catalyzed side reaction. | 1. Improve degassing procedure. 2. Switch to a copper-free protocol. Use a strong amine base like pyrrolidine. |
| Low or No Yield | 1. Inactive Pd catalyst. 2. Base is too weak to deprotonate the alkyne. 3. Alkyne is not pure. | 1. Use a reliable Pd source, such as Pd(PPh₃)₄ or a Pd/NHC complex. 2. Use a stronger amine base (e.g., Et₃N, DIPA). 3. Purify the alkyne immediately before use. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Insufficient base. | 1. Add a fresh portion of the palladium catalyst. 2. Ensure at least 2.0 equivalents of the amine base are used. |
C. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for forming aryl-amine bonds. For the this compound substrate, success depends on a catalyst system that is active enough for C-S cleavage while tolerating the basic amine nucleophile and the potentially coordinating triazine product.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Q8: Which generation of Buchwald-Hartwig catalysts should I start with for this triazine?
A8: Given the challenging nature of the C-S bond cleavage and the heteroaromatic substrate, it is advisable to start with a modern, highly active catalyst system.
-
Bulky Biarylphosphine Ligands: Ligands like BrettPhos and RuPhos are excellent choices. Their steric and electronic properties are designed to accelerate both the oxidative addition and the C-N reductive elimination steps, which is often the turnover-limiting step.[10][16]
-
Precatalysts: Using a G3 or G4 Buchwald precatalyst (e.g., BrettPhos Pd G3) is highly recommended. These air-stable complexes provide a reliable and rapid method for generating the active L-Pd(0) catalyst in situ, leading to more reproducible results.[6]
Q9: The reaction is very sensitive to the choice of base. Which base should I use?
A9: The base in a Buchwald-Hartwig amination serves to deprotonate the amine, forming the active amide nucleophile.[5] The choice is critical.
-
Strong, Non-nucleophilic Bases: Sterically hindered alkoxides like sodium tert-butoxide (NaOt-Bu) are the most common and effective bases.
-
Amide Bases: For particularly weak amines or sensitive substrates, a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) might be necessary.[17]
-
Caution: Strong bases can promote decomposition of the electron-deficient triazine ring. If you observe decomposition, consider switching to a weaker base like Cs₂CO₃ and increasing the reaction temperature, although this may come at the cost of reaction rate.
-
In a glovebox, add the amine (1.2 equiv.) and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to a vial.
-
In a separate vial, add this compound (1.0 equiv.) and the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv.).
-
Add solvent (e.g., THF or Toluene) to both vials, then transfer the triazine/catalyst solution to the amine/base vial.
-
Seal the vial, remove from the glovebox, and heat to 65-80 °C with stirring.[6]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an appropriate solvent like ethyl acetate, and quench carefully with water.
-
Filter the mixture, separate the layers, and extract the aqueous phase.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
References
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- This compound - Vulcanchem. (URL: )
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. (URL: )
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (URL: [Link])
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. (URL: [Link])
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Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. (URL: [Link])
-
Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications - American Chemical Society. (URL: [Link])
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Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - ResearchGate. (URL: [Link])
- Application Notes and Protocols: Suzuki Cross-Coupling of 5-Aryl-1,2,4-triazines - Benchchem. (URL: )
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage | Accounts of Chemical Research - ACS Publications. (URL: [Link])
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Sonogashira coupling - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])
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Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (URL: [Link])
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(PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate. (URL: [Link])
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. (URL: [Link])
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Catalytic Reaction Guide | Johnson Matthey Catalysis & Chiral Technologies. (URL: [Link])
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
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Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
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Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
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Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL: [Link])
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Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. (URL: [Link])
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Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. (URL: [Link])
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Methyl-3-(methylthio)-1,2,4-triazine and its Analogues
In the landscape of medicinal chemistry, the 1,2,4-triazine scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparison of the biological activity of 5-Methyl-3-(methylthio)-1,2,4-triazine and its structurally related analogues. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure influence its therapeutic potential, with a particular focus on anticancer and antimicrobial applications.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,2,4-triazine ring substituted with a methyl group at the 5-position and a methylthio group at the 3-position. This molecule serves as a valuable starting point for the development of various biologically active agents. The presence of the methylthio group offers a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues.
Derivatives of this compound have demonstrated moderate cytotoxicity against colorectal (HCT116) and gliblastoma (A-172) cancer cell lines, with IC50 values in the range of 10-50 µM.[1] Mechanistic studies suggest that its anticancer effects may be attributed to the inhibition of topoisomerase II and intercalation with DNA.[1]
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,2,4-triazine derivatives is profoundly influenced by the nature and position of substituents on the triazine ring. This section will compare the activity of analogues of this compound, focusing on modifications at the 3- and 5-positions.
Anticancer Activity
The quest for novel anticancer agents has led to extensive exploration of 1,2,4-triazine derivatives. The following table summarizes the cytotoxic activity of this compound and its analogues against various cancer cell lines.
| Compound/Analogue | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Parent Compound | HCT116 (Colon) | 10-50 | [1] |
| A-172 (Glioblastoma) | 10-50 | [1] | ||
| 2-(Arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives | Complex substitution at the 3- and 5-positions | HCT-116 (Colon) | < 100 | [2] |
| HeLa (Cervical) | < 100 | [2] | ||
| MCF-7 (Breast) | < 100 | [2] |
Key Insights from SAR Studies:
-
Substitution at the 3-position: The methylthio group at the 3-position is a key determinant of activity. Replacing the methyl group with larger arylmethylthio moieties, as seen in the benzenesulfonamide derivatives, can lead to potent anticancer activity.[2] The nature of the aryl group in these extended structures significantly influences cytotoxicity.
-
Substitution at the 5-position: While the parent compound has a methyl group at this position, modifications with larger aryl groups in conjunction with substitutions at the 3-position have been shown to be crucial for anticancer efficacy.[2]
-
Mechanism of Action: The proposed mechanism of action for the parent compound involves topoisomerase II inhibition and DNA intercalation.[1] For more complex analogues, the mechanism can be multifaceted, including the induction of apoptosis.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial and Antifungal Activity
1,2,4-Triazine derivatives are also known for their promising antimicrobial and antifungal properties. The structural features that govern this activity can be elucidated by comparing various analogues.
| Compound/Analogue | Modification | Target Organism | Activity | Reference |
| 3,5-Disubstituted-1,2,4-triazines | Varied alkyl and aryl groups at C3 and C5 | Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria) | Moderate to good | |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative bacteria) | Moderate to good | |||
| Candida albicans (Fungus) | Moderate to good | |||
| 3-Mercapto-5,6-disubstituted-1,2,4-triazines | Varied substituents at C5 and C6, with a mercapto group at C3 | Staphylococcus aureus, Bacillus cereus (Gram-positive bacteria) | Moderate to good | |
| Escherichia coli, Salmonella typhi (Gram-negative bacteria) | Moderate to good | |||
| Aspergillus niger, Candida albicans (Fungi) | Moderate to good |
Key Insights from SAR Studies:
-
Importance of the 3-Thio Substituent: The presence of a sulfur-containing group at the 3-position, such as a methylthio or a mercapto group, appears to be a common feature in many antimicrobial 1,2,4-triazine derivatives. This suggests that the sulfur atom may play a crucial role in the interaction with microbial targets.
-
Influence of Substituents at the 5- and 6-positions: The nature of the substituents at the 5- and 6-positions significantly modulates the antimicrobial spectrum and potency. Aromatic and heterocyclic moieties at these positions have been shown to enhance activity.
-
Broad Spectrum Potential: By carefully selecting the substituents, it is possible to develop 1,2,4-triazine analogues with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
Synthesis of this compound and its Analogues
A common synthetic route to this compound involves the cyclocondensation of thiosemicarbazide with a 1,2-dicarbonyl compound. Analogues can be synthesized by using appropriately substituted starting materials.
Synthetic Pathway:
Caption: General synthetic scheme for 3-alkylthio-1,2,4-triazine analogues.
Conclusion and Future Perspectives
This compound serves as a promising scaffold for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that modifications at the 3- and 5-positions of the 1,2,4-triazine ring are critical for tuning the biological activity, be it anticancer or antimicrobial. The methylthio group at the 3-position is a particularly attractive site for derivatization to enhance potency and modulate pharmacological properties.
Future research in this area should focus on the synthesis and evaluation of a wider range of analogues with diverse substituents at the 3- and 5-positions. A systematic approach to SAR studies, coupled with mechanistic investigations, will be instrumental in identifying lead compounds with improved efficacy and selectivity. Furthermore, exploring the potential of these compounds against a broader panel of cancer cell lines and microbial strains will help to fully elucidate their therapeutic potential. The versatility of the 1,2,4-triazine core ensures that it will remain an area of active investigation in the pursuit of new and effective drugs.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,2,4-Triazine Quantification
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Accurate and reliable quantification of these molecules is paramount throughout the drug discovery and development pipeline, from metabolic studies to final product quality control. This guide provides an in-depth comparison of the most prevalent analytical techniques for 1,2,4-triazine quantification, grounded in the principles of scientific integrity and method validation.
The Analytical Landscape: Choosing the Right Tool for the Job
The selection of an analytical method for 1,2,4-triazine quantification is a critical decision dictated by the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation.[2] The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often coupled with a variety of detectors.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of 1,2,4-triazine derivatives due to its versatility in handling compounds with a range of polarities and its compatibility with various sensitive detectors.[3][4]
-
Mechanism: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For many 1,2,4-triazines, which possess both polar (the triazine ring) and non-polar (substituents) characteristics, reversed-phase HPLC is highly effective.[3] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[5]
-
Detection:
-
UV-Vis/Diode-Array Detection (DAD): The aromatic nature of the 1,2,4-triazine ring system results in strong UV absorbance, making UV detection a simple and robust method for quantification.[6] A DAD provides the added advantage of acquiring a full UV spectrum, aiding in peak purity assessment and compound identification.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers unparalleled sensitivity and selectivity, which is crucial for analyzing complex matrices like biological fluids.[3][7] Tandem MS (MS/MS) provides definitive structural confirmation and can significantly reduce background noise.[8][9]
-
Gas Chromatography (GC)
GC is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds.[4]
-
Mechanism: In GC, a gaseous mobile phase carries the volatilized sample through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. For some 1,2,4-triazine derivatives, derivatization may be necessary to increase their volatility and thermal stability.[3]
-
Detection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but lacks specificity.
-
Nitrogen-Phosphorus Detector (NPD): Highly sensitive to nitrogen-containing compounds, making it well-suited for the nitrogen-rich triazine ring.
-
Mass Spectrometry (MS): GC-MS provides high-quality mass spectra that can be compared against libraries for confident identification and is a widely used technique for the analysis of triazine herbicides in various samples.[10][11][12][13]
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[14][15]
-
Mechanism: In CE, a narrow-bore capillary is filled with a buffer, and a high voltage is applied across the ends. Charged molecules migrate at different velocities depending on their charge-to-size ratio.[16][17] Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed to separate a wide range of analytes, including neutral molecules.[18]
-
Detection: Detection in CE is most commonly performed using UV-Vis absorbance, as the capillary itself can act as the flow cell.
Comparative Performance of Analytical Techniques
The choice of analytical technique will ultimately depend on the specific analytical challenge. The following table summarizes the key performance characteristics of the most common methods for 1,2,4-triazine quantification.
| Feature | HPLC-UV/DAD | LC-MS/MS | GC-MS | Capillary Electrophoresis |
| Selectivity | Moderate to Good | Excellent | Excellent | Good to Excellent |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to fg/mL range[13] | pg/mL range[10] | ng/mL range |
| Linearity | Typically >0.99 | Typically >0.99[9] | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | < 2% | < 15% (for complex matrices) | < 10%[10] | < 5% |
| Sample Throughput | Moderate to High | High | Moderate | High |
| Matrix Effects | Can be significant | Can be significant (ion suppression/enhancement) | Can be significant | Generally lower than LC-MS |
| Instrumentation Cost | Low to Moderate | High | Moderate to High | Low to Moderate |
| Typical Application | Routine analysis, quality control | Bioanalysis, trace analysis in complex matrices[8] | Environmental analysis, volatile derivatives[11] | Analysis of charged derivatives, high-efficiency separations[14] |
A Framework for Method Validation: The ICH Guidelines
To ensure that an analytical method is fit for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, with the recently updated Q2(R2) and Q14 guidelines offering a harmonized international approach.[19][20][21][22][23] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[19]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols: A Self-Validating System
The following sections provide a detailed protocol for the validation of an HPLC-UV method for the quantification of a hypothetical 1,2,4-triazine derivative.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for 1,2,4-Triazine Quantification by HPLC-UV.
Step-by-Step HPLC-UV Method Validation Protocol
1. Specificity (Selectivity)
-
Rationale: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze a sample of the analyte.
-
Analyze a sample containing the analyte spiked with known impurities or degradation products.
-
If using a DAD, assess the peak purity of the analyte in the presence of other components.
-
2. Linearity and Range
-
Rationale: To establish a linear relationship between the concentration of the analyte and the analytical signal over a defined range.
-
Procedure:
-
Prepare a series of at least five calibration standards of the 1,2,4-triazine derivative, spanning the expected concentration range of the samples.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.
-
3. Accuracy
-
Rationale: To determine how close the measured value is to the true value.
-
Procedure:
-
Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery for each sample. The acceptance criteria for recovery are typically within 98-102% for drug substance and 95-105% for drug product.
-
4. Precision
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: Calculate the relative standard deviation (RSD) for each set of measurements. An RSD of ≤ 2% is commonly acceptable.[19]
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
6. Robustness
-
Rationale: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.
-
Procedure:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Wavelength of detection (± 2 nm)
-
-
Analyze a sample under each of these modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within the acceptance criteria.
-
Advanced Techniques and Future Outlook
For challenging applications requiring ultra-high sensitivity and selectivity, such as in bioanalysis or environmental monitoring, LC-MS/MS is the gold standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is often paired with LC-MS/MS for the analysis of triazine derivatives in complex matrices like food samples.[8]
QuEChERS Sample Preparation Workflow for LC-MS/MS Analysis
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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of 1,2,4-Triazine-Based Compounds
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer, antiviral, and antimicrobial properties.[1][2] For researchers and drug development professionals, the journey from a promising hit in a high-throughput in vitro screen to a validated lead in a complex in vivo model is fraught with challenges. This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for 1,2,4-triazine-based compounds, offering insights into experimental design, data interpretation, and the critical factors that influence the translation of benchtop results to preclinical outcomes.
The In Vitro Landscape: Initial Efficacy and Mechanistic Insights
In vitro assays are the primary workhorses in early-stage drug discovery, offering a cost-effective and high-throughput means to assess the biological activity of newly synthesized 1,2,4-triazine derivatives.[3] These controlled experiments, typically conducted on isolated cells or specific molecular targets, are fundamental for initial screening, structure-activity relationship (SAR) studies, and elucidating mechanisms of action.[2]
Key In Vitro Assays for 1,2,4-Triazine Compounds
A common application for 1,2,4-triazine derivatives is in oncology research.[4] In this context, a battery of in vitro assays is typically employed:
-
Cytotoxicity Assays (e.g., MTT, MTS, SRB): These colorimetric assays are the first line of assessment for anticancer potential. They measure the metabolic activity of cells, which correlates with the number of viable cells. A lower IC50 (half-maximal inhibitory concentration) value indicates greater potency. For example, a novel 1,2,4-triazine sulfonamide derivative was shown to have anticancer potential in DLD-1 and HT-29 colon cancer cells using the MTT assay.[5]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if a compound induces programmed cell death, these assays are crucial. For instance, some acridone-1,2,4-triazine conjugates have been shown to induce apoptosis, as demonstrated by the Annexin V assay.[6]
-
Cell Cycle Analysis: Flow cytometry is used to evaluate how a compound affects the progression of cells through the different phases of the cell cycle (G1, S, G2, M). Some triazinone derivatives have been shown to cause cell cycle arrest at the G2/M phase.[7]
-
Kinase Inhibition Assays: Many 1,2,4-triazine derivatives function as kinase inhibitors.[8] Biochemical assays can quantify the direct inhibition of specific kinases, such as EGFR, VEGFR, and CDKs, which are often dysregulated in cancer.[8][9]
-
Target Engagement Assays: These assays confirm that the compound is interacting with its intended molecular target within the cell.
Causality in In Vitro Experimental Design
The choice of cell lines is a critical first step. A panel of cell lines representing different tumor types and genetic backgrounds should be used to assess the breadth of a compound's activity. For instance, evaluating a compound against both wild-type and mutant cell lines for a particular target can provide valuable insights into its specificity and potential for overcoming drug resistance.
The In Vivo Arena: Assessing Efficacy in a Complex Biological System
While in vitro assays provide essential preliminary data, the ultimate test of a compound's therapeutic potential lies in its in vivo efficacy.[3] In vivo models, typically involving small animals like mice, aim to recapitulate the complex physiological environment of a human patient.[10]
Common In Vivo Models for Evaluating 1,2,4-Triazine Compounds
-
Xenograft Models: These are the most common in vivo models for cancer research.[10] Human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically (in the organ of origin).[10] Tumor growth is monitored over time, and the efficacy of the 1,2,4-triazine compound is assessed by its ability to inhibit tumor growth. For example, a 2-arylurea-1,3,5-triazine derivative showed significant in vivo anticancer efficacy in an MCF-7 xenograft model.[9]
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor tissue directly from a patient into a mouse.[11] PDX models are considered to better represent the heterogeneity and microenvironment of human tumors.[10][11]
-
Syngeneic Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the compound, the tumor, and the host immune system.
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors spontaneously, closely mimicking human cancer development.[11]
Factors Influencing In Vivo Outcomes
A successful transition from in vitro to in vivo efficacy is dependent on a multitude of factors, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A compound with excellent in vitro potency may fail in vivo due to:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching the tumor at a sufficient concentration.
-
Limited Bioavailability: The compound may not be well absorbed when administered orally.
-
Toxicity: The compound may be toxic to the host animal at the doses required for efficacy.
-
The Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the extracellular matrix can influence a compound's activity.
Bridging the Divide: Correlating In Vitro and In Vivo Data
A key challenge in drug development is the often-poor correlation between in vitro and in vivo results.[3] A compound that is highly potent in a 2D cell culture may show little to no activity in a xenograft model. This discrepancy can arise from the inherent simplicity of in vitro systems, which lack the physiological complexity of a living organism.[12]
Quantitative Data Comparison
To facilitate a more direct comparison, it is essential to present both in vitro and in vivo data in a clear and structured format.
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Dose | Tumor Growth Inhibition (%) | Reference |
| Compound A | MTT | HCT-116 | 0.5 | HCT-116 Xenograft | 50 mg/kg | 60 | [13] |
| Compound B | Kinase Assay (EGFR) | - | 0.0368 | GEO Xenograft | 30 mg/kg | Significant | [8] |
| Compound C | MTT | MCF-7 | 1.2 | S-180 Sarcoma | 25 mg/kg | 45 | [13] |
This table is a representative example. Actual data will vary based on the specific compounds and studies.
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed methodologies are paramount.
In Vitro: MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability.[14][15][16][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,2,4-triazine compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
In Vivo: Subcutaneous Xenograft Model Protocol
This protocol outlines the general steps for an in vivo efficacy study.[10][19][20]
-
Cell Preparation: Culture and harvest human cancer cells. Resuspend the cells in a suitable medium, often mixed with Matrigel, at a concentration of 1-10 million cells per 100 µL.[19]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[19]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume 2-3 times per week using calipers.[19]
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the 1,2,4-triazine compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Science
Diagrams can greatly aid in understanding complex biological processes and experimental workflows.
Signaling Pathway: EGFR Inhibition by a 1,2,4-Triazine Derivative
Caption: EGFR signaling pathway and its inhibition by a 1,2,4-triazine compound.
Experimental Workflow: From In Vitro to In Vivo
Caption: A typical workflow for the preclinical evaluation of 1,2,4-triazine compounds.
Conclusion and Future Perspectives
The development of novel 1,2,4-triazine-based therapeutics requires a carefully orchestrated interplay between in vitro and in vivo studies. While in vitro assays provide a rapid and cost-effective means of initial evaluation, in vivo models are indispensable for assessing true therapeutic potential in a complex biological system. The future of preclinical drug development will likely involve the increasing use of more sophisticated in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, which better mimic the in vivo environment and may improve the predictive power of early-stage screening.[12][21] By understanding the strengths and limitations of each experimental system and by carefully designing studies to bridge the in vitro-in vivo gap, researchers can more effectively advance promising 1,2,4-triazine compounds from the laboratory to the clinic.
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A Comparative Guide to the Selectivity of 5-Methyl-3-(methylthio)-1,2,4-triazine Derivatives
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The 5-Methyl-3-(methylthio)-1,2,4-triazine core, in particular, serves as a versatile precursor for a multitude of derivatives targeting diverse protein classes.[3] This guide provides an in-depth technical comparison of the selectivity of these derivatives, focusing on the experimental methodologies and data interpretation crucial for researchers in drug development. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
The Imperative of Selectivity in Drug Discovery
Selectivity is a cornerstone of modern drug development. It defines a compound's ability to interact with its intended biological target while minimizing engagement with other, unintended targets (off-targets). High selectivity is often correlated with a wider therapeutic window and a lower incidence of adverse effects. Conversely, "polypharmacology," or the modulation of multiple targets, can sometimes be therapeutically advantageous, particularly in complex diseases like cancer.[4] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely a checkbox in preclinical development but a critical dataset that informs its therapeutic potential and risks. Assessing this profile requires a multi-pronged approach, combining direct biochemical assays with context-rich cell-based evaluations.
Comparative Selectivity Analysis: Key Target Classes
Derivatives of the this compound scaffold have been developed against several important target families. Below, we compare their selectivity profiles and the methodologies used for their assessment.
Protein Kinase Inhibitors
The human kinome consists of over 500 protein kinases, many of which share structural similarity in their ATP-binding pockets. This homology presents a significant challenge in developing selective kinase inhibitors.[4] 1,2,4-triazine derivatives have emerged as promising kinase inhibitors, targeting pathways such as the PI3K/Akt/mTOR pathway.[5][6]
Biochemical Selectivity Profile:
The primary method for assessing kinase inhibitor selectivity is to screen the compound against a large, representative panel of purified kinases.[7][8] This provides a direct measure of a compound's intrinsic affinity for each kinase. The resulting data, typically IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are crucial for initial Structure-Activity Relationship (SAR) studies.
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical 1,2,4-Triazine Derivative (Compound A)
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| PIM1 (Primary Target) | 15 | Serine/Threonine Kinase | Potent on-target activity |
| PIM2 | 55 | Serine/Threonine Kinase | Moderate activity against related isoform |
| PIM3 | 120 | Serine/Threonine Kinase | Lower activity against related isoform |
| CDK2 | > 10,000 | Serine/Threonine Kinase | Highly selective against key cell cycle kinase |
| PI3Kα | 2,500 | Lipid Kinase | Weak off-target activity |
| c-Met | > 10,000 | Tyrosine Kinase | No significant activity |
| VEGFR2 | 8,500 | Tyrosine Kinase | Weak off-target activity |
This is representative data. Actual values would be determined experimentally.
Cellular Selectivity and Target Engagement:
While biochemical assays are indispensable, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and the presence of scaffolding proteins can all influence a compound's effective potency and selectivity.[4][9] Therefore, cell-based assays are essential to confirm on-target activity and assess downstream pathway effects.
-
Cytotoxicity Assays: Derivatives are often first tested for their anti-proliferative effects against various cancer cell lines. For example, some 1,2,4-triazine compounds have shown cytotoxicity against HCT-116 (colon) and A-172 (glioblastoma) cell lines.[3] Comparing potency in cell lines with varying dependence on the primary target can provide initial clues about on-target versus off-target toxicity.
-
Target Phosphorylation Assays: A more direct measure of target engagement in cells involves quantifying the phosphorylation status of the kinase's known substrate using methods like Western Blotting or ELISA. For a PIM1 inhibitor, one would expect to see a dose-dependent decrease in the phosphorylation of its substrate, such as BAD or 4E-BP1.
-
Phenotypic Screening: High-content screening (HCS) can be used to monitor multiple cellular parameters simultaneously, such as cell cycle progression, apoptosis induction, and morphological changes, providing a comprehensive "fingerprint" of the compound's cellular effect.[10]
The following workflow illustrates the logical progression for assessing kinase inhibitor selectivity.
Caption: On-Target vs. Off-Target Signaling Pathways.
Detailed Experimental Protocols
To ensure scientific integrity, protocols must be robust and reproducible. Below are foundational, step-by-step methodologies for assessing selectivity.
Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol describes a standard method for determining the IC50 values of a test compound against a panel of protein kinases. [4][7] Objective: To quantify the inhibitory potency of a this compound derivative against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific substrate peptides/proteins for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In each well of a 96-well plate, add:
-
Assay buffer.
-
The specific kinase to its final concentration.
-
The corresponding substrate peptide.
-
1 µL of the diluted test compound (final DMSO concentration ≤ 1%).
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be close to the Km,ATP for each specific kinase to ensure a fair comparison of intrinsic affinities. [4]4. Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter. The counts are directly proportional to the amount of substrate phosphorylation.
-
Data Analysis: Convert raw counts to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (Luminescent ATP Assay)
This protocol measures the number of viable cells in a culture based on quantifying the amount of ATP present, an indicator of metabolically active cells. [11] Objective: To determine the effect of a 1,2,4-triazine derivative on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, opaque-walled 96-well plates suitable for luminescence
-
Test compound stock solution (10 mM in DMSO)
-
Luminescent ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well opaque plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (DMSO) controls.
-
Exposure: Incubate the treated plates for a specified period, typically 72 hours, which is sufficient to observe effects on cell proliferation. [11]5. Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the luminescent ATP detection reagent to each well (volume as per manufacturer's instructions, e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the GI50 (concentration for 50% growth inhibition) value by non-linear regression analysis.
Conclusion and Future Perspectives
The systematic assessment of selectivity is a non-negotiable component of modern drug discovery. For this compound derivatives, a clear understanding of their interaction profile across the kinome, GPCR-ome, or other target families is essential for advancing them as viable therapeutic candidates. The strategic integration of broad-panel biochemical screening with carefully selected cell-based assays provides the most robust and translatable data package. Future efforts will likely incorporate more advanced techniques, such as chemical proteomics and thermal shift assays, to gain an even deeper, unbiased view of compound-target interactions within a native cellular environment, ultimately leading to the development of safer and more effective medicines.
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ResearchGate. (n.d.). 3-Methyl-5-methyl- thio-1H-pyrazolo[4,3-e]-t[3][4][12]riazine (4) is an inhibitior of purine nucleoside phosphorylase. Available at:
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Varney, M. A., et al. (2009). Preparation of a Series of 5-Methyl-3-(substituted)-t[3][4][12]riazines. ACS Chemical Neuroscience, 1(1), 58-63. Available at:
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Bera, H., et al. (2013). Synthesis, anti-thymidine phosphorylase activity and molecular docking of 5-thioxo-t[3][4][12]riazolo[1,5-a]t[3][7][8]riazin-7-ones. Bioorganic & Medicinal Chemistry, 21(19), 5898-5906. Available at:
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Samelyuk, Y., & Kaplaushenko, A. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d]t[3][4][12]riazolo[3,4-f]t[3][4][12]riazines. Current issues in pharmacy and medicine: science and practice, 15(4), 373-378. Available at:
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Benchmarking 5-Methyl-3-(methylthio)-1,2,4-triazine Against Known DPP-4 Inhibitors: A Comparative Guide
Introduction: Uncovering Novel Therapeutic Potential
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds for established therapeutic targets is a critical avenue for innovation. This guide focuses on 5-Methyl-3-(methylthio)-1,2,4-triazine, a heterocyclic compound whose derivatives have shown promise in preliminary biological screenings, exhibiting moderate cytotoxicity against various cancer cell lines and activity as mGluR5 antagonists.[1] The core of this investigation, however, is to benchmark this molecule against a well-defined class of therapeutic agents: the Dipeptidyl peptidase-4 (DPP-4) inhibitors.
DPP-4 inhibitors, also known as "gliptins," are a cornerstone in the management of type 2 diabetes mellitus.[2][3][4] This class of oral antihyperglycemic agents includes well-established drugs such as Sitagliptin, Linagliptin, and Vildagliptin.[2][4][5] Their mechanism of action is precise: by inhibiting the DPP-4 enzyme, they prevent the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8][9][10] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control with a low risk of hypoglycemia.[6][8][9][11][12]
This guide provides a comprehensive framework for researchers to evaluate the potential of this compound as a DPP-4 inhibitor, comparing its hypothetical performance against industry-standard benchmarks. We will delve into the requisite experimental protocols, from initial enzymatic assays to cellular target engagement, providing a logical and scientifically rigorous pathway for investigation.
The Benchmarks: A Profile of Established DPP-4 Inhibitors
A robust comparison necessitates a thorough understanding of the benchmark compounds. The following table summarizes the key characteristics of the selected DPP-4 inhibitors.
| Inhibitor | Brand Name(s) | Mechanism of Action | Key Features |
| Sitagliptin | Januvia, Janumet | Competitive, reversible inhibitor of DPP-4.[13] | Increases incretin levels, leading to enhanced insulin secretion and reduced glucagon production.[6][12][14] Generally weight-neutral with a low incidence of hypoglycemia.[6][13] |
| Linagliptin | Tradjenta, Jentadueto | Binds tightly and reversibly to the DPP-4 enzyme, providing prolonged inhibition.[7] | Primarily excreted via bile and gut, making it suitable for patients with renal impairment.[10] |
| Vildagliptin | Galvus, Eucreas | Covalently binds to the catalytic site of DPP-4, resulting in prolonged enzyme inhibition.[11][15] | Stimulates insulin secretion and inhibits glucagon secretion in a glucose-dependent manner.[8][11] |
Experimental Design: A Step-by-Step Investigative Workflow
To ascertain the DPP-4 inhibitory potential of this compound and compare it to our benchmarks, a multi-tiered experimental approach is essential. The following workflow provides a logical progression from in vitro enzymatic activity to cellular target engagement.
Figure 1: A streamlined workflow for the comprehensive evaluation of a novel compound against established inhibitors.
Part 1: In Vitro DPP-4 Inhibition and Potency Determination
The initial step is to determine if this compound directly inhibits the enzymatic activity of DPP-4 and to quantify its potency.
This protocol is designed to measure the inhibition of DPP-4 activity in a 96-well plate format, suitable for screening and IC50 determination.[16][17][18]
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer.
-
Reconstitute the DPP-4 enzyme to a working concentration.
-
Prepare the fluorogenic substrate, H-Gly-Pro-AMC.
-
Prepare a stock solution of this compound and the benchmark inhibitors (Sitagliptin, Linagliptin, Vildagliptin) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black plate, add the DPP-4 Assay Buffer to all wells.
-
Add serial dilutions of the test compound and benchmark inhibitors to their respective wells. Include a solvent control (uninhibited enzyme) and a no-enzyme control (background).
-
Add the DPP-4 enzyme to all wells except the no-enzyme control.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Measure the fluorescence (λex = 360 nm, λem = 460 nm) kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the data to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.[19][20][21]
-
Dose-Response Curve:
-
Perform the DPP-4 Enzymatic Inhibition Assay with a wide range of concentrations for this compound and the benchmark inhibitors.
-
Typically, an 8- to 12-point dilution series is recommended.
-
-
IC50 Calculation:
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.[20]
-
Part 2: Cellular Target Engagement
Confirming that the compound interacts with its intended target within a cellular environment is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[22][23][24][25][26]
Figure 2: The general workflow of the Cellular Thermal Shift Assay (CETSA).
This protocol outlines the steps to assess the thermal stabilization of DPP-4 in intact cells upon binding of an inhibitor.[22][24][26]
-
Cell Culture and Treatment:
-
Culture a suitable cell line endogenously expressing DPP-4.
-
Treat the cells with a high concentration of this compound, a benchmark inhibitor, or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble DPP-4 in each sample using Western blotting or another suitable protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities for DPP-4 at each temperature.
-
Plot the percentage of soluble DPP-4 relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
The ITDRF is a variation of CETSA that determines the concentration-dependent engagement of the target at a fixed temperature.[23]
-
Temperature Selection:
-
From the CETSA melting curve, select a temperature that results in significant, but not complete, denaturation of DPP-4 in the absence of a ligand.
-
-
Dose-Response Treatment:
-
Treat cells with a serial dilution of this compound or a benchmark inhibitor.
-
Heat all samples to the pre-determined temperature.
-
-
Analysis:
-
Process the samples and quantify the amount of soluble DPP-4 as described for CETSA.
-
Plot the amount of soluble DPP-4 against the logarithm of the inhibitor concentration to generate a dose-response curve for target engagement.
-
Comparative Data Summary
The following table presents a template for summarizing the hypothetical experimental data, allowing for a direct comparison of this compound with the known DPP-4 inhibitors.
| Compound | DPP-4 IC50 (nM) | CETSA Thermal Shift (ΔTm, °C) | ITDRF EC50 (µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Sitagliptin | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
| Linagliptin | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
| Vildagliptin | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] |
Expert Analysis and Future Directions
The data generated from this comparative benchmarking study will provide a clear indication of the potential of this compound as a DPP-4 inhibitor.
-
Potency Assessment: The IC50 value will directly quantify its in vitro potency against DPP-4, allowing for a head-to-head comparison with the established gliptins. A lower IC50 value indicates higher potency.[19]
-
Cellular Efficacy: Positive results in the CETSA and ITDRF assays would be a strong indicator that this compound can penetrate the cell membrane and engage with DPP-4 in its native environment. The thermal shift (ΔTm) and the cellular EC50 from the ITDRF will provide further insights into its cellular activity.
Should this compound demonstrate promising activity, the next logical steps would involve structure-activity relationship (SAR) studies to optimize its potency and selectivity. Further investigations into its pharmacokinetic and pharmacodynamic properties would also be warranted to assess its potential as a therapeutic candidate.
This guide provides a robust and scientifically sound framework for the initial evaluation and benchmarking of this compound. By following these detailed protocols and analytical approaches, researchers can effectively assess its potential as a novel DPP-4 inhibitor and make informed decisions about its future development.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,2,4-Triazine Compounds
Introduction: The Double-Edged Sword of 1,2,4-Triazines
The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity.[1] Derivatives of this azaheterocycle have shown significant promise and clinical success, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes.[2][3] The pyrrolo[2,1-f][4][5][6]triazine core, for instance, is integral to several FDA-approved kinase inhibitors used in cancer therapy.[3] However, the very feature that makes them potent kinase inhibitors—their ability to interact with the highly conserved ATP-binding pocket—also presents their greatest challenge: the risk of off-target binding.[7]
Unintended interactions, or cross-reactivity, can lead to a spectrum of outcomes, from unexpected toxicities that derail clinical trials to beneficial polypharmacology where a single drug modulates multiple targets to achieve a desired clinical outcome.[8][9] For researchers and drug developers working with 1,2,4-triazine compounds, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a suggestion; it is a fundamental necessity for understanding a compound's true mechanism of action, predicting potential side effects, and ensuring the integrity of experimental results.[7][10]
This guide provides a comparative analysis of state-of-the-art methodologies for profiling the selectivity of 1,2,4-triazine compounds. We will move beyond simple protocols to explain the causal logic behind experimental choices, empowering you to design a self-validating profiling cascade that generates robust, interpretable, and clinically relevant data.
The Profiling Cascade: A Multi-Tiered Strategy for De-risking 1,2,4-Triazine Candidates
A comprehensive profiling strategy does not rely on a single experiment. Instead, it employs a tiered approach, starting with broad, high-throughput methods to cast a wide net, followed by more physiologically relevant assays to validate and contextualize the initial findings.
Caption: A logical workflow for cross-reactivity profiling, from broad biochemical screens to deep proteomic analysis.
Tier 1: Broad-Panel Biochemical Assays – The First Look
The logical starting point for any kinase inhibitor candidate is a broad biochemical screen. These assays directly measure the ability of a compound to inhibit the catalytic activity of a large panel of purified, recombinant kinases.[7]
Causality Behind the Choice: Biochemical assays offer unparalleled throughput and a direct, quantitative measure of enzyme inhibition (typically as an IC50 value).[8][11] This makes them ideal for initial selectivity assessment, identifying primary targets, and flagging obvious off-target liabilities early in the discovery process.[12] Companies like Reaction Biology and Promega offer services and systems that screen compounds against hundreds of kinases.[12][13]
Common Methodologies:
-
Radiometric Assays (e.g., HotSpot™): This classic method measures the transfer of a radiolabeled phosphate (³³P) from ATP to a kinase substrate.[7][12] It is considered a gold standard for directly measuring catalytic activity.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[13] The luminescence signal is proportional to kinase activity, and its reduction in the presence of an inhibitor allows for potency determination. This format is highly amenable to high-throughput screening.
Experimental Protocol: Single-Dose Profiling with ADP-Glo™
This protocol describes a primary screen to identify significant off-target interactions at a single, high concentration (e.g., 1 µM).
Objective: To quickly identify kinases inhibited by >50% at a single compound concentration across a broad panel.
Methodology:
-
Compound Preparation: Prepare a 100X stock solution of the 1,2,4-triazine test compound in 100% DMSO.
-
Assay Plate Setup:
-
Use a 384-well low-volume plate.
-
Add 50 nL of the 100X compound stock to the appropriate wells.
-
For control wells, add 50 nL of 100% DMSO (0% inhibition) and a known broad-spectrum inhibitor like Staurosporine (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in the provided reaction buffer. Each kinase has a specific optimized substrate.[13]
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution.
-
Add 2.5 µL of the 2X ATP solution to all wells to initiate the reaction. The final compound concentration will be 1X (e.g., 1 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the plate on a standard luminometer.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO and positive controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_DMSO - Signal_PositiveControl))
-
Trustworthiness Check: The inclusion of positive (100% inhibition) and negative (0% inhibition) controls in every plate is critical for validating the assay window and ensuring the reliability of the calculated inhibition values.
Tier 2: Cell-Based Assays – Moving into a Physiological Context
Biochemical assays are performed in a clean, artificial system. They cannot account for cell permeability, intracellular ATP concentrations (which are much higher in cells and compete with ATP-competitive inhibitors), or the requirement for a kinase to be in a specific conformation or cellular location.[8][14] Therefore, validating biochemical hits in a cellular context is a critical next step.[15]
Causality Behind the Choice: Cell-based assays confirm that a compound can enter a cell and engage its intended target (and off-targets) in a native environment. They bridge the gap between biochemical potency and true biological effect.
Key Methodologies:
-
Target Engagement Assays: These assays directly measure compound binding to the target protein within living cells.
-
NanoBRET™ Target Engagement: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding.[8] A NanoLuc® luciferase-tagged kinase is expressed in cells, and a fluorescent tracer that binds the kinase is added. When a test compound is introduced, it displaces the tracer, causing a decrease in the BRET signal, which can be used to calculate intracellular potency (IC50).[8][10]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more thermally stable when a ligand is bound. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, usually by Western blot or mass spectrometry.[5]
-
-
Functional Assays: These assays measure the downstream consequences of target inhibition, such as the modulation of a specific signaling pathway.[11][16]
-
Phospho-protein Western Blots: A classic method to see if an inhibitor blocks the phosphorylation of a known downstream substrate of the target kinase.
-
Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the signaling pathway of interest. Inhibition of the pathway leads to a measurable change in the reporter signal.[15]
-
Caption: On-target vs. off-target inhibition within a cellular signaling pathway.
Experimental Protocol: NanoBRET™ Target Engagement Assay
Objective: To determine the intracellular IC50 of a 1,2,4-triazine compound against its primary target and key off-targets identified in Tier 1.
Methodology:
-
Cell Preparation: Plate HEK293 cells transiently expressing the NanoLuc®-Kinase fusion protein of interest in a 96-well white assay plate. Incubate for 24 hours.
-
Compound Dosing: Prepare serial dilutions of the test compound in Opti-MEM medium. Add these to the appropriate wells.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to all wells at its recommended concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach equilibrium.
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to simultaneously measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle (0% inhibition) and no-tracer (100% inhibition) controls.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the cellular IC50 value.
-
Tier 3: Unbiased Proteomics – Discovering the Unknown
While targeted assays are essential, they can only find what you are looking for. What about completely unexpected off-targets, including non-kinase proteins, that could be responsible for puzzling cellular phenotypes or toxicity?[17] This is where unbiased proteomics methods become invaluable.
Causality Behind the Choice: Proteomics-based approaches survey thousands of proteins simultaneously, providing a global and unbiased view of a compound's interactions across the entire proteome.[4][6] This is the ultimate tool for identifying novel off-targets and de-risking a lead candidate.[18]
Key Methodologies:
-
Compound-Centric Chemical Proteomics (CCCP): A version of the test compound is synthesized onto a probe with a reactive group and a reporter tag (like biotin).[4] This probe is incubated with cell lysate, and the proteins that bind to it are "pulled down" and identified by mass spectrometry (MS).[5]
-
Activity-Based Protein Profiling (ABPP): This technique uses probes that covalently bind to the active sites of specific enzyme families, allowing for a readout of their functional state across the proteome.[4][19]
-
Thermal Proteome Profiling (TPP / CETSA-MS): This powerful technique extends the single-protein CETSA concept to the entire proteome.[5] Cells are treated with the compound, heated, and the aggregated proteins are separated from the soluble ones. The soluble proteome is then analyzed by quantitative mass spectrometry to identify which proteins were stabilized by compound binding.[5]
Caption: A simplified workflow for a compound-centric chemical proteomics experiment to identify off-targets.
Data Synthesis and Comparison
The ultimate goal is to integrate data from all three tiers to build a comprehensive selectivity profile. A table summarizing the findings is an effective way to compare candidates.
Table 1: Comparative Cross-Reactivity Profile of Hypothetical 1,2,4-Triazine Compounds
| Compound ID | Primary Target | Primary Target IC50 (Biochemical, nM) | Primary Target IC50 (Cellular, nM) | Top Off-Target (Kinase Panel) | Off-Target IC50 (Biochemical, nM) | Selectivity Score (Biochemical)¹ | Novel Off-Target (Proteomics) |
| TZ-A | MEK1 | 5 | 50 | ERK2 | 5,000 | 1000x | None Detected |
| TZ-B | VEGFR2 | 10 | 120 | PDGFRβ | 30 | 3x | Carbonic Anhydrase II |
| TZ-C (Control) | MEK1 | 8 | 95 | SRC | >10,000 | >1250x | None Detected |
¹ Selectivity Score = Off-Target IC50 / Primary Target IC50. A higher score indicates greater selectivity.
Interpretation:
-
TZ-A shows excellent biochemical potency and a 100-fold drop-off in cellular potency, which is common. Its biochemical selectivity over ERK2 is outstanding (1000-fold), and proteomics did not reveal any significant non-kinase off-targets, making it a strong candidate.
-
TZ-B is potent but demonstrates poor selectivity against the closely related kinase PDGFRβ. This cross-reactivity could be a source of side effects or a desired polypharmacology, depending on the therapeutic goal. The unexpected hit on Carbonic Anhydrase II, discovered via proteomics, warrants further investigation for potential toxicity.
-
TZ-C serves as a good selective control compound, with high potency and excellent selectivity both biochemically and, presumably, in cells.
Conclusion
Profiling the cross-reactivity of 1,2,4-triazine compounds is a complex but essential process in drug discovery. A reliance on biochemical data alone is insufficient and can be misleading. By employing a logical, tiered cascade—beginning with broad biochemical panels, validating in a cellular context with target engagement and functional assays, and finally exploring the unknown with unbiased proteomics—researchers can build a holistic and accurate understanding of their compound's behavior. This rigorous, multi-modal approach provides the necessary data to make informed decisions, minimize the risk of late-stage failure, and ultimately develop safer and more effective therapeutics.
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comparing the efficacy of different catalysts for 1,2,4-triazine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2,4-triazines, a critical scaffold in medicinal chemistry and materials science, is a field of continuous innovation.[1][2] The efficacy of these syntheses is profoundly influenced by the choice of catalyst, which can dramatically alter reaction times, yields, and overall efficiency. This guide provides a comparative analysis of various catalytic strategies for 1,2,4-triazine synthesis, supported by experimental data to inform your selection of the most suitable method for your research needs.
The Enduring Importance of 1,2,4-Triazines
1,2,4-triazine derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] Their versatile biological profile has led to the development of numerous clinically significant molecules.[5] Consequently, the development of efficient and sustainable synthetic routes to these vital heterocycles is of paramount importance.
Catalytic Strategies: A Comparative Overview
The synthesis of 1,2,4-triazines is most commonly achieved through the condensation of 1,2-dicarbonyl compounds with amidrazones or their precursors. The choice of catalyst is a critical parameter that dictates the reaction's success. Here, we compare the efficacy of several catalytic approaches.
Base-Catalyzed One-Pot Synthesis
A well-established and convenient method for preparing substituted 1,2,4-triazines involves a one-pot condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate.[6] This approach is valued for its operational simplicity, as the entire reaction sequence is performed in a single vessel without the need to isolate intermediates.[7]
Mechanism: The base facilitates the in-situ formation of an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate. This intermediate then undergoes cyclization upon the addition of hydrazine hydrate to yield the 1,2,4-triazine ring. The use of unsymmetrical diketones can lead to the formation of regioisomeric mixtures, with the predominance of one isomer often dictated by the relative electrophilicity of the two carbonyl groups.[6]
Experimental Protocol: Base-Catalyzed Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines [6]
-
A mixture of the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is stirred in the presence of a base such as sodium tert-butoxide.
-
Once the initial condensation is complete, often indicated by the formation of a jelly-like mass, ethanol is added to dissolve the intermediate.
-
Hydrazine hydrate (2 ml) is then added to the reaction mixture.
-
The solution is heated at reflux for a period of 2.5 to 6 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is taken up in water and extracted with dichloromethane.
-
The organic layer is washed with a sodium bicarbonate solution and dried over sodium sulfate to yield the crude product, which can be further purified by chromatography or recrystallization.
Metal-Catalyzed Synthesis
Lewis acid transition metal catalysts, such as divalent nickel and zinc salts, have been shown to effectively catalyze the formation of tetrazines directly from nitriles and hydrazine, and similar principles can be applied to triazine synthesis.[8] These catalysts activate the nitrile group towards nucleophilic attack by hydrazine, promoting the formation of the key amidrazone intermediate.[8] More recently, Lewis acids like aluminum chloride hexahydrate (AlCl₃·6H₂O) on a solid support have been employed in solvent-free "grindstone" synthesis, offering a greener alternative.[9]
Mechanism: The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine. This leads to the formation of an amidrazone, which then undergoes cyclocondensation with a 1,2-dicarbonyl compound to form the 1,2,4-triazine ring.
Experimental Protocol: Lewis Acid-Catalyzed Grindstone Synthesis of 1,2,4-Triazine Derivatives [9]
-
An azodiene (0.1 mmol) and an azodienophile (0.1 mmol) are mixed in a 1:1 ratio.
-
A Lewis acid catalyst, such as AlCl₃·6H₂O (0.1 mM), and a solid support like alumina (0.3 mM) are added.
-
The mixture is ground using a mortar and pestle for 20–30 minutes at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is dissolved in a suitable solvent like acetonitrile or chloroform.
-
The solid support is removed by filtration, and the solvent is evaporated to yield the 1,2,4-triazine product.
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazines.[10][11][12] This technique offers several advantages over conventional heating, including significantly reduced reaction times, often from hours to minutes, and improved yields.[13] Microwave irradiation can be applied to both solvent-based and solvent-free "dry media" reactions, the latter of which provides an environmentally benign approach by using solid supports to absorb the microwave energy.[12]
Mechanism: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized and efficient energy transfer accelerates the rate of reaction, often leading to cleaner product formation with fewer side reactions.
Experimental Protocol: Microwave-Assisted, Metal-Free Synthesis of 5,6-Substituted-3-hydrazinyl-1,2,4-triazines [10]
-
Aromatic or heteroaromatic methyl ketones are reacted with iodine in dimethyl sulfoxide (DMSO) under microwave irradiation to oxidize the α-methyl group.
-
This is followed by a cyclization reaction with thiosemicarbazide in the presence of potassium carbonate (K₂CO₃).
-
The final step involves a nucleophilic substitution with hydrazine, also facilitated by microwave heating, to yield the 3-hydrazinyl-1,2,4-triazine product.
Comparative Data of Synthetic Routes
The following table provides a summary of quantitative data for different synthetic routes to 1,2,4-triazines, offering a clear comparison of their efficiency.
| Synthetic Route | Catalyst/Conditions | Typical Reaction Time | Typical Yield (%) | Reference |
| Base-Catalyzed One-Pot Synthesis | Sodium tert-butoxide, Reflux | 3 - 6 hours | 44 - 78% | [6][7] |
| Microwave-Assisted One-Pot Synthesis | Base, Microwave Irradiation | 180 - 360 seconds | 60 - 80% | [6][7] |
| Lewis Acid-Catalyzed (Grindstone) | AlCl₃·6H₂O, Alumina, Room Temp. | 20 - 30 minutes | Good | [9] |
| Microwave-Assisted, Metal-Free | I₂, K₂CO₃, Microwave Irradiation | Not specified | Moderate to Good | [10] |
| Palladium-Catalyzed Suzuki Coupling | Pd(PPh₃)₄, 150 °C | 2 hours | Not specified | [14] |
Visualizing the Synthesis
General Reaction Mechanism for 1,2,4-Triazine Synthesis
Caption: General reaction pathway for 1,2,4-triazine synthesis.
Workflow for Catalyst Selection in 1,2,4-Triazine Synthesis
Caption: Decision workflow for selecting a catalytic method.
Conclusion
The choice of catalyst for 1,2,4-triazine synthesis is a critical decision that impacts the efficiency, sustainability, and scalability of the process. While traditional base-catalyzed methods offer simplicity and reliability, modern techniques such as microwave-assisted synthesis and the use of solid-supported Lewis acids provide significant advantages in terms of reaction speed, yield, and environmental impact. For researchers and drug development professionals, a thorough understanding of these catalytic options is essential for the rapid and efficient production of novel 1,2,4-triazine derivatives. This guide serves as a starting point for navigating the diverse landscape of catalytic methods, empowering you to select the optimal approach for your specific synthetic challenges.
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A Researcher's Guide to Validating the Mechanism of Action for 5-Methyl-3-(methylthio)-1,2,4-triazine Derivatives
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2][3] Among these, 5-Methyl-3-(methylthio)-1,2,4-triazine derivatives represent a particularly intriguing subclass. Preliminary studies have indicated their potential as anticancer agents, with suggested mechanisms ranging from topoisomerase inhibition to the modulation of key signaling kinases.[4][5]
However, an unvalidated or poorly defined mechanism of action (MoA) is a significant barrier to clinical translation. A robust MoA validation is not merely an academic exercise; it is the foundation upon which rational drug development, patient stratification, and combination therapy strategies are built.
This guide provides a comprehensive framework for researchers to systematically investigate, validate, and compare the potential mechanisms of action for novel this compound derivatives. We will move beyond simple cytotoxicity assays to explore a multi-hyphenated, evidence-based approach, explaining the causality behind experimental choices and providing actionable protocols.
Chapter 1: Deconstructing the Hypotheses: Primary Postulated Mechanisms
Based on existing literature for the broader 1,2,4-triazine class and specific derivatives, we can formulate several primary hypotheses for the MoA of this compound compounds. A sound validation strategy involves testing these hypotheses concurrently.
-
Hypothesis A: DNA Damage & Replication Stress. Several heterocyclic compounds exert their cytotoxic effects by directly interacting with DNA or interfering with the machinery of replication and repair. Initial evidence suggests that derivatives of this compound may function as topoisomerase II inhibitors and DNA intercalating agents.[4] This provides a clear and testable starting point.
-
Hypothesis B: Kinase Inhibition. The dysregulation of protein kinases is a hallmark of cancer.[6] The 1,2,4-triazine core is a "privileged scaffold" known to bind to the ATP pocket of various kinases.[7] Potential kinase targets for this compound class include:
-
Pyruvate Dehydrogenase Kinases (PDKs): These kinases are crucial regulators of cellular metabolism, and their inhibition can reverse the metabolic shift seen in many cancers.[7][8][9] Several 3-amino-1,2,4-triazine derivatives have been identified as potent PDK inhibitors.[7]
-
Receptor Tyrosine Kinases (e.g., c-Met): Over-activation of the HGF/c-Met signaling pathway is implicated in tumor growth and metastasis.[5] Fused triazolotriazines have shown potent c-Met inhibition.[5]
-
PI3K/mTOR Pathway: This is a central signaling node for cell growth and survival, and some triazine derivatives have been shown to act as dual PI3K/mTOR inhibitors.[10][11]
-
-
Hypothesis C: G-Protein Coupled Receptor (GPCR) Modulation. Beyond oncology, these derivatives have been explored as antagonists for metabotropic glutamate receptor 5 (mGluR5), which plays a role in central nervous system disorders.[4][12] While less likely to be the primary anticancer MoA, off-target effects on GPCRs are a critical part of a comprehensive safety and specificity profile.
Chapter 2: The Validation Workflow: A Phased, Multi-Assay Approach
A robust MoA validation strategy is sequential and orthogonal, meaning results from one assay are confirmed by a different, complementary method. This minimizes the risk of experimental artifacts and builds a stronger case for a specific mechanism.
Caption: A phased workflow for MoA validation, from broad cellular effects to specific target engagement.
Chapter 3: Comparative Experimental Guide
This section provides detailed protocols and comparative data for validating the primary hypotheses. The choice of which protocol to prioritize depends on the initial phenotypic screening results. For instance, if cell cycle analysis shows a G2/M arrest, Hypothesis A (DNA Damage) becomes a primary line of inquiry.
Protocol 1: Validating Topoisomerase II Inhibition (Hypothesis A)
Causality: Topoisomerase II (Topo II) enzymes resolve DNA tangles during replication. Inhibitors trap the Topo II-DNA complex, leading to double-strand breaks and cell cycle arrest. An in vitro relaxation assay directly measures the enzyme's catalytic activity in the presence of an inhibitor.
Methodology: Topoisomerase II DNA Relaxation Assay
-
Reaction Setup: In a 20 µL reaction volume, combine supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), human Topo II enzyme (2 units), and assay buffer.
-
Compound Addition: Add the this compound derivative at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (Etoposide, 50 µM).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of proteinase K (20 mg/mL). Incubate at 55°C for 15 minutes to digest the enzyme.
-
Gel Electrophoresis: Add gel loading dye and run the samples on a 1% agarose gel in TBE buffer.
-
Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. Supercoiled (un-relaxed) DNA will migrate faster than relaxed, circular DNA. Inhibition is observed as a persistence of the supercoiled DNA band.
Comparative Data Analysis:
| Compound | Concentration (µM) | % Supercoiled DNA Remaining (Inhibition) | Notes |
| Vehicle (DMSO) | - | ~5% | Baseline enzyme activity |
| Derivative X | 10 | 25% | Moderate Inhibition |
| 50 | 80% | Strong Inhibition | |
| Etoposide (Control) | 50 | >95% | Known Topo II Poison |
| Doxorubicin (Control) | 50 | >95% | Known Topo II Inhibitor |
Supporting Pathway Diagram:
Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.
Protocol 2: Validating Pyruvate Dehydrogenase Kinase (PDK) Inhibition (Hypothesis B)
Causality: PDKs phosphorylate and inactivate the pyruvate dehydrogenase (PDH) complex, shunting glucose metabolism away from oxidative phosphorylation towards glycolysis (the Warburg effect). Inhibiting PDK restores PDH activity, promoting apoptosis in cancer cells. A direct in vitro kinase assay is the gold standard for confirming inhibition.
Methodology: In Vitro PDK1 Kinase Assay (Lanthascreen™)
-
Reaction Components: Utilize a commercial time-resolved fluorescence resonance energy transfer (TR-FRET) kit. Components include PDK1 enzyme, a fluorescently labeled ATP tracer, and a europium-labeled anti-His antibody that binds the His-tagged PDH-E1a substrate peptide.
-
Compound Plating: Serially dilute the triazine derivative in a 384-well plate. Known PDK inhibitors (e.g., Dichloroacetate (DCA)) serve as positive controls.[7][9]
-
Enzyme/Substrate Addition: Add the PDK1 enzyme and the PDH-E1a substrate to the wells.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add the detection mix containing the tracer and antibody. After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: A high TR-FRET signal indicates low kinase activity (tracer binds enzyme), while a low signal indicates high kinase activity (ATP displaces tracer). Calculate IC₅₀ values from the dose-response curve.
Comparative Data Analysis:
| Compound | PDK1 IC₅₀ (µM) | Selectivity vs. other kinases | Notes |
| Derivative Y | 0.05 | High (from KinomeScan) | Potent and selective PDK1 inhibitor |
| Derivative Z | 2.5 | Moderate | Less potent |
| Dichloroacetate (DCA) | ~100-200 | Low | Reference compound, weak inhibitor[7] |
| DAP (Reference) | ~0.5 | High | Known potent PDK inhibitor[7] |
Supporting Pathway Diagram:
Caption: Inhibition of PDK1 restores PDH activity, reversing the Warburg effect and promoting apoptosis.
Conclusion
Validating the mechanism of action for this compound derivatives requires a systematic and multi-pronged approach. The initial hypotheses—targeting DNA integrity, kinase signaling, or other pathways—must be tested using a logical progression of assays. Starting with broad cellular phenotyping, researchers can narrow the possibilities before employing specific, direct biochemical and cellular assays to pinpoint the molecular target and validate its engagement. By combining in vitro enzymatic assays, cellular pathway analysis, and robust controls, a clear and defensible MoA can be established, paving the way for the further development of these promising compounds.
References
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- (n.d.). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-3-(methylthio)-1,2,4-triazine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Methyl-3-(methylthio)-1,2,4-triazine (CAS No: 28735-24-2). As a laboratory professional, your safety and the protection of our environment are paramount. This document moves beyond simple instructions to explain the causality behind each procedural choice, ensuring a self-validating system of laboratory safety.
Part 1: Core Hazard Assessment and Risk Mitigation
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is not merely waste; it is a reactive chemical that demands respect and careful handling from the moment it is used to the point of its final disposal.
Toxicological Profile
According to its Safety Data Sheet (SDS), this compound presents several health hazards that dictate our handling and disposal strategy[1][2]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2]. Ingestion can lead to significant adverse health effects.
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2]. Prolonged exposure can lead to dermatitis.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation, with the potential for damage if not promptly addressed[1][2].
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol[1][3].
Many triazine-based compounds are also noted for their potential toxicity to aquatic life, sometimes with long-lasting effects[4][5]. Therefore, preventing its release into the environment is a critical objective of our disposal plan[6].
Essential Personal Protective Equipment (PPE)
A robust defense is non-negotiable. Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to create a reliable barrier against exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation[1]. Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A certified lab coat or chemical-resistant apron. | Protects against incidental spills and contamination of personal clothing[4]. |
| Respiratory | A NIOSH-approved respirator may be required. | Necessary if handling large quantities, generating dust, or working in poorly ventilated areas to prevent respiratory irritation[3][4]. |
Core Principle: All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment[4][7].
Part 2: Step-by-Step Disposal and Decontamination Protocol
The primary and most secure method for the disposal of this compound is to manage it as a regulated hazardous chemical waste stream. On-site chemical neutralization is not recommended for routine disposal due to the potential for incomplete reactions or the generation of new, uncharacterized hazardous byproducts.
Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of the chemical waste.
Experimental Protocol: Waste Accumulation
-
Segregation: At the point of generation, designate a specific waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical streams to prevent unknown and potentially hazardous reactions[8].
-
Containerization: Select a chemically compatible, sealable container for the waste. Ensure the container is in good condition, free of leaks, and has a secure screw-top cap.
-
Labeling: Immediately label the waste container with a hazardous waste tag as required by your institution and local regulations. The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Include concentration and any solvents if applicable.
-
Accumulation: Store the sealed and labeled container in a designated satellite accumulation area within or near the laboratory. This area should be away from heat sources and incompatible materials like strong oxidizing agents[6][7].
-
Final Disposal: Once the container is full or has reached the institutional time limit for accumulation, contact your Environmental Health & Safety (EHS) department to arrange for professional pickup and disposal. Disposal must be conducted through a licensed and approved waste disposal facility[6][7].
Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Ventilate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood[4].
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad[4]. Do not use combustible materials like paper towels to absorb large spills.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal[4].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the surface). All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste[4].
-
Empty Container Decontamination: To dispose of an empty container that held the pure compound, triple-rinse it with a suitable solvent. Collect all rinsate as hazardous waste. After this decontamination, the container can be managed according to your institution's guidelines for decontaminated lab materials[4].
By adhering to this structured and scientifically-grounded protocol, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety and environmental stewardship.
References
- Agilent Technologies, Inc. (2019). Triazine Pesticides Standard - Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal Procedures for Triazinetriethanol: A Guide for Laboratory Professionals.
- Angene Chemical. (2021). Safety Data Sheet: this compound.
- Material Safety Data Sheet. (2017). Hexahydro-1,3,5-tris(3-methoxypropyl)-1,3,5-triazine.
- Vulcanchem. (n.d.). This compound.
- Safety Data Sheet. (2025). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
- Fisher Scientific. (2024). Safety Data Sheet: 1,3,5-Triazine.
- Sigma-Aldrich. (2025). Safety Data Sheet: 1,3,5-Triacryloylhexahydro-1,3,5-triazine.
- Sigma-Aldrich. (2024). Safety Data Sheet: 6-Methyl-1,3,5-triazine-2,4-diamine.
- InfoMil. (n.d.). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
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CymitQuimica. (2024). Safety Data Sheet: 5-Methyl-4-(methylthio)pyrrolo[2,1-f][4][8][9]triazine. Retrieved from
- New Jersey Department of Environmental Protection. (n.d.). TRIAZINES.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
